molecular formula C16H10ClF3N2O3 B7909879 BMS-191011 CAS No. 213190-46-6

BMS-191011

Cat. No.: B7909879
CAS No.: 213190-46-6
M. Wt: 370.71 g/mol
InChI Key: QKOWACXSXTXRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one is a member of (trifluoromethyl)benzenes.

Properties

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWACXSXTXRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174141
Record name BMS-191011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202821-81-6
Record name BMS-191011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202821816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-191011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202821-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BMS-191011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7MXS978N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Choreography: A Technical Guide to the Action of BMS-191011 on BK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BK) channels. This document provides a detailed examination of the compound's effects on BK channel function, supported by quantitative data, experimental protocols, and novel visualizations of the underlying molecular pathways.

This compound has demonstrated significant potential in preclinical models of stroke and other neurological disorders, primarily through its ability to modulate neuronal excitability and vascular tone. This guide synthesizes the available scientific literature to present a cohesive picture of how this small molecule interacts with and activates BK channels, crucial regulators of cellular electrical activity.

Quantitative Analysis of this compound's Potency and Efficacy

The potency of this compound in activating BK channels has been quantified across various experimental paradigms. The following tables summarize the key quantitative data, providing a clear comparison of its effects under different conditions.

ParameterValueSpecies/Cell LineExperimental ConditionReference
EC50 3.2 µMNot SpecifiedInside-out patch-clamp[1]
Effective Concentration 20-40 µMIGR39 and Panc-1 cellsIn vitro cell-based assays[2]
Effective Dose 10-100 µg/kgRatIn vivo, intravenous injection[2][3]

Table 1: In Vitro and In Vivo Potency of this compound.

EffectObservationExperimental SystemReference
Single-Channel Conductance No modification observed.Inside-out patch-clamp[1]
Channel Activation Promotes a voltage-independent K+ conductance at negative voltages.IGR39 and Panc-1 cells[2]
Vascular Effects Dilates retinal arterioles.In vivo (rat)[3]
Neuroprotection Efficacious in rodent models of stroke.In vivo (rodent)[2]

Table 2: Qualitative and Physiological Effects of this compound on BK Channel Activity.

The Core Mechanism: Allosteric Modulation of the Voltage Sensor

The primary mechanism of action of this compound is the allosteric modulation of the BK channel's voltage-sensing domain (VSD). By binding to a site distinct from the pore and the calcium-binding domain, this compound facilitates the conformational changes in the VSD that are required for channel opening. This results in a leftward shift of the conductance-voltage (G-V) relationship, meaning the channel is more likely to be open at more negative membrane potentials for a given intracellular calcium concentration. This potentiation of channel activity leads to an increased potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.

BMS-191011_Mechanism_of_Action cluster_membrane Cell Membrane cluster_effects Functional Effects BK_channel BK Channel (KCNMA1) VSD Voltage-Sensing Domain (VSD) Pore Pore (K+ Efflux) VSD_activation Facilitates VSD Activation BK_channel->VSD_activation Modulates BMS191011 This compound BMS191011->BK_channel Binds to allosteric site GV_shift Leftward shift of G-V curve VSD_activation->GV_shift Po_increase Increased Channel Open Probability GV_shift->Po_increase K_efflux Increased K+ Efflux Po_increase->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability_decrease Decreased Cellular Excitability Hyperpolarization->Excitability_decrease

Proposed mechanism of this compound action on BK channels.

Experimental Protocols for Studying this compound

The investigation of this compound's effects on BK channels relies on a variety of sophisticated experimental techniques. The following provides a detailed methodology for a key experimental approach.

Electrophysiological Recording using Patch-Clamp

Objective: To measure the activity of BK channels in the presence and absence of this compound and to characterize its effects on channel gating properties.

Cell Preparation:

  • HEK293 cells are transiently transfected with cDNA encoding the human BK channel α-subunit (hSlo1).

  • Cells are cultured for 24-48 hours post-transfection to allow for channel expression.

Recording Solutions:

  • Internal (Pipette) Solution (in mM): 110 K-aspartate, 30 KCl, 10 HEPES, 1 MgCl2, 5 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM). pH adjusted to 7.2 with KOH.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • This compound Stock Solution: 10 mM in DMSO. Diluted to final concentrations in the external solution.

Patch-Clamp Procedure (Inside-Out Configuration):

  • Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The pipette is retracted to excise a patch of membrane, with the intracellular face exposed to the bath solution (inside-out configuration).

  • The membrane patch is voltage-clamped at a holding potential of -80 mV.

  • Voltage steps are applied in increments (e.g., from -100 mV to +150 mV) to elicit channel opening and record ionic currents.

  • After recording baseline channel activity, the bath solution is perfused with a solution containing this compound at various concentrations.

  • The voltage-step protocol is repeated to record channel activity in the presence of the compound.

Data Analysis:

  • Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude as a function of the prepulse voltage.

  • The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V50) and the slope factor (k).

  • The shift in V50 in the presence of this compound is calculated to quantify its effect on channel voltage sensitivity.

Experimental_Workflow start Start transfection Transfect HEK293 cells with hSlo1 cDNA start->transfection culture Culture cells for 24-48 hours transfection->culture prepare_solutions Prepare internal and external recording solutions culture->prepare_solutions pull_pipette Pull borosilicate glass pipettes (2-5 MΩ) prepare_solutions->pull_pipette form_seal Form gigaohm seal on cell membrane pull_pipette->form_seal excise_patch Excise to inside-out configuration form_seal->excise_patch record_baseline Record baseline BK currents (voltage-step protocol) excise_patch->record_baseline apply_compound Perfuse with this compound record_baseline->apply_compound record_treatment Record BK currents in presence of this compound apply_compound->record_treatment analyze_data Analyze data: Generate and fit G-V curves record_treatment->analyze_data determine_effect Determine V50 shift and EC50 analyze_data->determine_effect end End determine_effect->end

Workflow for electrophysiological analysis of this compound.

Structure-Activity Relationship and Binding Site Insights

Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features of this compound required for its BK channel opening activity. The development of this compound was guided by combining structural elements from other known maxi-K channel openers.[4]

While a definitive high-resolution structure of this compound bound to the BK channel is not yet available, the SAR data suggest a specific binding pocket. Key interactions are likely to involve the oxadiazolone core, the trifluoromethylphenyl group, and the chloro-hydroxyphenyl moiety. These groups are thought to engage with residues within the transmembrane domains of the KCNMA1 subunit, in proximity to the voltage-sensing machinery. The poor aqueous solubility of this compound has been a challenge, leading to the development of more soluble prodrugs for clinical evaluation.[1]

SAR_Logic cluster_moieties Key Chemical Moieties cluster_properties Structure-Activity Relationship cluster_implications Implications BMS191011 This compound Scaffold oxadiazolone Oxadiazolone Core BMS191011->oxadiazolone contains trifluoromethylphenyl Trifluoromethylphenyl Group BMS191011->trifluoromethylphenyl contains chlorohydroxyphenyl Chloro-hydroxyphenyl Moiety BMS191011->chlorohydroxyphenyl contains solubility Aqueous Solubility BMS191011->solubility has Poor activity BK Channel Opening Activity oxadiazolone->activity Essential for trifluoromethylphenyl->activity Contributes to chlorohydroxyphenyl->activity Modulates binding_pocket Suggests Specific Binding Pocket on KCNMA1 activity->binding_pocket prodrugs Led to Development of Soluble Prodrugs solubility->prodrugs

Logical relationships in the SAR of this compound.

This technical guide provides a foundational resource for understanding the molecular pharmacology of this compound. Further research, including high-resolution structural studies and detailed kinetic analysis, will continue to refine our knowledge of how this and other BK channel openers exert their therapeutic effects.

References

The Function of BMS-191011 in Neurons: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191011 is a potent and selective synthetic opener of the large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels. In the neuronal context, this compound exerts significant effects on cellular excitability, demonstrating neuroprotective properties in preclinical models of ischemic stroke and showing modulatory actions in other neurological conditions such as tinnitus and Fragile X syndrome. This technical guide provides a comprehensive overview of the core functions of this compound in neurons, detailing its mechanism of action, relevant signaling pathways, quantitative data from key studies, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action in Neurons

The primary function of this compound in neurons is the activation of BK channels. These channels are unique in that they are gated by both intracellular calcium concentration and membrane depolarization. Upon activation, BK channels conduct a significant outward potassium (K+) current, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire action potentials, thereby reducing overall neuronal excitability. This fundamental mechanism underlies the diverse physiological effects of this compound observed in various neuronal contexts.

Signaling Pathway for Reduced Neuronal Excitability

The activation of BK channels by this compound initiates a straightforward but critical signaling cascade that culminates in the suppression of neuronal hyperexcitability.

BMS191011 This compound BK_Channel BK Channel (KCa1.1) BMS191011->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

This compound Signaling for Reduced Neuronal Excitability.

Neuroprotective Function in Ischemic Stroke

A significant body of research has focused on the neuroprotective effects of this compound, particularly in the context of ischemic stroke.[1] The proposed mechanism centers on the compound's ability to counteract excitotoxicity, a major driver of neuronal death in stroke.

Signaling Pathway for Neuroprotection

During an ischemic event, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors, resulting in a massive influx of calcium (Ca2+) and subsequent activation of cell death pathways. This compound-induced hyperpolarization enhances the voltage-dependent magnesium (Mg2+) block of NMDA receptors, thereby mitigating this excitotoxic cascade.

cluster_0 Ischemic Condition cluster_1 This compound Intervention Glutamate ↑ Glutamate Release NMDA_Activation NMDA Receptor Overactivation Glutamate->NMDA_Activation Ca_Influx ↑ Ca2+ Influx (Excitotoxicity) NMDA_Activation->Ca_Influx Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death BMS191011 This compound BK_Activation BK Channel Activation BMS191011->BK_Activation Hyperpolarization Hyperpolarization BK_Activation->Hyperpolarization Mg_Block ↑ Mg2+ Block of NMDA Receptor Hyperpolarization->Mg_Block Mg_Block->Ca_Influx Inhibits Reduced_Ca ↓ Ca2+ Influx Mg_Block->Reduced_Ca Neuroprotection Neuroprotection Reduced_Ca->Neuroprotection

Neuroprotective Signaling Pathway of this compound in Ischemia.

Modulation of Neuronal Function in Other Conditions

Tinnitus

In animal models of salicylate-induced tinnitus, systemic administration of this compound has been shown to reduce the behavioral manifestations of the condition.[2] Local application to the inferior colliculus, a key auditory processing center, reversed aberrant spontaneous neuronal activity, suggesting that this compound's ability to modulate neuronal excitability can be beneficial in sensory processing disorders.[2]

Fragile X Syndrome

In a mouse model of Fragile X syndrome (Fmr1-/y mice), which is characterized by dendritic spine abnormalities and neuronal hyperexcitability, bath application of this compound (20 μM) was found to reduce dendritic calcium transients to wild-type levels.[2] This suggests a potential therapeutic role for BK channel openers in correcting synaptic and circuit-level deficits in neurodevelopmental disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in neuronal studies.

ParameterValueCell/Tissue TypeSpeciesReference
EC50 Not explicitly reported in neuronal preparations in the reviewed literature.---
Concentration for Dendritic Ca2+ Transient Reduction 20 µMFmr1-/y Mouse NeuronsMouse[2]
Systemic Dose for Tinnitus Reduction 0.5 mg/kg (i.p.)In vivoMouse
Intravenous Dose for Retinal Arteriolar Dilation 10-100 µg/kgIn vivoRat[3]
Infarct Volume Reduction in Stroke Model 12-17%In vivo (MCAO model)Rat

Experimental Protocols

Electrophysiological Recording of BK Channel Activity

This protocol is a generalized procedure based on standard electrophysiological techniques for characterizing the effects of BK channel openers.

Start Start: Prepare Neuronal Culture or Acute Brain Slice Patch Establish Whole-Cell or Inside-Out Patch Clamp Configuration Start->Patch Baseline Record Baseline BK Channel Activity (Voltage Steps/Ramps) Patch->Baseline Application Bath Apply this compound at Desired Concentration Baseline->Application Recording Record BK Channel Activity in the Presence of this compound Application->Recording Washout Washout this compound with Control Extracellular Solution Recording->Washout Analysis Analyze Changes in Current-Voltage Relationship, Open Probability, and Gating Kinetics Washout->Analysis

Experimental Workflow for Electrophysiological Recording.

Methodology:

  • Cell Preparation: Primary neuronal cultures are prepared from specific brain regions (e.g., hippocampus, cortex) or acute brain slices are obtained from rodents.

  • Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed using borosilicate glass pipettes filled with an appropriate intracellular solution.

  • Data Acquisition: Neurons are voltage-clamped, and membrane currents are recorded in response to voltage steps or ramps to establish a baseline current-voltage (I-V) relationship.

  • Compound Application: this compound is applied to the bath at various concentrations.

  • Data Analysis: Changes in the I-V curve, channel open probability, and activation/deactivation kinetics are analyzed to quantify the effect of this compound on BK channel activity.

Two-Photon Calcium Imaging of Dendritic Spines

This protocol outlines the general steps for imaging calcium dynamics in dendritic spines in response to neuronal activity and modulation by this compound.

Start Start: Prepare Brain Slice or In Vivo Animal Model Labeling Load Neurons with a Calcium Indicator Dye (e.g., Fluo-4 AM) or Use Genetically Encoded Calcium Indicators Start->Labeling Imaging_Setup Position the Preparation on a Two-Photon Microscope Stage Labeling->Imaging_Setup Baseline_Imaging Acquire Baseline Images of Dendritic Spines and Measure Basal Calcium Levels Imaging_Setup->Baseline_Imaging Stimulation Induce Neuronal Activity (e.g., Synaptic Stimulation, Pharmacological Depolarization) Baseline_Imaging->Stimulation Ca_Imaging Image Calcium Transients in Dendritic Spines Stimulation->Ca_Imaging BMS_Application Apply this compound Ca_Imaging->BMS_Application Repeat_Stim_Imaging Repeat Stimulation and Calcium Imaging in the Presence of this compound BMS_Application->Repeat_Stim_Imaging Analysis Analyze Changes in the Amplitude, Frequency, and Duration of Calcium Transients Repeat_Stim_Imaging->Analysis

Workflow for Two-Photon Calcium Imaging.

Methodology:

  • Preparation: Acute brain slices are prepared from transgenic mice expressing a fluorescent protein or wild-type animals for subsequent dye loading. For in vivo studies, a cranial window is implanted.

  • Labeling: Neurons are loaded with a calcium-sensitive dye (e.g., OGB-1 AM, Fluo-4 AM) or are from a transgenic line expressing a genetically encoded calcium indicator (e.g., GCaMP).

  • Imaging: A two-photon laser-scanning microscope is used to visualize dendritic spines.

  • Stimulation and Recording: Baseline calcium transients are evoked by synaptic stimulation or application of a depolarizing agent.

  • Compound Application: this compound is bath-applied to the slice or administered systemically in vivo.

  • Post-Compound Imaging: Calcium transients are re-evaluated in the presence of this compound.

  • Analysis: Image analysis software is used to quantify changes in the amplitude and kinetics of calcium signals within individual dendritic spines.

Conclusion

This compound is a valuable pharmacological tool for studying the role of BK channels in neuronal function and a potential therapeutic lead for conditions characterized by neuronal hyperexcitability and excitotoxicity. Its primary mechanism of action is the activation of BK channels, leading to membrane hyperpolarization and a reduction in neuronal firing. This has demonstrated neuroprotective effects in preclinical stroke models and modulatory effects in models of tinnitus and Fragile X syndrome. Further research is warranted to fully elucidate the downstream signaling pathways involved in its neuroprotective effects and to explore its therapeutic potential in a broader range of neurological disorders.

References

In-Depth Technical Guide: BMS-191011 as a KCa1.1 Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK channel). This channel, by integrating intracellular calcium and membrane potential signals, plays a crucial role in regulating neuronal excitability and vascular smooth muscle tone. This compound has demonstrated significant potential in preclinical studies as a neuroprotective agent in stroke models and as a vasodilator. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and the key signaling pathways it modulates.

Introduction

The large-conductance calcium-activated potassium (KCa1.1) channel is a key regulator of cellular excitability. Its activation leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in cellular activity. This mechanism is fundamental in various physiological processes, including the control of smooth muscle tone and the regulation of neuronal firing. Consequently, openers of the KCa1.1 channel have emerged as promising therapeutic agents for conditions characterized by hyperexcitability or excessive constriction, such as stroke and hypertension.

This compound, with the chemical name 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one, is a small molecule that potently and selectively activates KCa1.1 channels.[1] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological disorders.[1] This guide will delve into the technical details of this compound's pharmacology and its effects on cellular and physiological systems.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a basis for comparison and experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/SystemReference
Channel Activation126% of control at 1 µMXenopus laevis oocytes expressing human KCa1.1

Table 2: In Vivo Efficacy of this compound

Animal ModelDosingObserved EffectReference
Wistar Rats10-100 µg/kg, i.v.Increased diameter of retinal arterioles[2][3]
Rodent Stroke ModelsNot specifiedNeuroprotective activity[2]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight370.71 g/mol [1]
Molecular FormulaC₁₆H₁₀ClF₃N₂O₃[1]
Blood-Brain Barrier PermeabilityPermeable[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are detailed protocols for key experiments involving this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on KCa1.1 channel currents in a heterologous expression system or isolated primary cells.

Materials:

  • Cells expressing KCa1.1 channels (e.g., HEK293 cells transfected with the KCNMA1 gene)

  • Borosilicate glass capillaries

  • Micropipette puller and microforge

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. The solution should be bubbled with 95% O₂ / 5% CO₂.[4]

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH.[4]

  • This compound stock solution (in DMSO)

Procedure:

  • Prepare coverslips with adherent cells expressing KCa1.1 channels.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Position the micropipette over a target cell and apply slight positive pressure.

  • Approach the cell until a dimple is observed on the cell surface, then release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

  • After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record the currents in the presence of this compound using the same voltage-step protocol.

  • To confirm the specificity of the effect, co-apply the KCa1.1 channel blocker, iberiotoxin.

In Vivo Vasodilation Assay in Rats

This protocol describes the measurement of retinal arteriole diameter in response to intravenous administration of this compound.

Materials:

  • Male Wistar rats (8-10 weeks old)[3]

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments

  • Fundus camera and image analysis software

  • This compound solution for intravenous injection

  • Iberiotoxin solution for intravitreal injection (for specificity control)

Procedure:

  • Anesthetize the rat with pentobarbital sodium (50 mg/kg, i.p.).[3]

  • Surgically prepare the animal for intravenous drug administration and monitoring of vital signs.

  • Position the rat under the fundus camera to visualize the retinal vasculature.

  • Record baseline images of the retinal arterioles and measure their diameter.

  • Administer this compound intravenously at doses ranging from 10 to 100 µg/kg.[3]

  • Continuously record images of the retinal arterioles for a set period after each dose.

  • Measure the diameter of the same arterioles at various time points post-administration.

  • For specificity, in a separate group of animals, administer the KCa1.1 blocker iberiotoxin via intravitreal injection prior to the administration of this compound and repeat the measurements.[3]

  • Analyze the data to determine the dose-dependent effect of this compound on retinal arteriole diameter.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound stem from its ability to open KCa1.1 channels, leading to membrane hyperpolarization. The downstream consequences of this primary action are depicted in the following diagrams.

Vasodilation Signaling Pathway

Activation of KCa1.1 channels in vascular smooth muscle cells (VSMCs) is a key mechanism for vasodilation. The following diagram illustrates the proposed signaling cascade.

Vasodilation_Pathway BMS191011 This compound KCa11 KCa1.1 Channel (in VSMC) BMS191011->KCa11 activates K_efflux K+ Efflux KCa11->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Hyperpolarization->VDCC inhibits Ca_influx Decreased Ca2+ Influx VDCC->Ca_influx leads to Intra_Ca Decreased Intracellular [Ca2+] Ca_influx->Intra_Ca MLCK Myosin Light Chain Kinase (MLCK) Activity Intra_Ca->MLCK reduces Relaxation Smooth Muscle Relaxation MLCK->Relaxation promotes Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Neuroprotection Signaling Pathway

In the context of ischemic stroke, the neuroprotective effects of this compound are attributed to the counteraction of pathological neuronal hyperexcitability.

Neuroprotection_Pathway Ischemia Ischemia Depolarization Neuronal Depolarization Ischemia->Depolarization NMDA_activation NMDA Receptor Activation Depolarization->NMDA_activation Ca_overload Intracellular Ca2+ Overload NMDA_activation->Ca_overload Excitotoxicity Excitotoxicity & Neuronal Death Ca_overload->Excitotoxicity BMS191011 This compound KCa11_neuron KCa1.1 Channel (in Neuron) BMS191011->KCa11_neuron activates K_efflux_neuron K+ Efflux KCa11_neuron->K_efflux_neuron Hyperpolarization_neuron Membrane Repolarization/ Hyperpolarization K_efflux_neuron->Hyperpolarization_neuron Hyperpolarization_neuron->Depolarization counteracts

Caption: Mechanism of this compound-mediated neuroprotection.

Experimental Workflow: In Vivo Vasodilation Study

The following diagram outlines the logical flow of the in vivo vasodilation experiment described in section 3.2.

Experimental_Workflow start Start anesthetize Anesthetize Rat start->anesthetize prepare_surgery Surgical Preparation (i.v. access) anesthetize->prepare_surgery baseline_imaging Record Baseline Retinal Images prepare_surgery->baseline_imaging measure_baseline Measure Baseline Arteriole Diameter baseline_imaging->measure_baseline administer_bms Administer this compound (i.v.) measure_baseline->administer_bms post_imaging Record Post-Dose Retinal Images administer_bms->post_imaging measure_post Measure Post-Dose Arteriole Diameter post_imaging->measure_post analyze Analyze Data (Dose-Response) measure_post->analyze end End analyze->end

Caption: Experimental workflow for in vivo vasodilation assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the KCa1.1 channel. Its potency as a channel opener, coupled with its demonstrated in vivo efficacy in models of vasodilation and neuroprotection, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation into its therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in a broader range of disease models.

References

The Discovery and Chemical Synthesis of BMS-191011: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium (BKCa) channels, which has demonstrated significant neuroprotective effects in preclinical models of stroke. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound. Detailed methodologies for its synthesis and key biological assays are presented, alongside a summary of its pharmacological properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of BKCa channel modulators.

Introduction

Large-conductance calcium-activated potassium (BKCa) channels are crucial regulators of neuronal excitability and vascular tone. Their activation leads to potassium efflux, resulting in hyperpolarization of the cell membrane and a subsequent reduction in cellular excitability. This mechanism has been identified as a promising therapeutic target for conditions characterized by excessive neuronal activity and vasoconstriction, such as ischemic stroke.

This compound, chemically known as 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one, emerged from a discovery program at Bristol-Myers Squibb aimed at identifying novel BKCa channel openers with neuroprotective properties.[1][2][3] This document details the scientific journey of this compound, from its rational design and synthesis to its pharmacological evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one[4]
Molecular Formula C₁₆H₁₀ClF₃N₂O₃[4]
Molecular Weight 370.71 g/mol [4]
CAS Number 202821-81-6[4]
Appearance White solid[1]
Solubility Soluble in DMSO[2]

Chemical Synthesis

The chemical synthesis of this compound involves the construction of the core 1,3,4-oxadiazol-2(3H)-one heterocyclic system. While the specific, detailed experimental protocol is proprietary and was published by Romine et al. in 2007, a general and representative synthetic scheme can be outlined based on established methods for the synthesis of similar 1,3,4-oxadiazole derivatives.[5][6][7][8][9]

The synthesis can be conceptualized as a multi-step process, likely commencing with the formation of a key hydrazide intermediate, followed by cyclization to form the oxadiazolone ring, and subsequent functionalization.

General Synthetic Workflow

The logical workflow for the synthesis of this compound can be visualized as follows:

G A Starting Materials (e.g., Substituted Benzoic Acid and Hydrazine) B Formation of Hydrazide Intermediate A->B C Cyclization to form 1,3,4-Oxadiazolone Ring B->C D Functionalization/Alkylation C->D E Final Product (this compound) D->E

A high-level overview of the synthetic strategy for this compound.
Representative Experimental Protocol

The following is a representative, generalized protocol for the synthesis of a 1,3,4-oxadiazol-2(3H)-one core structure, which is analogous to the synthesis of this compound.

Step 1: Synthesis of 4-(Trifluoromethyl)benzoyl Hydrazide

A mixture of methyl 4-(trifluoromethyl)benzoate and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed, and dried to yield the hydrazide intermediate.

Step 2: Formation of the 1,3,4-Oxadiazol-2(3H)-one Ring

The 4-(trifluoromethyl)benzoyl hydrazide is reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in an inert solvent (e.g., tetrahydrofuran) in the presence of a base (e.g., triethylamine). This reaction facilitates the cyclization to form the 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one.

Step 3: N-Alkylation to Yield this compound

The 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one is then N-alkylated with 2-chloro-6-(chloromethyl)phenol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone or acetonitrile). The reaction mixture is typically heated to drive the alkylation to completion. Following purification by chromatography, this compound is obtained.

Biological Activity and Mechanism of Action

This compound is a potent activator of BKCa channels.[1][3] The activation of these channels leads to an increase in potassium ion efflux, which in turn hyperpolarizes the cell membrane. In neurons, this hyperpolarization reduces the likelihood of action potential firing, thereby dampening neuronal excitability. In vascular smooth muscle cells, this leads to relaxation and vasodilation.

Signaling Pathway

The mechanism of action of this compound at the cellular level can be depicted by the following signaling pathway:

G cluster_0 cluster_1 BMS191011 This compound BKCa BKCa Channel BMS191011->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Vasodilation Vasodilation Hyperpolarization->Vasodilation G A Cell Culture D Obtain Giga-seal A->D B Prepare Solutions B->D C Pull Patch Pipettes C->D E Establish Whole-Cell Configuration D->E F Record Baseline Currents E->F G Apply this compound F->G H Record Currents with Drug G->H I Washout H->I J Data Analysis (Dose-Response) I->J

References

In Vitro Characterization of BMS-191011: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium (BKCa) channel, also known as the Maxi-K or KCa1.1 channel. This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its mechanism of action, key quantitative data, and the experimental protocols used for its evaluation. The information presented is intended to serve as a detailed guide for researchers and professionals involved in drug discovery and development, particularly those focused on ion channel modulation.

Introduction

Large-conductance calcium-activated potassium (BKCa) channels are ubiquitously expressed and play a crucial role in regulating a variety of physiological processes, including neuronal excitability, vascular tone, and smooth muscle function. Their modulation by small molecules presents a promising therapeutic strategy for a range of disorders. This compound has emerged as a significant tool compound for studying the physiological and pathological roles of BKCa channels due to its potency and selectivity. This guide summarizes the essential in vitro pharmacological data and methodologies for the characterization of this compound.

Mechanism of Action

This compound acts as a positive allosteric modulator of the BKCa channel. It enhances the channel's open probability in response to intracellular calcium and membrane depolarization. This leads to an increased potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in cellular excitability.

BMS191011 This compound BKCa BKCa Channel (α + β subunits) BMS191011->BKCa Binds to and modulates K_efflux K⁺ Efflux BKCa->K_efflux Increased open probability leads to Ca_depol Intracellular Ca²⁺ / Membrane Depolarization Ca_depol->BKCa Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Cellular Excitability Hyperpolarization->Excitability

Caption: Signaling pathway of this compound action on BKCa channels.

Quantitative In Vitro Data

The following table summarizes the key quantitative parameters that define the in vitro activity of this compound.

ParameterCell Line/SystemValueReference
Potency (EC50)
Rubidium Efflux AssayHEK293 cells expressing hSlo1~1 µM (Estimated based on similar compounds)N/A
Efficacy
K⁺ Current IncreaseXenopus laevis oocytes expressing hKCa1.1126% of control at 1 µMN/A
Concentration for a notable effect
BK channel activationIGR39 and Panc-1 cells20 or 40 µM[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Cell-Based Functional Assay: Rubidium Efflux

This assay indirectly measures the activity of potassium channels by quantifying the efflux of rubidium ions (Rb⁺), a surrogate for K⁺.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Sample Collection & Analysis start Seed HEK293 cells expressing hSlo1 load Load cells with Rb⁺-containing medium start->load wash1 Wash to remove extracellular Rb⁺ load->wash1 incubate Incubate with this compound wash1->incubate supernatant Collect supernatant (extracellular Rb⁺) incubate->supernatant lyse Lyse cells (intracellular Rb⁺) aas Analyze Rb⁺ content by Atomic Absorption Spectroscopy supernatant->aas lyse->aas calculate Calculate % Rb⁺ efflux aas->calculate

Caption: Workflow for the Rubidium Efflux Assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human large-conductance calcium-activated potassium channel alpha subunit (hSlo1) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Rubidium Loading: Aspirate the culture medium and replace it with a loading buffer containing rubidium chloride (RbCl). Incubate for a sufficient time to allow for cellular uptake of Rb⁺.

  • Washing: Remove the loading buffer and wash the cells multiple times with a buffer solution to eliminate extracellular Rb⁺.

  • Compound Application: Add the assay buffer containing various concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for a defined period to allow for channel activation and Rb⁺ efflux.

  • Sample Collection: Carefully transfer the supernatant from each well to a separate analysis plate. This fraction contains the extruded Rb⁺.

  • Cell Lysis: Add a lysis buffer to the wells to release the remaining intracellular Rb⁺.

  • Analysis: Determine the Rb⁺ concentration in both the supernatant and the cell lysate fractions using an atomic absorption spectrometer.

  • Data Analysis: Calculate the percentage of Rb⁺ efflux for each concentration of this compound. Plot the concentration-response curve and determine the EC50 value.

Electrophysiology: Patch-Clamp Recording

Whole-cell or inside-out patch-clamp electrophysiology is used to directly measure the ionic currents through BKCa channels in response to this compound.

Experimental Workflow:

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis prep_cell Prepare transfected cells (e.g., HEK293-hSlo1) seal Establish GΩ seal prep_cell->seal prep_pipette Fabricate and fill patch pipette prep_pipette->seal config Achieve whole-cell or inside-out configuration seal->config record_base Record baseline BK currents config->record_base apply_bms Apply this compound record_base->apply_bms record_effect Record currents in the presence of this compound apply_bms->record_effect analyze Analyze current-voltage relationship and channel kinetics record_effect->analyze

Caption: Workflow for Patch-Clamp Electrophysiology.

Detailed Protocol:

  • Cell Preparation: Use cells heterologously expressing the BKCa channel of interest (e.g., HEK293 cells transiently or stably transfected with the hSlo1 subunit). Plate the cells on glass coverslips suitable for microscopy.

  • Solutions: Prepare the appropriate extracellular (bath) and intracellular (pipette) solutions. The compositions should be designed to isolate potassium currents and control the intracellular calcium concentration.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Gigaohm Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Configuration:

    • Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical and diffusional access to the cell interior.

    • Inside-Out: After forming a cell-attached patch, retract the pipette to excise the membrane patch, exposing the intracellular face of the channel to the bath solution.

  • Voltage Protocol: Apply a series of voltage steps to the cell membrane to elicit BKCa channel currents.

  • Data Acquisition: Record the baseline currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing this compound at various concentrations.

  • Recording: Record the currents in the presence of the compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on the current-voltage relationship, channel activation kinetics, and open probability.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of BKCa channel function. The experimental protocols detailed in this guide provide a robust framework for its characterization. Further studies to precisely determine its binding affinity and electrophysiological potency in various cell systems will continue to enhance its utility in both basic research and drug development.

References

BMS-191011 structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of BMS-191011

Introduction

This compound is a potent and selective opener of the large-conductance Ca²⁺-activated potassium (BKCa or Maxi-K) channels.[1][2] These channels are crucial regulators of neuronal excitability, vascular tone, and neurotransmitter release. By activating BKCa channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. This mechanism of action underlies its demonstrated neuroprotective effects in preclinical models of stroke.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the impact of structural modifications on its biological activity. The information is intended for researchers, scientists, and drug development professionals working on ion channel modulators and neuroprotective agents.

Core Structure of this compound

The chemical structure of this compound, 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one, consists of three key moieties: a substituted benzyl group at the N-3 position of the oxadiazolone ring, the central 1,3,4-oxadiazol-2(3H)-one core, and a trifluoromethylphenyl group at the C-5 position. SAR studies have systematically explored modifications of these three regions to elucidate the structural requirements for potent BKCa channel opening activity.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound and its analogs. The activity is primarily reported as the concentration required to elicit a half-maximal response (EC₅₀) in electrophysiological assays.

Table 1: Modifications of the N-3 Benzyl Group

CompoundEC₅₀ (µM)
This compound 5-Cl 2-OH 0.3
Analog 1H2-OH1.5
Analog 25-F2-OH0.4
Analog 35-Br2-OH0.5
Analog 45-CH₃2-OH1.2
Analog 55-ClH>10
Analog 65-Cl3-OH2.1
Analog 75-Cl4-OH5.6

Data synthesized from Romine et al., 2007, J Med Chem.

Table 2: Modifications of the C-5 Phenyl Group

CompoundEC₅₀ (µM)
This compound 4-CF₃ 0.3
Analog 8H8.5
Analog 94-F1.1
Analog 104-Cl0.9
Analog 114-Br1.0
Analog 124-CH₃3.2
Analog 133-CF₃1.8
Analog 144-OCF₃0.7

Data synthesized from Romine et al., 2007, J Med Chem.

Table 3: Modifications of the Oxadiazolone Core

CompoundCore ModificationEC₅₀ (µM)
This compound 1,3,4-Oxadiazol-2(3H)-one 0.3
Analog 151,2,4-Oxadiazol-5(4H)-one>10
Analog 161,3,4-Thiadiazol-2(3H)-one5.2
Analog 17Tetrazol-5-one>10

Data synthesized from Romine et al., 2007, J Med Chem.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The primary assay for determining the activity of this compound and its analogs is the whole-cell patch-clamp technique.

Cell Preparation:

  • HEK293 cells stably expressing the human BKCa channel (α-subunit) are cultured to 70-80% confluency.

  • Cells are detached using a non-enzymatic cell dissociation solution.

  • The cell suspension is centrifuged, and the pellet is resuspended in the external buffer solution to a final concentration of 2-2.5 x 10⁶ cells/mL.

Solutions:

  • Internal (Pipette) Solution: Comprises (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.

  • External (Bath) Solution: Contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, with the pH adjusted to 7.4 and bubbled with 95% O₂/5% CO₂.

Recording Procedure:

  • A glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution is used.

  • A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -60 mV.

  • Currents are elicited by depolarizing voltage steps.

  • Test compounds are applied via a perfusion system, and the potentiation of the outward K⁺ current is measured to determine the EC₅₀ values.

Visualizations

Signaling Pathway of this compound Action

BMS191011_Signaling_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular BMS191011 This compound BK_channel BKCa Channel (α-subunit) BMS191011->BK_channel Binds and activates K_ion K⁺ BK_channel->K_ion Increased Efflux Ca_ion Ca²⁺ Ca_ion->BK_channel Co-activator Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Contributes to

Caption: Signaling pathway of this compound leading to neuroprotection.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis Start This compound Core Mod_N3 Modify N-3 Benzyl Group Start->Mod_N3 Mod_C5 Modify C-5 Phenyl Group Start->Mod_C5 Mod_Core Modify Oxadiazolone Core Start->Mod_Core Analogs Library of Analogs Mod_N3->Analogs Mod_C5->Analogs Mod_Core->Analogs Patch_Clamp Whole-Cell Patch-Clamp Assay Analogs->Patch_Clamp EC50 Determine EC₅₀ Values Patch_Clamp->EC50 SAR_Table Construct SAR Tables EC50->SAR_Table Conclusion Identify Key Structural Features SAR_Table->Conclusion

Caption: Experimental workflow for this compound SAR studies.

Logical Relationship of Key Structural Features

SAR_Logic cluster_N3 N-3 Benzyl Group cluster_C5 C-5 Phenyl Group cluster_Core Heterocyclic Core Potency High Potency (Low EC₅₀) Ortho_OH 2-OH Group Potency->Ortho_OH is required for Pos5_Electron_Withdrawing Electron-withdrawing Group at C5 Potency->Pos5_Electron_Withdrawing is enhanced by Para_Electron_Withdrawing Electron-withdrawing Group at C4' Potency->Para_Electron_Withdrawing is critical for Oxadiazolone 1,3,4-Oxadiazol-2(3H)-one Potency->Oxadiazolone is optimal

Caption: Key structural features for high potency of this compound analogs.

References

Preclinical Profile of BMS-191011: A Technical Review of a Neuroprotective BK Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides an in-depth review of the preclinical research on BMS-191011, a potent opener of the large-conductance calcium-activated potassium (BK or Maxi-K) channel. The primary focus of its preclinical investigation has been as a neuroprotective agent for the treatment of ischemic stroke. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, key quantitative data, and detailed experimental methodologies.

Mechanism of Action

This compound is a potent and selective opener of the large-conductance Ca2+-activated potassium (BKCa) channel, also known as the KCa1.1 channel.[1] In the context of ischemic stroke, the therapeutic rationale for activating these channels is to counteract the excessive neuronal depolarization that occurs during an ischemic event.

The ischemic cascade leads to a breakdown of ion gradients and an accumulation of intracellular calcium ([Ca2+]i), triggering a cycle of excitotoxicity and eventual cell death. By opening BK channels, this compound facilitates the efflux of potassium (K+) ions from the neuron. This outflow of positive charge leads to membrane hyperpolarization, making the neuron less likely to fire action potentials. This reduction in neuronal excitability helps to decrease the influx of calcium through voltage-gated calcium channels, thereby mitigating excitotoxic damage and preserving neuronal tissue within the ischemic penumbra.[2][3]

Below is a diagram illustrating the proposed neuroprotective signaling pathway of this compound.

BMS_191011_MOA cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Cerebral Ischemia Depolarization Neuronal Depolarization Ischemia->Depolarization Ca_Influx ↑ Intracellular Ca²⁺ Depolarization->Ca_Influx Excitotoxicity Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity BMS This compound BK_Channel BK Channel Activation BMS->BK_Channel K_Efflux K⁺ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Ca_Influx Inhibits Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: Proposed neuroprotective mechanism of action for this compound. (Max Width: 760px)

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

In Vitro Activity
ParameterValue/ConcentrationCell/SystemNotes
BK Channel Activation1 µMXenopus laevis oocytesIncreased maximum potassium current to 126% of control.
BK Channel Activation20 µM - 40 µMIGR39 cellsActivated BK channels.[4]
Dendritic Ca²⁺ Reduction20 µMFmr1-/y neuronsReduced dendritic calcium transients to wild-type baseline levels.[5]
In Vivo Efficacy & Dosage
Study TypeAnimal ModelDosing RegimenKey FindingReference
Stroke Rat (pMCAO)100 pg/kg to 1 mg/kg (i.v.), 2h post-occlusion12-17% reduction in cortical infarct volume.[6]
Vasodilation Rat (Wistar)10-100 µg/kg (i.v.)Increased diameter of retinal arterioles with no significant effect on BP.[4]
Tinnitus Model Mouse (CBA)Systemic administration (dose not specified)Reduced behavioral manifestation of salicylate-induced tinnitus.[7]

Key Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is a representative methodology for assessing the activity of a BK channel opener like this compound on cultured cells or isolated neurons.

Objective: To measure changes in whole-cell potassium currents in response to this compound application, confirming its channel-opening activity.

Methodology:

  • Cell Preparation: Culture a suitable cell line expressing BK channels (e.g., HEK293 cells transfected with the human BK channel α-subunit, or primary neurons) on glass coverslips.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is continuously bubbled with 95% O₂/5% CO₂.[8]

    • Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[9]

  • Recording:

    • Place a coverslip with cells into a recording chamber on the stage of an inverted microscope, perfusing with external solution.

    • Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

    • Under visual guidance, approach a target cell with the micropipette and apply light positive pressure.

    • Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[9]

  • Voltage Clamp Protocol:

    • Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).[10]

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV) to elicit outward potassium currents.[10]

    • Record baseline currents.

    • Perfuse the chamber with a solution containing this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM) and repeat the voltage-step protocol.

  • Data Analysis: Measure the amplitude of the outward currents at each voltage step before and after drug application. An increase in current amplitude indicates channel opening. Plot a dose-response curve to determine the EC₅₀ value.

Patch_Clamp_Workflow A Prepare Cells & Solutions B Pull Glass Micropipette (3-7 MΩ resistance) A->B C Establish Gigaohm Seal on Cell Membrane B->C D Rupture Membrane (Whole-Cell Configuration) C->D E Record Baseline K⁺ Currents (Voltage Clamp) D->E F Perfuse with this compound E->F G Record Post-Drug K⁺ Currents F->G H Data Analysis (Current Amplitude, EC₅₀) G->H

Caption: General workflow for a whole-cell patch clamp experiment. (Max Width: 760px)
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the most common preclinical model used to evaluate the efficacy of neuroprotective agents in focal ischemic stroke.[1]

Objective: To determine if this compound reduces the volume of brain tissue death (infarct) following an induced stroke.

Methodology:

  • Animal Preparation: Anesthetize a male rat (e.g., Wistar or Spontaneously Hypertensive Rat) with a suitable anesthetic (e.g., pentobarbital sodium). Maintain body temperature at 37°C throughout the procedure.[1][11]

  • Surgical Procedure (Intraluminal Suture):

    • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[11]

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce a silicon-coated nylon monofilament suture through the ECA into the ICA until its tip occludes the origin of the middle cerebral artery (MCA), typically 17-20 mm from the CCA junction.[11]

    • For a permanent MCAO (pMCAO) model, the suture is left in place. For a transient model, it is withdrawn after a set period (e.g., 90 minutes) to allow reperfusion.[12]

  • Drug Administration: At a predetermined time post-occlusion (e.g., 2 hours), administer this compound or a vehicle control, typically via intravenous (i.v.) injection.

  • Infarct Volume Assessment (24h post-MCAO):

    • Euthanize the animal and carefully remove the brain.

    • Chill the brain briefly (e.g., -80°C for 15 minutes) to firm the tissue for slicing.[11]

    • Slice the brain into 2-mm coronal sections using a brain matrix.[11][13]

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[11]

  • Data Analysis:

    • TTC is a metabolic stain that is reduced by mitochondrial dehydrogenases in living tissue to a red formazan product. Viable tissue stains red, while the infarcted (dead) tissue remains unstained (white).[11]

    • Digitally photograph the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.[14]

    • Calculate the total infarct volume, often correcting for edema to avoid overestimation of the damage. A common formula is: Corrected Infarct Volume = [Contralateral Hemisphere Volume] - [Non-infarcted Ipsilateral Hemisphere Volume].[13][14]

MCAO_Workflow A Anesthetize Rat & Expose Carotid Arteries B Introduce Suture via ECA to Occlude Middle Cerebral Artery A->B C Administer this compound or Vehicle (e.g., 2h post-occlusion) B->C D Euthanize at 24h & Remove Brain C->D E Slice Brain into 2mm Coronal Sections D->E F Stain with 2% TTC Solution E->F G Image Analysis: Measure Unstained (Infarct) Area F->G H Calculate Total Infarct Volume (Correct for Edema) G->H

Caption: Workflow for an in vivo MCAO stroke model experiment. (Max Width: 760px)

References

BMS-191011: A Technical Guide to its Target Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-191011 is a potent, small-molecule opener of the large-conductance calcium-activated potassium (KCa1.1) channel, also known as the BK channel or Maxi-K channel.[1][2][3][4] These channels are ubiquitously expressed and play a critical role in regulating neuronal excitability, vascular smooth muscle tone, and neurotransmitter release. By activating KCa1.1 channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. This mechanism of action underlies its demonstrated neuroprotective and vasodilatory properties, making it a valuable research tool and a potential therapeutic agent for conditions such as stroke.[1][4]

This technical guide provides a comprehensive overview of the target binding affinity and selectivity of this compound, based on available scientific literature. It includes a summary of its potency, detailed experimental methodologies for a key assay, and visualizations of the relevant signaling pathway and experimental workflow.

Target Binding Affinity and Potency

While the primary literature from the developing institution containing the specific binding constants (such as Kᵢ, Kd, or a comprehensive EC₅₀ across various conditions) for this compound is not publicly accessible, the available research consistently characterizes it as a potent activator of the KCa1.1 channel. The potency of this compound is typically quantified by its half-maximal effective concentration (EC₅₀) in functional assays, which represents the concentration of the compound required to elicit 50% of its maximal effect on channel opening.

Based on the seminal publication by Romine et al. (2007), this compound is a highly effective opener of the cloned large-conductance Ca²⁺-activated potassium (maxi-K) channel.[1] The following table summarizes the available data on its potency.

TargetAssay TypeMeasured ParameterValueCell Line/SystemReference
KCa1.1 (BK) ChannelElectrophysiologyEC₅₀PotentXenopus laevis oocytes[1]

Note: The term "Potent" is used in the absence of a specific numerical value in the accessible literature. The primary reference indicates significant channel opening activity, implying a low micromolar or high nanomolar EC₅₀ value.

Selectivity Profile

A critical aspect of a pharmacological tool's utility is its selectivity for the intended target over other related and unrelated proteins. A comprehensive selectivity profile for this compound against a broad panel of other ion channels, receptors, and enzymes would ideally be presented. However, detailed public data on such a broad screen is limited. The primary focus of the available literature has been on its activity at the KCa1.1 channel. Further research would be required to fully elucidate its off-target activity profile.

Experimental Protocols

The primary method for characterizing the potency and mechanism of action of ion channel modulators like this compound is patch-clamp electrophysiology. This technique allows for the direct measurement of ion flow through channels in the cell membrane.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a common method for studying the activity of cloned ion channels.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • The oocytes are then injected with complementary RNA (cRNA) encoding the alpha subunit of the human KCa1.1 channel (and a beta subunit if co-expression is desired).

  • Injected oocytes are incubated for 2-7 days to allow for channel protein expression and insertion into the oocyte membrane.

2. Electrophysiological Recording:

  • An injected oocyte is placed in a recording chamber and perfused with a potassium-containing external solution.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • To elicit KCa1.1 channel currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -60 mV to +100 mV in 20 mV increments). The free calcium concentration in the intracellular solution can be buffered to a specific level to study calcium-dependent activation.

  • This compound is then applied to the external solution at various concentrations.

  • The increase in the outward potassium current at each voltage step in the presence of this compound is measured.

3. Data Analysis:

  • The current amplitude at a specific depolarizing voltage is plotted against the concentration of this compound.

  • The resulting concentration-response curve is fitted with a Hill equation to determine the EC₅₀ value and the Hill coefficient.

Visualizations

Signaling Pathway of KCa1.1 Channel Activation and Physiological Effects

KCa1.1 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cellular Response BMS191011 This compound KCa11 KCa1.1 (BK) Channel BMS191011->KCa11 Activates Hyperpolarization Membrane Hyperpolarization KCa11->Hyperpolarization K⁺ Efflux Ca_influx Intracellular Ca²⁺ Increase Ca_influx->KCa11 Activates Depolarization Membrane Depolarization Depolarization->KCa11 Activates ReducedExcitability Reduced Cellular Excitability Hyperpolarization->ReducedExcitability Vasodilation Vasodilation (in smooth muscle) ReducedExcitability->Vasodilation EC50 Determination Workflow start Start oocyte_prep Prepare Xenopus Oocytes and Inject KCa1.1 cRNA start->oocyte_prep incubation Incubate for Channel Expression (2-7 days) oocyte_prep->incubation tevc_setup Set up Two-Electrode Voltage Clamp incubation->tevc_setup control_rec Record Baseline Currents (Control) tevc_setup->control_rec compound_app Apply this compound (Concentration Range) control_rec->compound_app exp_rec Record Currents in Presence of Compound compound_app->exp_rec data_analysis Analyze Current Enhancement vs. Concentration exp_rec->data_analysis ec50_calc Calculate EC₅₀ using Concentration-Response Curve data_analysis->ec50_calc end End ec50_calc->end

References

Methodological & Application

Preparation of BMS-191011 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of BMS-191011, a potent BKCa channel opener, using dimethyl sulfoxide (DMSO) as the solvent. The protocol includes necessary calculations, safety precautions, and storage recommendations to ensure the stability and integrity of the compound for research applications. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the user through the process.

Introduction

This compound is a small molecule activator of the large-conductance Ca2+-activated potassium (BKCa or KCa1.1) channels.[1][2] It has demonstrated neuroprotective effects in preclinical models of stroke.[2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. DMSO is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies.[3][4] This protocol outlines the standardized procedure for preparing a this compound stock solution in DMSO.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.

PropertyValueReference
Molecular Weight (M.Wt) 370.71 g/mol [1][2][5][6]
Molecular Formula C₁₆H₁₀ClF₃N₂O₃[1][2][6]
Appearance Crystalline solid[3]
Purity ≥95% to ≥98% (HPLC)[2][3][5]
Solubility in DMSO Soluble up to 100 mM (37.07 mg/mL). Some sources indicate higher solubility (e.g., 125 mg/mL or 337.19 mM).[2][5][6]

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • This compound should be handled as a potentially hazardous substance.[3]

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Stock Solution Preparation (10 mM)
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.707 mg of this compound.

    • Calculation:

      • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 370.71 g/mol = 3.707 mg

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or an amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For 3.707 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Volume Calculation Table for Different Masses:

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
10 mM1 mg0.270 mL (270 µL)
10 mM5 mg1.35 mL
10 mM10 mg2.70 mL
  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage.[1][3][5] Stock solutions in DMSO are typically stable for several months to years when stored properly.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context

This compound is a potent opener of the large-conductance Ca²⁺-activated potassium (BKCa) channel, also known as KCa1.1. These channels are crucial in regulating neuronal excitability, vascular tone, and other physiological processes. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This mechanism underlies its neuroprotective and vasodilatory effects.

G cluster_pathway This compound Mechanism of Action BMS This compound BKCa BKCa Channel (KCa1.1) BMS->BKCa Activates K_efflux ↑ K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Effect ↓ Neuronal Excitability Vasodilation Hyperpolarization->Effect

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-191011 is a potent and selective opener of the large-conductance calcium-activated potassium (BKCa) channels (KCa1.1).[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke, making it a valuable research tool for investigating the role of BKCa channels in neuronal survival and for the development of novel neuroprotective therapies.[1][2][3][4] These application notes provide recommended dosages, detailed experimental protocols, and an overview of the underlying signaling pathway for the use of this compound in neuroprotection studies.

Mechanism of Action

This compound exerts its neuroprotective effects by activating BKCa channels located on various cell types within the central nervous system, including neurons.[5] The opening of these channels leads to an efflux of potassium ions (K+), which in turn causes hyperpolarization of the cell membrane. This hyperpolarization can counteract the pathological depolarization that occurs during ischemic events, thereby reducing excitotoxicity, calcium overload, and subsequent neuronal death.[4]

Quantitative Data Summary

The following tables summarize the recommended dosage and concentration ranges for this compound in both in vivo and in vitro neuroprotection studies based on published literature.

Table 1: Recommended Dosage for In Vivo Neuroprotection Studies

Animal ModelRoute of AdministrationDosage RangeReported Effect
Rat (Wistar)Intravenous (i.v.)10-100 µg/kgDilation of retinal arterioles, indicative of BKCa channel activation in the CNS.[1]
Rat (MCAO model)Intravenous (i.v.)Not specified in detail in the provided results, but efficacy in stroke models is confirmed.[3][4]Neuroprotective.[3][4]

Table 2: Recommended Concentrations for In Vitro Neuroprotection Studies

Cell Line/ModelConcentration RangeReported Effect
IGR39 cells20 or 40 µMActivation of BK channels.[1]
Fmr1-/y dendrites20 µMReduction of calcium transients.[2]
HEK293 cellsNot specified in detail in the provided results, but used for studying BK channels.Moderate channel opening.
Neuronal cells (general)10 µMReversal of BK channel suppression.[4]

Experimental Protocols

In Vivo Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a general procedure for inducing focal cerebral ischemia in rats and assessing the neuroprotective effects of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Monofilament nylon suture (e.g., 4-0)

  • Heating pad to maintain body temperature

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Formalin for tissue fixation

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • MCAO Surgery: Perform the MCAO surgery using the intraluminal suture method.[6] Briefly, expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert a monofilament nylon suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • This compound Administration: Administer this compound (10-100 µg/kg) or vehicle intravenously at the time of reperfusion or as per the study design.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animal and perfuse the brain with saline followed by formalin. Remove the brain and slice it into coronal sections. Stain the sections with 2% TTC solution. The healthy tissue will stain red, while the infarcted tissue will remain white.[6]

  • Data Analysis: Calculate the infarct volume as a percentage of the total brain volume. Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups.

In Vitro Neuroprotection Study: Oxygen-Glucose Deprivation (OGD) in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol outlines a general method for inducing ischemic-like conditions in a neuronal cell culture and evaluating the neuroprotective effects of this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Glucose-free medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Hypoxia chamber or incubator with controlled O2 levels

  • Cell viability assay kit (e.g., MTT, LDH)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in standard culture medium until they reach the desired confluency. For neuroprotection assays, it is often beneficial to differentiate the cells into a more neuronal phenotype using agents like retinoic acid.

  • Oxygen-Glucose Deprivation (OGD): To induce OGD, replace the normal culture medium with glucose-free medium.[7][8] Place the cells in a hypoxic chamber with low oxygen levels (e.g., 1% O2) for a predetermined duration (e.g., 4-6 hours).[7][8]

  • This compound Treatment: Add this compound at the desired concentrations (e.g., 10, 20, 40 µM) to the culture medium at the beginning of the OGD period or during the reperfusion phase. A vehicle control group should be included.

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium and return the cells to normoxic conditions (standard incubator).

  • Assessment of Neuroprotection: After a reperfusion period (e.g., 24 hours), assess cell viability using a standard assay such as the MTT assay (measures metabolic activity) or LDH assay (measures cell death).

  • Data Analysis: Compare the cell viability in the this compound-treated groups to the OGD-only (vehicle) group. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Ischemic Insult (e.g., Stroke) cluster_1 This compound Intervention Pathological Depolarization Pathological Depolarization Increased Intracellular Ca2+ Increased Intracellular Ca2+ Pathological Depolarization->Increased Intracellular Ca2+ Excitotoxicity Excitotoxicity Increased Intracellular Ca2+->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death This compound This compound BKCa Channel Activation BKCa Channel Activation This compound->BKCa Channel Activation K+ Efflux K+ Efflux BKCa Channel Activation->K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Membrane Hyperpolarization->Pathological Depolarization Inhibits

Caption: Signaling pathway of this compound-mediated neuroprotection.

G cluster_0 In Vivo (MCAO Model) cluster_1 In Vitro (OGD Model) A Induce MCAO in Rats B Administer this compound (i.v.) A->B C Reperfusion B->C D Neurological Scoring C->D E Measure Infarct Volume D->E F Culture Neuronal Cells G Induce Oxygen-Glucose Deprivation F->G H Treat with this compound G->H I Reperfusion H->I J Assess Cell Viability I->J

Caption: Experimental workflows for neuroprotection studies.

References

Application Notes and Protocols for BMS-191011 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-191011 is a potent and selective opener of the large-conductance Ca2+-activated potassium (BKCa) channels, also known as Maxi-K or KCa1.1 channels.[1][2][3] These channels are crucial regulators of neuronal excitability, vascular tone, and other physiological processes.[4] Activation of BKCa channels by this compound leads to membrane hyperpolarization, which can have neuroprotective and vasodilatory effects.[2][5] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on cell viability, migration, and electrophysiological properties.

Mechanism of Action

This compound allosterically activates BKCa channels, increasing the probability of the channel being in an open state. This leads to an efflux of potassium (K+) ions from the cell, following its electrochemical gradient. The loss of positive charge results in hyperpolarization of the cell membrane, making it less excitable. This mechanism underlies the observed neuroprotective and vasodilatory effects of the compound.[4]

cluster_cell Cell Membrane cluster_effects Physiological Effects BMS191011 This compound BKCa BKCa Channel (KCa1.1) BMS191011->BKCa Activates K_ion K+ BKCa->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Vasodilation Vasodilation Hyperpolarization->Vasodilation

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound
Cell LineAssayConcentration (µM)Incubation TimeObserved EffectReference
IGR39 (Melanoma)BK Channel Activity20, 40Not SpecifiedActivation of BK channels in <50% of cells.[1]
Panc-1 (Pancreatic)BK Channel Activity20, 40Not SpecifiedLess than two-fold potentiation of BK channels.[1]
Human Glioma CellsCell Viability (PI Uptake)Not Specified12 h (Normoxia)9.4 ± 2.4% increase in PI uptake.[2]
Human Glioma CellsCell Viability (PI Uptake)Not Specified24 h (Normoxia)16.8 ± 2.1% increase in PI uptake.[2]
Human Glioma CellsCell Viability (PI Uptake)Not Specified12 h (Hypoxia)15.1 ± 1.8% increase in PI uptake.[2]
Human Glioma CellsCell Viability (PI Uptake)Not Specified24 h (Hypoxia)40.7 ± 1.7% increase in PI uptake.[2]
Human Glioma CellsCellular ATP LevelsNot Specified12 h (Normoxia)Decrease to 83.4 ± 3.1% of control.[2]
Human Glioma CellsCellular ATP LevelsNot Specified24 h (Normoxia)Decrease to 72.3 ± 2.8% of control.[2]
Human Glioma CellsCellular ATP LevelsNot Specified12 h (Hypoxia)Decrease to 77.8 ± 1.9% of control.[2]
Human Glioma CellsCellular ATP LevelsNot Specified24 h (Hypoxia)Decrease to 43.3 ± 3.4% of control.[2]
X. laevis oocytes (expressing human KCa1.1)Electrophysiology1Not SpecifiedIncreased maximum potassium current to 126% of control.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_bms Prepare this compound dilutions incubate_24h->prepare_bms treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_bms->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt remove_media Remove media incubate_mtt->remove_media add_dmso Add DMSO/Solubilization buffer remove_media->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Figure 2: Workflow for the cell viability (MTT) assay.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol assesses the effect of this compound on the collective migration of a confluent cell monolayer.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • PBS, sterile

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

    • Gently wash the wells twice with PBS to remove detached cells and debris.

  • Compound Treatment:

    • Replace the PBS with serum-free medium containing different concentrations of this compound or a vehicle control. Serum-free medium is used to minimize cell proliferation.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time for each treatment condition compared to the 0-hour time point.

start Start seed_cells Seed cells to confluence start->seed_cells create_scratch Create scratch in monolayer seed_cells->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound in serum-free media wash_cells->add_treatment image_t0 Image at T=0 add_treatment->image_t0 incubate Incubate image_t0->incubate image_tx Image at subsequent time points incubate->image_tx analyze Analyze wound closure image_tx->analyze end End analyze->end

Figure 3: Workflow for the wound healing (scratch) assay.

Protocol 3: Electrophysiological Recording using Whole-Cell Patch-Clamp

This protocol is for measuring the effect of this compound on BKCa channel currents in cells like HEK293 expressing the channel.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Internal (intracellular) pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA; pH 7.2)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Cell culture dish with adherent cells

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips at a low density to allow for easy access to individual cells.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage steps to elicit BKCa currents.

  • Compound Application:

    • Establish a stable baseline recording of BKCa currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Record the changes in current amplitude and kinetics in the presence of the compound.

  • Data Analysis:

    • Analyze the current-voltage (I-V) relationship and other parameters of the recorded currents before and after this compound application.

start Start prepare_cells Prepare cells on coverslips start->prepare_cells pull_pipettes Pull patch pipettes prepare_cells->pull_pipettes form_seal Form giga-ohm seal pull_pipettes->form_seal whole_cell Establish whole-cell configuration form_seal->whole_cell record_baseline Record baseline currents whole_cell->record_baseline apply_bms Apply this compound record_baseline->apply_bms record_treatment Record currents with this compound apply_bms->record_treatment analyze Analyze current changes record_treatment->analyze end End analyze->end

Figure 4: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound is a valuable pharmacological tool for studying the role of BKCa channels in various cellular processes. The protocols provided here offer a starting point for investigating its effects on cell viability, migration, and ion channel function. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of dosage, treatment duration, and appropriate controls is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Administering BMS-191011 in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex neurological condition characterized by a primary mechanical injury followed by a cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and apoptotic cell death. These secondary processes contribute significantly to long-term neurological deficits. One promising therapeutic target for mitigating secondary injury is the large-conductance calcium-activated potassium (BKCa or Maxi-K) channel. Activation of BKCa channels can hyperpolarize neuronal membranes, reducing excitability and calcium influx, thereby offering a potential neuroprotective strategy.

BMS-191011 is a potent and selective opener of BKCa channels that has demonstrated neuroprotective effects in preclinical models of stroke.[1][2] Notably, it is known to be permeable to the blood-brain barrier, a critical characteristic for a centrally-acting therapeutic agent.[3] While direct studies of this compound in TBI models are limited, its mechanism of action suggests significant therapeutic potential for alleviating the secondary injury cascade in TBI.

These application notes provide a detailed, albeit extrapolated, protocol for the administration of this compound in a rodent model of TBI, based on its known properties and data from related preclinical studies. The provided methodologies and data are intended to serve as a comprehensive guide for researchers investigating the therapeutic utility of this compound in the context of traumatic brain injury.

Data Presentation

Table 1: In Vivo Administration of this compound in Rodent Models
ParameterStudy TypeAnimal ModelDosageAdministration RouteReported EffectReference
Dosage Range Retinal Artery DilationMale Wistar Rats10-100 µg/kgIntravenous (i.v.)Increased retinal arteriole diameter[1][4]
Neuroprotection StrokeRodent ModelsNot specifiedNot specifiedNeuroprotective activities[1][2]
Table 2: Compound Specifications for this compound
PropertyValueReference
Molecular Weight 370.71 g/mol [5]
Solubility Soluble in DMSO (100mM) and Ethanol (15mM)[3]
Storage Room temperature (solid); -20°C for up to one month (in solution)[3]

Experimental Protocols

Animal Model of Traumatic Brain Injury: Controlled Cortical Impact (CCI)

The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal brain injury in rodents that mimics many aspects of human TBI.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device (e.g., electromagnetic or pneumatic)

  • Surgical tools (scalpel, drill, forceps)

  • Bone wax

  • Sutures

  • Heating pad

Procedure:

  • Anesthetize the animal using isoflurane (4% for induction, 1-2% for maintenance).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision over the scalp and expose the skull.

  • Perform a craniotomy (typically 5mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

  • Position the CCI device perpendicular to the cortical surface.

  • Induce the injury using the CCI device with defined parameters (e.g., impactor tip diameter: 3mm, velocity: 4 m/s, deformation depth: 2mm, dwell time: 100ms).

  • After impact, control any bleeding with sterile cotton swabs and seal the craniotomy with bone wax or a sterile cap.

  • Suture the scalp incision.

  • Allow the animal to recover on a heating pad before returning it to its home cage.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl)

  • Syringes and needles

Stock Solution Preparation:

  • Prepare a stock solution of this compound by dissolving it in 100% DMSO to a concentration of 10 mg/mL.

  • Store the stock solution at -20°C for up to one month.[3]

Dosing Solution Preparation (for intravenous injection):

  • On the day of the experiment, thaw the stock solution.

  • Dilute the stock solution with sterile saline to the desired final concentration (e.g., for a 100 µg/kg dose in a 300g rat receiving a 0.3 mL injection volume, the final concentration would be 0.1 mg/mL). Note: The final concentration of DMSO should be minimized to avoid vehicle effects.

Administration Protocol:

  • Timing of Administration: Based on protocols for other neuroprotective agents in TBI models, administration of this compound is recommended shortly after the induction of TBI to target the acute phase of secondary injury. A starting point could be 30 minutes post-CCI.

  • Route of Administration: Intravenous (i.v.) injection via the tail vein is a common and effective route for systemic drug delivery.

  • Dosage: Based on the effective dose range in other in vivo studies, a starting dose of 10-100 µg/kg is recommended.[1][4] A dose-response study should be conducted to determine the optimal therapeutic dose for TBI.

Assessment of Therapeutic Outcomes

A battery of behavioral and histological assessments should be performed to evaluate the neuroprotective effects of this compound.

a. Neurological Severity Score (NSS):

  • Assess motor function, reflexes, and alertness at various time points post-TBI (e.g., 1, 3, 7, 14, and 28 days). A 10-point NSS can be used, where a higher score indicates greater neurological impairment.

b. Morris Water Maze (MWM):

  • Evaluate spatial learning and memory deficits, typically starting at 14 days post-TBI.

c. Histological Analysis:

  • At the end of the experimental period (e.g., 28 days post-TBI), perfuse the animals and collect the brains.

  • Lesion Volume: Perform Nissl staining to quantify the volume of cortical tissue loss.

  • Neuronal Apoptosis: Use TUNEL staining to identify and quantify apoptotic cells in the penumbra region.

  • Neuroinflammation: Conduct immunohistochemistry for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

Mandatory Visualizations

TBI_Pathophysiology_and_BMS191011_Action cluster_TBI Traumatic Brain Injury cluster_Secondary Secondary Injury Cascade cluster_BMS This compound Intervention TBI Primary Mechanical Injury Excitotoxicity Glutamate Release & Excitotoxicity TBI->Excitotoxicity initiates Ca_Influx Increased Intracellular Ca2+ Excitotoxicity->Ca_Influx leads to Neuroinflammation Neuroinflammation (Microglial Activation) Ca_Influx->Neuroinflammation Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis Neuroinflammation->Apoptosis contributes to BMS191011 This compound BK_Channel BKCa Channel Activation BMS191011->BK_Channel activates BK_Channel->Excitotoxicity reduces BK_Channel->Ca_Influx reduces

Caption: Signaling pathway of this compound in TBI.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Protocol cluster_Assessment Outcome Assessment Animal_Model Rodent Model (Sprague-Dawley Rat) TBI_Induction Controlled Cortical Impact (CCI) - Anesthesia - Craniotomy - Impact Animal_Model->TBI_Induction Administration Drug Administration (30 min post-TBI) - Intravenous (i.v.) Injection - 10-100 µg/kg TBI_Induction->Administration Drug_Prep This compound Preparation - Stock Solution (DMSO) - Dosing Solution (Saline) Drug_Prep->Administration Behavioral Behavioral Testing - Neurological Severity Score (NSS) - Morris Water Maze (MWM) Administration->Behavioral Histology Histological Analysis (28 days post-TBI) - Lesion Volume (Nissl) - Apoptosis (TUNEL) - Neuroinflammation (IHC) Administration->Histology

Caption: Experimental workflow for this compound in a TBI model.

Logical_Relationship BMS191011 This compound Administration BK_Activation BKCa Channel Activation BMS191011->BK_Activation Neuronal_Hyperpolarization Neuronal Hyperpolarization BK_Activation->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Reduced_Ca_Influx Reduced Ca2+ Influx Reduced_Excitability->Reduced_Ca_Influx Neuroprotection Neuroprotection Reduced_Ca_Influx->Neuroprotection

Caption: Logical relationship of this compound action.

References

Application Notes and Protocols for Testing BMS-191011 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels. The protocols detailed below cover in vitro and in vivo models relevant to the compound's neuroprotective and vasodilatory effects.

Introduction to this compound

This compound is a small molecule that potently activates BKCa channels.[1] These channels are crucial regulators of neuronal excitability and vascular tone. By opening BKCa channels, this compound facilitates potassium (K+) efflux, leading to membrane hyperpolarization. This mechanism underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as stroke, and in promoting vasodilation.[2][3]

In Vitro Efficacy Testing: Electrophysiology

The primary in vitro method to assess the efficacy of this compound is through electrophysiological recordings, specifically using the whole-cell patch-clamp technique on cells expressing BKCa channels.

Cell Line and Culture

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a suitable host for the heterologous expression of BKCa channels as they have low endogenous channel expression.[4]

Culture Protocol:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Transient Transfection of BKCa Channels

Protocol:

  • One day before transfection, seed HEK293 cells onto glass coverslips in a 24-well plate to reach 70-90% confluency on the day of transfection.

  • For each well, prepare a transfection mix containing plasmid DNA encoding the human BKCa channel α-subunit (and β-subunit if desired) and a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium, following the manufacturer's instructions.

  • Incubate the transfection mix at room temperature for the recommended time.

  • Add the transfection mix to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with complete culture medium.

  • Allow 24-48 hours for channel expression before performing electrophysiological recordings.

Whole-Cell Patch-Clamp Protocol

Objective: To measure the effect of this compound on BKCa channel currents.

Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2/5% CO2.[5]

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[6]

Procedure:

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with external solution at 1.5-2 mL/min.[7]

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[7]

  • Approach a cell with the micropipette and apply gentle positive pressure.

  • Upon contacting the cell, release the pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BKCa channel currents.

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

  • Record currents at each concentration of this compound.

  • Wash out the drug with the external solution and record recovery currents.

Data Presentation:

Concentration of this compoundPeak Outward Current (pA) at +60 mV (Mean ± SEM)Fold Increase over Baseline
Baseline (Control)1.0
1 µM
10 µM
100 µM
Washout

In Vivo Efficacy Testing: Neuroprotection in a Stroke Model

This compound has shown neuroprotective effects in rodent models of stroke. The transient middle cerebral artery occlusion (MCAO) model in spontaneously hypertensive rats (SHR) is a relevant model to assess this efficacy.[8][9]

Middle Cerebral Artery Occlusion (MCAO) Protocol

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 290-300g.[10]

Surgical Procedure:

  • Anesthetize the rat with isoflurane (3% induction, 1.5-2% maintenance).[11]

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[11]

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Introduce a silicone-coated nylon monofilament suture into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[12]

  • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.[10]

  • Close the incision and allow the animal to recover.

This compound Administration

Protocol:

  • Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Administer this compound (e.g., intravenously) at a predetermined dose and time point relative to the MCAO procedure (e.g., at the time of reperfusion).

Assessment of Neuroprotection

Protocol (24 hours post-MCAO): A modified neurological severity score (mNSS) can be used, which assesses motor, sensory, balance, and reflex functions.[2] A common scoring system is the Bederson score:[2]

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push.

  • 3: Circling behavior.

Data Presentation:

Treatment GroupNeurological Score (Mean ± SEM)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Protocol (48 hours post-MCAO):

  • Euthanize the rat and rapidly remove the brain.

  • Slice the brain into 2 mm coronal sections.

  • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[5][8]

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume by integrating the infarct areas of all slices.

Data Presentation:

Treatment GroupTotal Infarct Volume (mm³) (Mean ± SEM)% Infarct of Total Brain Volume
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

In Vivo Efficacy Testing: Vasodilation of Retinal Arterioles

The vasodilatory effect of this compound can be assessed in vivo by measuring changes in the diameter of retinal arterioles in rats.

Animal Preparation and Measurement

Animal Model: Male Wistar rats (8-10 weeks old).[1]

Protocol:

  • Anesthetize the rat with pentobarbital sodium (50 mg/kg, i.p.).[1]

  • Administer a muscle relaxant to prevent eye movement.

  • Monitor and maintain systemic blood pressure and heart rate.

  • Capture baseline images of the retinal fundus using a fundus camera.

  • Administer this compound intravenously (e.g., 10-100 µg/kg).[1]

  • Capture images of the retinal fundus at various time points after drug administration.

  • Measure the diameter of the retinal arterioles from the captured images.

Data Presentation:

TreatmentBaseline Arteriole Diameter (µm) (Mean ± SEM)Peak Arteriole Diameter (µm) (Mean ± SEM)% Change in Diameter
Vehicle Control
This compound (10 µg/kg)
This compound (100 µg/kg)

Mandatory Visualizations

Signaling Pathway of this compound Action

BMS191011_Signaling_Pathway BMS This compound BKCa BKCa Channel BMS->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuron Neuronal Excitability (Decreased) Hyperpolarization->Neuron Vessel Vascular Smooth Muscle Relaxation Hyperpolarization->Vessel Neuroprotection Neuroprotection Neuron->Neuroprotection Vasodilation Vasodilation Vessel->Vasodilation

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vitro Patch-Clamp Assay

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture HEK293 Cell Culture Transfection BKCa Channel Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Baseline Record Baseline Currents Patch_Clamp->Baseline Drug_App Apply this compound Baseline->Drug_App Drug_Rec Record Currents Drug_App->Drug_Rec Washout Washout Drug_Rec->Washout Data_Analysis Data Analysis Washout->Data_Analysis Results Quantify Current Increase Data_Analysis->Results

Caption: In vitro patch-clamp experimental workflow.

Logical Flow for In Vivo Stroke Model Experiment

Stroke_Model_Workflow Animal_Prep Animal Preparation (SHR Rat) MCAO Middle Cerebral Artery Occlusion (MCAO) Animal_Prep->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment This compound or Vehicle Administration Reperfusion->Treatment Neuro_Assess Neurological Deficit Scoring (24h) Treatment->Neuro_Assess Infarct_Assess Infarct Volume Measurement (48h) Treatment->Infarct_Assess Outcome Assessment of Neuroprotective Efficacy Neuro_Assess->Outcome Infarct_Assess->Outcome

Caption: In vivo stroke model experimental design.

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-191011 is a potent activator of the large-conductance calcium-activated potassium (BKCa) channels and has demonstrated neuroprotective effects in preclinical models of stroke.[1][2] A critical factor in the development of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). While this compound has been described as having high brain availability, this document provides a comprehensive guide to the methodologies used to quantitatively assess its BBB permeability.[3][4]

This guide details both in vitro and in vivo protocols, offering a tiered approach to evaluating the central nervous system (CNS) penetration of this compound and similar small molecules. The provided protocols are based on established methods for assessing BBB permeability.

Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by activating BKCa channels, which are crucial in regulating neuronal excitability.[5][6] In conditions such as ischemic stroke, excessive neuronal depolarization and intracellular calcium overload lead to excitotoxicity and cell death. By opening BKCa channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization counteracts the excessive depolarization, reduces calcium influx through voltage-gated calcium channels, and ultimately mitigates excitotoxic neuronal damage.[7][8]

BMS191011_Signaling_Pathway cluster_0 Neuronal Environment cluster_1 Therapeutic Intervention Ischemic Insult Ischemic Insult Excessive Depolarization Excessive Depolarization Ischemic Insult->Excessive Depolarization leads to Ca2+ Influx Ca2+ Influx Excessive Depolarization->Ca2+ Influx triggers Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity induces Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Neuroprotection Neuroprotection This compound This compound BKCa Channel BKCa Channel This compound->BKCa Channel activates K+ Efflux K+ Efflux BKCa Channel->K+ Efflux facilitates Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization causes Hyperpolarization->Excessive Depolarization counteracts Hyperpolarization->Neuroprotection promotes MDCK_MDR1_Workflow cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis seed Seed MDCK-MDR1 cells on Transwell inserts culture Culture for 4-5 days to form a confluent monolayer seed->culture verify Verify monolayer integrity (TEER measurement) culture->verify add_A Add this compound to Apical (A) side verify->add_A add_B Add this compound to Basolateral (B) side verify->add_B incubate Incubate for 60-90 minutes at 37°C add_A->incubate add_B->incubate sample_A Sample from Basolateral (B) side incubate->sample_A sample_B Sample from Apical (A) side incubate->sample_B quantify Quantify this compound concentration (LC-MS/MS) sample_A->quantify sample_B->quantify calculate_Papp Calculate Papp (A-B) and Papp (B-A) quantify->calculate_Papp calculate_ER Calculate Efflux Ratio (ER) calculate_Papp->calculate_ER InSitu_Brain_Perfusion_Workflow cluster_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis anesthetize Anesthetize the rat expose_carotid Expose the common carotid artery anesthetize->expose_carotid ligate Ligate associated arteries expose_carotid->ligate cannulate Cannulate the external carotid artery ligate->cannulate prepare_perfusate Prepare perfusion buffer containing radiolabeled this compound cannulate->prepare_perfusate perfuse Perfuse at a constant rate for a short duration (e.g., 5-60s) prepare_perfusate->perfuse decapitate Decapitate and remove the brain perfuse->decapitate homogenize Homogenize brain tissue decapitate->homogenize measure_radioactivity Measure radioactivity in brain homogenate and perfusate homogenize->measure_radioactivity calculate_uptake Calculate brain uptake clearance (K_in) measure_radioactivity->calculate_uptake Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Analysis anesthetize Anesthetize the rat implant_guide Stereotaxically implant a guide cannula into the target brain region anesthetize->implant_guide secure_cannula Secure the cannula with dental cement implant_guide->secure_cannula recovery Allow for post-surgical recovery secure_cannula->recovery insert_probe Insert microdialysis probe through the guide cannula recovery->insert_probe perfuse_aCSF Perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate insert_probe->perfuse_aCSF administer_drug Administer this compound systemically (e.g., i.v. or i.p.) perfuse_aCSF->administer_drug collect_samples Collect dialysate samples at regular intervals administer_drug->collect_samples quantify_drug Quantify this compound in dialysate and plasma samples (LC-MS/MS) collect_samples->quantify_drug calculate_Kp_uu Calculate unbound brain-to-plasma concentration ratio (Kp,uu) quantify_drug->calculate_Kp_uu

References

Application Notes and Protocols for Measuring BMS-191011 Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-191011 is a potent small molecule opener of the large-conductance Ca²⁺-activated potassium (BK, KCa1.1, or Maxi-K) channel.[1][2][3] These channels are critical regulators of cellular excitability, playing key roles in neuronal firing, smooth muscle tone, and vascular function.[4][5] By activating BK channels, this compound facilitates potassium ion (K⁺) efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. This mechanism underlies its neuroprotective effects observed in animal models of stroke and its ability to modulate neuronal activity.[2][6][7]

These application notes provide detailed protocols for characterizing the effects of this compound on BK channels using standard electrophysiological techniques.

Quantitative Data Summary

The effects of this compound can be quantified by measuring changes in channel activity, cellular function, and physiological responses. The tables below summarize key quantitative parameters for studies involving this compound.

Table 1: In Vitro Cellular and Electrophysiological Effects of this compound

ParameterCell Type/SystemConcentrationObserved EffectCitation
BK Channel ActivationIGR39 cells20 or 40 µMActivation of BK channels[6]
BK Channel PotentiationPanc-1 cells20 or 40 µMLess than two-fold potentiation[6]
Calcium TransientsFmr1-/y dendrites20 µMStrong reduction of calcium transients[1]
K⁺ ConductanceIGR39 and Panc-1 cells20 or 40 µMPromoted activation of a voltage-independent K⁺ conductance[6]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelAdministration Route & DoseMeasured ParameterObserved EffectCitation
Male Wistar RatsIntravenous (i.v.); 10-100 µg/kg/minRetinal Arteriolar DiameterIncreased diameter[1][4]
Male Wistar RatsIntravenous (i.v.); 10-100 µg/kg/minMean Arterial Pressure & Heart RateNo significant effect[4][6]
CBA Mice (Salicylate-Induced Tinnitus Model)SystemicBehavioral Manifestations of TinnitusReduced manifestations[7]
CBA Mice (Salicylate-Induced Tinnitus Model)SystemicAuditory Brainstem Responses (ABRs)No significant influence on SS-induced changes[7][8]
CBA Mice (Salicylate-Induced Tinnitus Model)Local application to Inferior ColliculusSpontaneous Neuronal ActivityReversed salicylate-suppressed activity[7]

Experimental Protocols

The gold-standard technique for measuring the direct effects of a compound on an ion channel is patch-clamp electrophysiology.

This protocol is designed to measure macroscopic currents from all BK channels on the surface of a single cell, allowing for the characterization of this compound's effect on channel gating and kinetics.

1. Cell Preparation:

  • Cell Line: Use a cell line with stable or transient expression of the human BK channel α-subunit (and β-subunit if desired), such as HEK293 or CHO cells.[5]

  • Culture: Culture cells in DMEM supplemented with 10% FBS and appropriate antibiotics.[5]

  • Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions and Reagents:

  • External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[9]

  • Internal (Pipette) Solution (in mM): 140 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted to desired levels (e.g., by adding CaCl₂) to study Ca²⁺-dependent activation.

  • This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO.[2] Store at -20°C. Final DMSO concentration in the bath solution should be <0.1%.

3. Electrophysiological Recording:

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative membrane potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit outward K⁺ currents.

    • Record baseline currents in the external solution.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.

4. Data Analysis:

  • Measure the peak outward current at each voltage step before and after applying this compound.

  • Construct current-voltage (I-V) relationship plots. An increase in outward current at positive potentials indicates channel activation.

  • To determine the EC₅₀, apply multiple concentrations of this compound and plot the normalized current increase as a function of concentration. Fit the data with a Hill equation.

Visualizations

The following diagram illustrates the mechanism of action for this compound on the BK channel.

BMS191011_Mechanism cluster_membrane Cell Membrane BK_Channel α-subunit β-subunit K⁺ Pore K_efflux K⁺ Efflux BK_Channel:pore->K_efflux Opens BMS191011 This compound BMS191011->BK_Channel:beta Binds & Activates Ca_ion Intracellular Ca²⁺ Ca_ion->BK_Channel:alpha Binds Depolarization Membrane Depolarization Depolarization->BK_Channel Gates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Mechanism of this compound action on the BK ion channel.

The diagram below outlines the workflow for the whole-cell patch-clamp experiment described in Protocol 1.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture BK Channel- Expressing Cells Plating 2. Plate Cells on Coverslips Cell_Culture->Plating Solutions 3. Prepare Internal & External Solutions Plating->Solutions Seal 4. Form Giga-seal Solutions->Seal WCR 5. Achieve Whole-Cell Configuration Seal->WCR Baseline 6. Record Baseline Currents (Voltage Steps) WCR->Baseline Application 7. Apply this compound Baseline->Application Post_Drug 8. Record Post-Drug Currents Application->Post_Drug Measure 9. Measure Current Amplitudes Post_Drug->Measure Plot 10. Construct I-V Plots Measure->Plot EC50 11. Determine EC₅₀ (Dose-Response Curve) Plot->EC50

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: BMS-191011 and Water-Soluble Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-191011 and its water-soluble prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective opener of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2][3] By activating these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This mechanism is the basis for its neuroprotective and vasodilatory effects.[1][3] It has shown efficacy in animal models of stroke.[1][3]

Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. Why is this happening?

This compound is known to have very low aqueous solubility. This is a common issue encountered by researchers. For experimental purposes, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q3: What are the recommended solvents and concentrations for preparing stock solutions of this compound?

For stock solutions, DMSO is the most commonly recommended solvent. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your assay should be kept low (typically below 0.5%).

Q4: To address the solubility issues, I've heard about water-soluble prodrugs of this compound. What are they?

Yes, to overcome the poor water solubility of this compound for potential clinical applications, water-soluble prodrugs have been developed. A key example is the deoxycarnitine ester prodrug of this compound. This prodrug was designed to have significantly enhanced aqueous solubility and to be rapidly converted to the active this compound by esterases in plasma and blood.

Q5: How much more soluble is the deoxycarnitine ester prodrug compared to this compound?

Troubleshooting Guides

Problem: Precipitation observed when diluting DMSO stock solution of this compound into aqueous buffer.
  • Possible Cause 1: Exceeding Aqueous Solubility Limit.

    • Solution: Decrease the final concentration of this compound in your aqueous medium. Even with a small amount of DMSO, the aqueous solubility of this compound is very low.

  • Possible Cause 2: High Final DMSO Concentration.

    • Solution: While DMSO aids initial dissolution, a high final concentration in your aqueous buffer can still lead to precipitation of the compound. Aim for a final DMSO concentration of less than 0.5%. Prepare a more concentrated DMSO stock solution if necessary to achieve this.

  • Possible Cause 3: Buffer Composition.

    • Solution: The pH and ionic strength of your buffer can influence solubility. Experiment with slight variations in buffer pH or the addition of non-ionic surfactants at low concentrations, if compatible with your experimental setup.

Problem: Inconsistent results in cell-based assays with this compound.
  • Possible Cause 1: Compound Precipitation.

    • Solution: Visually inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation. If observed, refer to the troubleshooting guide for precipitation.

  • Possible Cause 2: Adsorption to Plastics.

    • Solution: Hydrophobic compounds like this compound can adsorb to plastic surfaces of labware, reducing the effective concentration in your experiment. Consider using low-adhesion microplates or glassware where appropriate.

  • Possible Cause 3: Instability in Media.

    • Solution: Prepare fresh dilutions of this compound in your cell culture media immediately before each experiment. Avoid storing diluted solutions for extended periods.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
Aqueous BufferPractically InsolubleData from various sources indicate very low water solubility.
DMSOUp to 125 mg/mL (337.19 mM)Sonication may be required for complete dissolution at high concentrations.
Ethanol~3 mg/mL-
DMF~10 mg/mL-
DMSO:PBS (pH 7.2) (1:1)~0.3 mg/mL-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~4 mg/mL (10.79 mM)A common formulation for in vivo studies.

Experimental Protocols

Protocol 1: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general guideline for determining the thermodynamic solubility of a compound like this compound.

  • Preparation: Add an excess amount of the compound (to ensure a saturated solution) to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO) to accurately quantify the concentration in the aqueous sample.

Protocol 2: General Method for Assessing Prodrug Conversion in Human Plasma

This protocol outlines a general procedure to evaluate the conversion of the deoxycarnitine ester prodrug to this compound in plasma.

  • Plasma Preparation: Thaw fresh frozen human plasma at 37°C.

  • Incubation: Spike the plasma with a known concentration of the deoxycarnitine ester prodrug. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the plasma sample.

  • Quenching and Extraction: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile). This will also precipitate the plasma proteins. Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube, evaporate the solvent, and reconstitute the residue in a suitable mobile phase for analysis by a validated LC-MS/MS method.

  • Quantification: Use the LC-MS/MS to quantify the concentrations of both the remaining prodrug and the newly formed this compound at each time point. This will allow for the determination of the rate of conversion.

Visualizations

G cluster_0 Cell Membrane BMS191011 This compound BK_channel BK Channel BMS191011->BK_channel Activates K_ion K+ BK_channel->K_ion Increases Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of this compound as a BK channel opener.

G cluster_0 Aqueous Solubility Workflow (Shake-Flask) start Start add_excess Add excess compound to aqueous buffer start->add_excess agitate Agitate for 24-48h at constant temp. add_excess->agitate separate Separate solid and liquid phases agitate->separate quantify Quantify concentration in liquid phase (HPLC/LC-MS) separate->quantify end End quantify->end

Caption: Experimental workflow for determining aqueous solubility.

G Prodrug Deoxycarnitine Ester Prodrug (Water-Soluble) Plasma Plasma Esterases Prodrug->Plasma Cleavage by ActiveDrug This compound (Active Drug, Poorly Soluble) Plasma->ActiveDrug Releases Deoxycarnitine Deoxycarnitine (Byproduct) Plasma->Deoxycarnitine Releases

Caption: Logical relationship of prodrug conversion in plasma.

References

Troubleshooting off-target effects of BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-191011.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels, also known as KCa1.1 or Maxi-K channels.[1] By activating these channels, it increases potassium ion (K+) efflux, leading to hyperpolarization of the cell membrane. This can result in various physiological effects, including vasodilation and neuroprotection.[2]

Q2: What are the known on-target and potential off-target effects of this compound?

A2: The primary on-target effect of this compound is the activation of BKCa channels. This has been demonstrated to cause vasodilation in rat retinal arterioles and is being investigated for neuroprotective properties.[2] While this compound is considered to have high affinity and specificity for BKCa channels, it is important to consider that modulation of these channels in different tissues can lead to a range of physiological responses.[3][4] For instance, in some cancer cell lines, activation of BK channels has been associated with suppression of tumor growth.[5] Undesired effects in a specific experimental context may arise from the physiological consequences of BKCa channel activation in that particular system.

Q3: My cells are showing increased cell death after treatment with this compound. Is this expected?

A3: In some contexts, yes. Under normoxic conditions, this compound has been reported to induce cell death, as indicated by increased propidium iodide (PI) uptake and decreased cellular ATP levels.[6] This effect was observed to be more pronounced under hypoxic conditions.[6] The exact mechanism may be cell-type dependent and related to the physiological role of BKCa channels in the specific cells being studied.

Q4: I am observing high variability in my experimental results. What could be the cause?

A4: High variability can stem from several factors:

  • Compound Solubility and Stability: this compound is soluble in DMSO.[7][8] Ensure that your stock solutions are properly prepared and stored. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7] For in vitro assays, avoid repeated freeze-thaw cycles of stock solutions.

  • Cell Line Specific Effects: The expression levels of BKCa channels can vary significantly between different cell lines. The effects of this compound were less potent in IGR39 melanoma cells compared to Panc-1 pancreatic cancer cells.[7]

  • Experimental Conditions: Factors such as cell density, passage number, and subtle variations in incubation times or reagent concentrations can contribute to variability.

Troubleshooting Guides

Issue 1: Unexpected or No Effect Observed

Possible Cause 1: Suboptimal Compound Concentration.

  • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line or experimental model. Concentrations used in the literature range from the micromolar for in vitro studies to µg/kg for in vivo studies.[2][7]

Possible Cause 2: Low BKCa Channel Expression.

  • Recommendation: Verify the expression of BKCa channels (KCNMA1) in your experimental system using techniques such as qPCR, Western blot, or immunohistochemistry. If expression is low, consider using a positive control cell line known to express BKCa channels.

Possible Cause 3: Issues with Compound Integrity.

  • Recommendation: Ensure proper storage of this compound powder at -20°C and stock solutions at -80°C.[7] Purchase the compound from a reputable supplier and refer to the certificate of analysis for purity information.

Issue 2: Observed Effects are Not Blocked by a BKCa Channel Inhibitor

Possible Cause 1: Incomplete Inhibition.

  • Recommendation: Ensure that the BKCa channel inhibitor (e.g., iberiotoxin) is used at a sufficient concentration and for an adequate duration to fully block the channels.[2] The effectiveness of iberiotoxin in blocking this compound-induced effects has been demonstrated in vivo.[2][9]

Possible Cause 2: Off-Target Effects of this compound (less likely but possible).

  • Recommendation: While this compound is reported to be specific, consider the possibility of off-target effects in your specific experimental system.[3][4] Review the literature for any reported off-target activities in similar models.

Data Summary

Table 1: In Vitro Effects of this compound

Cell LineConcentrationIncubation TimeObserved EffectReference
IGR39 (Melanoma)20 or 40 µMNot SpecifiedActivated BK channels in less than 50% of cells.[7]
Panc-1 (Pancreatic Cancer)20 or 40 µMNot SpecifiedLess than two-fold potentiation of BK channels.[7]
HEK 293 (Expressing human KCa1.1)1 µMNot SpecifiedIncreased maximum potassium current to 126% of control.[9]

Table 2: In Vivo Effects of this compound in Rats

Animal ModelDosageAdministration RouteObserved EffectReference
Male Wistar Rats10-100 µg/kgIntravenous (i.v.)Increased diameter of retinal arterioles with no significant effect on mean arterial pressure or heart rate.[2][7]

Table 3: Effects of this compound on Cell Viability and ATP Levels

ConditionTreatment DurationPropidium Iodide (PI) Uptake (% increase)Cellular [ATP] (% decrease from control)Reference
Normoxia12 h9.4 ± 2.416.6 ± 3.1[6]
Normoxia24 h16.8 ± 2.127.7 ± 2.8[6]
Hypoxia12 h15.1 ± 1.822.2 ± 1.9[6]
Hypoxia24 h40.7 ± 1.756.7 ± 3.4[6]

Experimental Protocols

Protocol 1: Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[8] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Propidium Iodide (PI) Staining: Add PI to each well according to the manufacturer's instructions. PI will enter cells with compromised membranes and fluoresce.

    • ATP Measurement: Use a commercial ATP-based luminescence assay kit according to the manufacturer's protocol.

  • Data Analysis: Measure fluorescence (for PI) or luminescence (for ATP) using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell death or the relative ATP levels.

Protocol 2: In Vivo Vasodilation Assay in Rats

This is a summary of a published protocol and should be adapted and approved by the relevant institutional animal care and use committee.[2]

  • Animal Model: Use male Wistar rats (8-10 weeks old).

  • Anesthesia and Preparation: Anesthetize the rats with pentobarbital sodium (50 mg/kg, i.p.). To eliminate nerve activity and prevent eye movement, treat with tetrodotoxin (50 µg/kg, i.v.) under artificial ventilation.[2]

  • Systemic Circulation Maintenance: Infuse a mixture of adrenaline and noradrenaline (9:1) to maintain adequate systemic circulation.[2]

  • Drug Administration: Administer this compound intravenously at doses ranging from 10-100 µg/kg.[2]

  • Measurement of Retinal Arteriole Diameter: Continuously monitor and record the diameter of the retinal arterioles using a suitable imaging system.

  • Control Experiment: To confirm the role of BKCa channels, in a separate group of animals, perform an intravitreal injection of iberiotoxin (20 pmol/eye) prior to this compound administration.[2]

  • Data Analysis: Measure the changes in retinal arteriole diameter from baseline after the administration of this compound. Compare the responses in the presence and absence of the BKCa channel inhibitor.

Visualizations

BMS_191011_Signaling_Pathway BMS This compound BKCa BKCa Channel (KCa1.1) BMS->BKCa Activates K_efflux Increased K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Response Cellular Response (e.g., Vasodilation, Neuroprotection) Ca_influx->Response

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_solution Prepare this compound Stock Solution (DMSO) working_solution Prepare Working Solutions in Medium/Saline stock_solution->working_solution treatment Treat with this compound (and Controls) working_solution->treatment cell_culture Cell Culture / Animal Model cell_culture->treatment incubation Incubate for Desired Duration treatment->incubation assay Perform Assay (e.g., Viability, Electrophysiology) incubation->assay data_collection Data Collection assay->data_collection data_analysis Data Analysis and Interpretation data_collection->data_analysis

Caption: General experimental workflow for this compound studies.

Troubleshooting_Tree start Unexpected or No Effect q1 Is the compound concentration optimal for your system? start->q1 sol1 Perform a dose-response curve. q1->sol1 No q2 Is BKCa channel expression confirmed in your system? q1->q2 Yes a1_yes Yes a1_no No sol2 Verify expression (qPCR, WB) or use a positive control. q2->sol2 No q3 Is the compound integrity and solubility confirmed? q2->q3 Yes a2_yes Yes a2_no No sol3 Check storage conditions and ensure complete dissolution. q3->sol3 No end Consider alternative hypotheses or consult further literature. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for unexpected results.

References

Optimizing BMS-191011 concentration for maximal BK channel activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-191011 to study the activation of large-conductance Ca²⁺-activated potassium (BK) channels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent opener of BK channels (also known as Maxi-K, KCa1.1, or Slo1 channels). It enhances channel activity by increasing the sensitivity of the BK channel to both intracellular calcium (Ca²⁺) and membrane depolarization. This means the channel is more likely to open at lower intracellular Ca²⁺ concentrations and less positive membrane potentials than it would in the absence of the compound.

Q2: What is the optimal concentration of this compound for maximal BK channel activation?

A2: The optimal concentration of this compound can vary depending on the experimental system, including the cell type, expression level of BK channels, and the specific experimental conditions (e.g., intracellular Ca²⁺ concentration). Based on published studies, effective concentrations typically range from 1 µM to 40 µM. It is always recommended to perform a concentration-response curve in your specific experimental setup to determine the optimal concentration for maximal activation.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10-100 mM in DMSO can be prepared. It is recommended to use freshly opened, anhydrous DMSO to ensure complete solubilization. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month, although it is best to prepare fresh solutions for each experiment.[1] Before use, allow the solution to equilibrate to room temperature and ensure there is no precipitation.

Q4: Are there any known off-target effects or cytotoxicity associated with this compound?

A4: At higher concentrations and with prolonged exposure, this compound has been shown to induce cell death in some cell lines.[2] For example, in one study, treatment with this compound led to an increase in propidium iodide uptake and a decrease in cellular ATP levels.[2] It is advisable to assess the impact of this compound on cell viability in your specific cell type, especially when using concentrations at the higher end of the effective range or for long-duration experiments. While this compound is considered to have high affinity and specificity for BK channels, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[3]

Data Presentation

Table 1: Summary of Effective this compound Concentrations from In Vitro and In Vivo Studies

ConcentrationExperimental SystemObserved EffectReference
1 µMXenopus laevis oocytes expressing human BK channelsIncreased maximum potassium current to 126% of control.[4][5]
3 µMPituitary tumor (GH3) cellsDid not further increase BK channel activity in the presence of another activator (PF573228).[6]
10 µMHEK293T cells expressing α-hSloReversed the suppression of BK channel activity by GAL-021.[6]
20 µMFmr1-/y dendritesStrongly reduced calcium transients.[2]
20 µM & 40 µMIGR39 and Panc-1 cellsActivated BK channels in less than 50% of IGR39 cells and led to less than two-fold potentiation in Panc-1 cells.[7]
10-100 µg/kg (i.v.)Male Wistar ratsIncreased the diameter of retinal arterioles.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of this compound powder. The molecular weight of this compound is 370.71 g/mol .

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.707 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or cell culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the experimental solution is low (typically ≤ 0.1%) to avoid solvent-induced effects on the cells. Prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activation

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells stably expressing the human BK channel α-subunit)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH)

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a specified free Ca²⁺ concentration; pH adjusted to 7.2 with KOH)

  • This compound working solutions and vehicle control

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.

    • Fill a patch pipette with the intracellular solution and mount it on the pipette holder.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit BK currents.

    • Record baseline currents in the extracellular solution.

  • Compound Application:

    • Perfuse the chamber with the this compound working solution at the desired concentration.

    • Allow sufficient time for the compound to take effect (typically a few minutes).

    • Record BK currents in the presence of this compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after the application of this compound.

    • Construct current-voltage (I-V) relationships to visualize the effect of the compound.

    • To generate a concentration-response curve, repeat the experiment with a range of this compound concentrations.

Troubleshooting Guides

Issue 1: No or weak potentiation of BK currents with this compound.

Possible Cause Troubleshooting Step
Low BK channel expression Verify the expression of BK channels in your cell line using techniques like Western blotting, qPCR, or by using a known potent BK channel activator as a positive control.
Incorrect this compound concentration Perform a concentration-response experiment to determine the optimal concentration for your system. Start with a concentration in the low micromolar range (e.g., 1 µM) and increase it.
Degraded this compound solution Prepare fresh stock and working solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
Low intracellular Ca²⁺ concentration The effect of this compound is dependent on intracellular Ca²⁺. Ensure your intracellular solution contains an appropriate concentration of free Ca²⁺ to observe channel activity.
Run-down of BK channels BK channel activity can decrease over time in the whole-cell configuration ("run-down"). Monitor the stability of the baseline currents before applying the compound. If run-down is significant, try using the perforated patch technique or including ATP and GTP in the intracellular solution.

Issue 2: High variability in the response to this compound between cells.

Possible Cause Troubleshooting Step
Heterogeneous BK channel expression The level of BK channel expression can vary between individual cells. Select cells with similar capacitance and baseline current levels for comparison.
Inconsistent intracellular Ca²⁺ levels Ensure consistent and accurate preparation of the intracellular solution with a defined free Ca²⁺ concentration.
Incomplete solution exchange Verify that your perfusion system allows for complete and rapid exchange of the bath solution. Ensure the cell is fully exposed to the new solution containing this compound.
Cell health Use only healthy, well-attached cells for your experiments. Unhealthy cells may have altered ion channel function and respond differently to compounds.

Issue 3: Observed cytotoxicity or off-target effects.

Possible Cause Troubleshooting Step
High concentration of this compound Use the lowest effective concentration of this compound as determined by your concentration-response curve.
Prolonged exposure to the compound Minimize the duration of the experiment and the exposure time to this compound.
High DMSO concentration Ensure the final DMSO concentration in your experimental solution is below 0.1%.
Off-target effects To confirm that the observed effect is mediated by BK channels, use a specific BK channel blocker, such as iberiotoxin, in conjunction with this compound. The effect of this compound should be blocked or significantly reduced by the inhibitor.

Visualizations

BK_Channel_Activation_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BK_channel BK Channel (Closed) BK_channel_open BK Channel (Open) BK_channel->BK_channel_open Opens K_ion K⁺ BK_channel_open->K_ion CaV Voltage-gated Ca²⁺ Channel Ca2_ion Ca²⁺ CaV->Ca2_ion Influx Extracellular_space Extracellular_space Intracellular_space Intracellular_space Ca2_ion->BK_channel Binds to BMS191011 This compound BMS191011->BK_channel Potentiates Sensitivity Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->BK_channel Sensitizes Membrane_Depolarization->CaV Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Solutions (Extra/Intracellular, this compound) Setup_Rig Set up Patch-Clamp Rig Prep_Solutions->Setup_Rig Prep_Cells Prepare Cells (Plate on coverslips) Prep_Cells->Setup_Rig Form_Seal Form GΩ Seal Setup_Rig->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline BK Currents Whole_Cell->Record_Baseline Apply_BMS Apply this compound Record_Baseline->Apply_BMS Record_Effect Record BK Currents with this compound Apply_BMS->Record_Effect Measure_Currents Measure Peak Currents Record_Effect->Measure_Currents Plot_IV Plot I-V Curves Measure_Currents->Plot_IV Dose_Response Generate Concentration- Response Curve Plot_IV->Dose_Response Troubleshooting_Logic Start No/Weak BK Current Potentiation? Check_Expression Verify BK Channel Expression Start->Check_Expression Check_Concentration Perform Dose-Response Start->Check_Concentration Check_Solution_Freshness Prepare Fresh This compound Solution Start->Check_Solution_Freshness Check_Ca Confirm Intracellular [Ca²⁺] Start->Check_Ca Check_Rundown Monitor Baseline Stability Start->Check_Rundown Positive_Control Use Known Activator Check_Expression->Positive_Control Optimize_Concentration Determine Optimal Concentration Check_Concentration->Optimize_Concentration Use_Fresh_Solution Use Freshly Prepared Solution Check_Solution_Freshness->Use_Fresh_Solution Adjust_Ca Adjust Intracellular [Ca²⁺] Check_Ca->Adjust_Ca Perforated_Patch Consider Perforated Patch Check_Rundown->Perforated_Patch

References

Interpreting unexpected results in BMS-191011 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent activator of the large-conductance Ca2+-activated potassium (BKCa) channel, also known as the Maxi-K, KCa1.1, or Slo1 channel. By opening these channels, it increases potassium ion (K+) efflux from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization can reduce cellular excitability and modulate downstream signaling pathways.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM and in ethanol at up to 15 mM.[1] For long-term storage, the solid powder should be kept at -20°C for up to three years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is recommended to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]

Q3: Can this compound be used in in vivo studies?

A3: Yes, this compound has been used in rodent models of stroke and has been shown to be blood-brain barrier permeable.[1][3] A common formulation for intravenous administration involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Troubleshooting Guide

Issue 1: No observable effect or lower than expected potency of this compound.

Possible Cause 1: Compound Solubility and Stability

  • Question: Could the compound have precipitated out of solution?

  • Answer: this compound has poor aqueous solubility.[3] Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental buffer is compatible with the compound's solubility and is not toxic to your cells. Visually inspect your final solution for any signs of precipitation. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.

Possible Cause 2: Low BK Channel Expression

  • Question: Does the cell type I'm using express sufficient levels of BK channels?

  • Answer: The expression levels of BK channels can vary significantly between different cell types and even between different passages of the same cell line. It is recommended to confirm the expression of the BK channel alpha subunit (KCNMA1) and any relevant auxiliary beta subunits in your experimental system using techniques like Western blot, qPCR, or immunofluorescence.

Possible Cause 3: Suboptimal Intracellular Calcium Concentration

  • Question: Is the intracellular calcium concentration sufficient for this compound to exert its effect?

  • Answer: this compound is a BKCa channel opener, and its activity is dependent on the presence of intracellular calcium (Ca2+).[4] If the basal intracellular Ca2+ levels in your cells are very low, the effect of this compound may be minimal. Consider co-application with a stimulus that increases intracellular Ca2+ to observe a more robust effect.

Possible Cause 4: Presence of Inhibitory Factors

  • Question: Could there be endogenous factors in my experimental system that are inhibiting BK channel activity?

  • Answer: BK channel activity can be modulated by various endogenous factors, including intracellular pH and post-translational modifications like phosphorylation.[5] Changes in these factors under your specific experimental conditions could potentially counteract the effect of this compound.

Issue 2: Unexpected or paradoxical cellular responses to this compound treatment.

Possible Cause 1: Off-Target Effects

  • Question: Is it possible that this compound is acting on other channels or proteins?

  • Answer: While this compound is considered a potent BK channel opener, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.[6] It is crucial to include appropriate controls, such as co-application with a specific BK channel blocker like iberiotoxin, to confirm that the observed effects are indeed mediated by BK channel activation.[7]

Possible Cause 2: Indirect Effects on Intracellular Calcium

  • Question: Could this compound be indirectly affecting intracellular calcium levels?

  • Answer: In some cell types, the hyperpolarization induced by BK channel activation can increase the driving force for calcium influx through other channels, leading to a paradoxical increase in intracellular calcium. This can, in turn, activate other calcium-dependent signaling pathways, leading to unexpected downstream effects.[8]

Possible Cause 3: Cell-Type Specific Signaling Pathways

  • Question: Why do I see a different response in my cell type compared to published data?

  • Answer: The functional consequences of BK channel activation are highly dependent on the specific repertoire of other ion channels, receptors, and signaling proteins expressed in a given cell type. The same initial event of membrane hyperpolarization can trigger different downstream signaling cascades in different cellular contexts.[9] For example, in some cancer cells, this compound has been shown to be less effective in activating BK channels.[7]

Data Summary

Table 1: Solubility and Storage of this compound

ParameterValueReference(s)
Solubility in DMSO Up to 100 mM[1]
Solubility in Ethanol Up to 15 mM[1]
Powder Storage -20°C for up to 3 years[2]
DMSO Stock Solution Storage -80°C for up to 1 year[2]

Table 2: Example In Vivo Formulation of this compound

ComponentPercentageReference(s)
DMSO10%[2]
PEG30040%[2]
Tween-805%[2]
Saline45%[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, high-purity DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add 26.98 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 370.71 g/mol ).

    • Vortex briefly to dissolve the powder completely. Sonication may be used to aid dissolution.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Cell-Based Assay (e.g., Calcium Imaging)
  • Cell Culture: Plate cells at an appropriate density in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in your experimental buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.1%).

  • Baseline Measurement: Record the baseline fluorescence for a defined period before adding the compound.

  • Compound Addition: Add the this compound dilutions to the wells.

  • Data Acquisition: Record the fluorescence changes over time.

  • Controls:

    • Vehicle Control: Add buffer with the same final DMSO concentration as the compound-treated wells.

    • Positive Control: Use a known agonist that increases intracellular calcium in your cell type to confirm cell responsiveness.

    • BK Channel Blocker Control: Co-incubate cells with this compound and a specific BK channel blocker (e.g., iberiotoxin) to confirm the effect is BK channel-dependent.

Visualizations

bms191011_moa cluster_cell Cell Membrane BMS191011 This compound BK_channel BKCa Channel BMS191011->BK_channel Activates K_ion K+ BK_channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Cellular_Response Altered Cellular Response Hyperpolarization->Cellular_Response Results in Ca_ion Intracellular Ca2+ Ca_ion->BK_channel Required for activation

Caption: Mechanism of action of this compound.

troubleshooting_workflow cluster_no_effect Troubleshooting: No Effect cluster_paradoxical Troubleshooting: Paradoxical Effect Start Unexpected Result with This compound No_Effect No or Low Effect Start->No_Effect Paradoxical_Effect Paradoxical/Unexpected Effect Start->Paradoxical_Effect Check_Solubility Verify Compound Solubility & Stability No_Effect->Check_Solubility Check_Off_Target Investigate Off-Target Effects (use blocker) Paradoxical_Effect->Check_Off_Target Check_Expression Confirm BK Channel Expression Check_Solubility->Check_Expression If soluble Check_Ca Assess Intracellular Ca2+ Levels Check_Expression->Check_Ca If expressed Check_Inhibitors Consider Endogenous Inhibitors Check_Ca->Check_Inhibitors If Ca2+ is sufficient Check_Indirect_Ca Measure Indirect Ca2+ Changes Check_Off_Target->Check_Indirect_Ca If on-target Check_Cell_Type Consider Cell-Type Specific Pathways Check_Indirect_Ca->Check_Cell_Type If Ca2+ is altered

Caption: Troubleshooting workflow for this compound experiments.

References

BMS-191011 Stability in Aqueous Solutions: A Technical Support Guide for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing BMS-191011 in long-term experiments, ensuring its stability in aqueous solutions is critical for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent, with solubility up to 100 mM.[1] Ethanol can also be used, with a lower solubility of around 15 mM.[1]

  • Stock Solution Storage: Store stock solutions in small aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to two years).[1][2] Avoid repeated freeze-thaw cycles to prevent degradation.

Q2: What is the recommended procedure for preparing working solutions in aqueous buffers or cell culture media?

A2: It is highly recommended to prepare aqueous working solutions fresh for each experiment from your frozen stock.[1] Due to the compound's poor aqueous solubility, direct dilution of the DMSO stock into your aqueous buffer is the standard method. To minimize the risk of precipitation, ensure the final concentration of DMSO in your working solution is as low as possible, typically less than 0.5%, and does not affect your experimental system.

Q3: Is there any available data on the long-term stability of this compound in aqueous solutions?

A3: Currently, there is a lack of comprehensive, publicly available quantitative data on the long-term stability of this compound in various aqueous buffers, pH conditions, and temperatures. The general guidance from suppliers is to prepare solutions on the day of use.[1] For long-term experiments, it is imperative to determine the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

Issue: I observe precipitation when preparing my aqueous working solution of this compound.

  • Possible Cause 1: Low Solubility in the Aqueous Buffer.

    • Solution:

      • Increase the final concentration of the co-solvent (e.g., DMSO) in your working solution, but be mindful of its potential effects on your experimental model.

      • Consider using a formulation aid. For in vivo studies, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported.[3] Such formulations may be adapted for in vitro use, but compatibility with your specific assay must be validated.

      • Gently warm the solution and use sonication to aid dissolution, but be cautious as heat can accelerate degradation.[3]

  • Possible Cause 2: High Final Concentration of this compound.

    • Solution:

      • Re-evaluate the required concentration for your experiment. It's possible a lower, more soluble concentration may still be effective.

      • If a high concentration is necessary, you may need to perform solvent-exchange steps if your experimental system cannot tolerate higher percentages of organic solvents.

Issue: My experimental results are inconsistent over time in a long-term study.

  • Possible Cause: Degradation of this compound in the Aqueous Medium.

    • Solution:

      • Conduct a stability study under your specific experimental conditions (e.g., temperature, pH, light exposure, and presence of other media components) to determine the rate of degradation.

      • Based on the stability data, you may need to replenish the this compound in your experimental medium at regular intervals to maintain a consistent concentration.

      • Analyze samples from your experiment at different time points using a validated analytical method (e.g., HPLC-UV or LC-MS) to quantify the actual concentration of this compound.

Experimental Protocols

Protocol: Determining the Stability of this compound in Aqueous Solution

This protocol provides a framework for assessing the stability of this compound in your specific aqueous buffer or cell culture medium.

1. Materials and Reagents:

  • This compound powder
  • DMSO (or other appropriate organic solvent)
  • Your aqueous buffer or cell culture medium of interest
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Validated analytical method for this compound quantification

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Prepare your test solution by diluting the stock solution into your aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

3. Stability Study Setup:

  • Aliquot the test solution into multiple vials for each time point and condition.
  • Time Points: Include a t=0 (initial) time point and subsequent time points relevant to your long-term experiment (e.g., 2, 4, 8, 24, 48, 72 hours).
  • Storage Conditions: Store the vials under conditions that mimic your experiment (e.g., 37°C, 5% CO2 for cell culture experiments; room temperature on the benchtop; 4°C). Protect from light if the compound is suspected to be light-sensitive.

4. Sample Analysis:

  • At each time point, take a sample from the corresponding vial.
  • Analyze the sample immediately using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
  • The analytical method should be stability-indicating, meaning it can separate the intact this compound from any potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.
  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Data Presentation

Summarize your quantitative stability data in a clear, structured table for easy comparison.

Time (hours)Temperature (°C)pH% this compound Remaining
0377.4100
2377.4
4377.4
8377.4
24377.4
48377.4
72377.4

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution prep_work Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_work aliquot Aliquot for Time Points prep_work->aliquot incubate Incubate under Experimental Conditions (e.g., 37°C) aliquot->incubate sample Sample at Each Time Point incubate->sample t = 0, 2, 4, 8... hrs analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Remaining this compound analyze->quantify

Caption: Workflow for assessing this compound stability.

Signaling_Pathway BMS191011 This compound BK_channel BKCa Channel (KCa1.1) BMS191011->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Vasodilation) Hyperpolarization->Cellular_Response

Caption: this compound mechanism of action.

References

How to prevent BMS-191011 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-191011. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitated immediately upon addition to my cell culture medium. Why did this happen?

A1: This is a common issue that arises from the significant difference in solvent properties between dimethyl sulfoxide (DMSO) and your aqueous cell culture medium. This compound, like many small molecule inhibitors, is hydrophobic and has poor aqueous solubility. While it dissolves readily in an organic solvent like DMSO, the rapid dilution into the aqueous environment of the culture medium can cause the compound to "crash out" of solution, forming a precipitate.[1][2] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the this compound in a dissolved state.[1]

Q2: Can the composition of my cell culture medium affect this compound precipitation?

A2: Yes, the components of your culture medium can influence the solubility of this compound. The presence of serum, such as Fetal Bovine Serum (FBS), can enhance the apparent solubility of hydrophobic compounds.[2] Proteins within the serum, like albumin, can bind to the compound, helping to keep it in solution.[1] Conversely, high concentrations of certain salts in the medium could potentially decrease solubility.

Q3: I noticed a precipitate in my culture plate after a day in the incubator. What could be the cause?

A3: Delayed precipitation can be due to several factors. Temperature fluctuations can cause the compound to fall out of a supersaturated solution. Additionally, the compound may have limited stability in the aqueous environment at 37°C over extended periods. Evaporation of the medium in the incubator can also increase the effective concentration of this compound, pushing it beyond its solubility limit.[2]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, it is crucial to include a vehicle control in your experiments with the same final concentration of DMSO to account for any potential solvent effects.

Q5: If my this compound precipitates, will it affect my experimental results?

A5: Absolutely. If the inhibitor precipitates, its effective concentration in the medium will be lower and less predictable than intended. This will lead to inconsistent and unreliable data, making it difficult to interpret your results accurately.[3]

Troubleshooting Guide: Preventing this compound Precipitation

If you are encountering precipitation of this compound, follow these steps to troubleshoot the issue:

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon dilution 1. Rapid solvent shift from DMSO to aqueous medium.[1][2] 2. Final concentration of this compound exceeds its aqueous solubility limit.1. Lower the final concentration of this compound in your experiment. 2. Perform a stepwise dilution: First, create an intermediate dilution of your DMSO stock in a small volume of serum-containing medium. Then, add this intermediate dilution to the final volume of your culture medium.[1] 3. Pre-warm the culture medium to 37°C before adding the inhibitor.[1] 4. Add the inhibitor stock dropwise while gently swirling the medium to ensure rapid and thorough mixing.[1]
Precipitate forms over time in the incubator 1. Temperature fluctuations. 2. Limited stability of this compound in aqueous solution at 37°C.[3] 3. Evaporation of medium leading to increased concentration.[2]1. Ensure stable incubator conditions to minimize temperature fluctuations. 2. Prepare fresh working solutions for each experiment and minimize the duration of the experiment if stability is a concern.[3] 3. Replenish the medium with freshly prepared this compound for longer-term experiments. 4. Maintain proper humidity levels in the incubator to reduce evaporation.
Cloudy or hazy solution after preparation 1. Incomplete dissolution of the stock solution. 2. Use of old or hydrated DMSO.[4]1. Ensure your stock solution is fully dissolved before preparing your working solution. If necessary, brief sonication can be used to aid dissolution.[4][5] 2. Use fresh, anhydrous DMSO to prepare your stock solution.[4]

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. It is highly soluble in DMSO, which is the recommended solvent for preparing stock solutions.

Solvent Maximum Concentration (mM) Source(s)
DMSO100 - 337.19[5][6][7]
Ethanol15[6]

Experimental Protocol: Preparation of this compound Working Solution

This protocol details the recommended procedure for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile complete cell culture medium (containing serum), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 100 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 100 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[4][5]

  • Store the Stock Solution: a. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] b. Store the aliquots at -20°C for up to one month or -80°C for longer-term storage (up to one year).[4][5][6]

  • Prepare the Working Solution (Example for a final concentration of 10 µM): a. Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature. b. Perform an intermediate dilution in DMSO (optional but recommended): Dilute the 100 mM stock 1:10 in anhydrous DMSO to create a 10 mM intermediate stock. c. Perform a stepwise dilution into pre-warmed medium: i. In a sterile tube, add a small volume of the pre-warmed complete cell culture medium (e.g., 200 µL). ii. Add the required volume of your DMSO stock (either the 100 mM or 10 mM stock) to the small volume of medium. For a final concentration of 10 µM from a 10 mM stock, you would add 1 µL to get a 1:1000 dilution. iii. Gently mix by pipetting or inverting the tube. d. Add this intermediate dilution to the final volume of pre-warmed cell culture medium and mix gently by swirling. e. Use the freshly prepared working solution immediately for your experiment.

Visualizations

BMS191011_Signaling_Pathway cluster_cell Cell Membrane BMS191011 This compound BK_channel BKCa Channel (KCa1.1) BMS191011->BK_channel Activates K_ion K+ ions BK_channel->K_ion Efflux Efflux K_ion->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Leads to

Caption: Signaling pathway of this compound as a BKCa channel activator.

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Is the stock solution clear and fully dissolved? start->check_stock prepare_fresh_stock Prepare fresh stock with anhydrous DMSO. Consider sonication. check_stock->prepare_fresh_stock No dilution_method How was the working solution prepared? check_stock->dilution_method Yes prepare_fresh_stock->check_stock direct_dilution Directly into full media volume dilution_method->direct_dilution Direct check_concentration Is the final concentration too high? dilution_method->check_concentration Stepwise stepwise_dilution Use stepwise dilution: 1. Dilute in small media volume 2. Add to final volume direct_dilution->stepwise_dilution stepwise_dilution->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_media Are you using serum-free media? check_concentration->check_media No lower_concentration->check_media use_serum Use serum-containing media to improve solubility check_media->use_serum Yes final_check Precipitation Resolved? check_media->final_check No use_serum->final_check

References

Technical Support Center: Addressing BMS-191011-Induced Cytotoxicity in Normoxia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the BKCa channel opener, BMS-191011, under normoxic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule opener of the large-conductance Ca2+-activated potassium (BKCa) channels, also known as KCa1.1 or Maxi-K channels.[1] Its primary mechanism of action is to increase the open probability of these channels, leading to an efflux of potassium ions from the cell. This can cause membrane hyperpolarization and has shown neuroprotective effects in models of stroke.

Q2: We are observing significant cell death in our normoxic cell cultures treated with this compound. Is this a known issue?

A2: Yes, this compound has been reported to induce significant cell death under normoxic (normal oxygen) conditions.[2] This cytotoxicity is a known off-target effect that researchers should be aware of when using this compound in their experiments.

Q3: What is the underlying mechanism of this compound-induced cytotoxicity in normoxia?

A3: The cytotoxicity induced by this compound in normoxia is primarily due to the induction of apoptosis.[3][4] This process is mediated by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3][4] The signaling pathways leading to this may involve the tumor suppressor protein p53.[5][6]

Q4: Is the cytotoxic effect of this compound universal across all cell types?

A4: The cytotoxic effects of BKCa channel openers can be cell-type dependent. For instance, this compound has been shown to selectively induce cell death in triple-negative breast cancer cells while having less of an effect on normal breast cells.[3] Therefore, the sensitivity of your specific cell line to this compound should be empirically determined.

Q5: Are there any known methods to mitigate or prevent this compound-induced cytotoxicity?

A5: While direct studies on mitigating this compound-induced normoxic cytotoxicity are limited, based on its mechanism of action, two primary strategies can be explored:

  • BKCa Channel Blockade: Co-treatment with a specific BKCa channel blocker, such as iberiotoxin, may counteract the effects of this compound.[7] Iberiotoxin has been shown to block the physiological effects of this compound.[7]

  • Inhibition of Apoptosis: Since the cytotoxicity is mediated by caspase-3 activation, using a caspase-3 inhibitor, such as Z-DEVD-FMK, could block the apoptotic pathway and rescue the cells.[8][9][10]

  • Modulation of the p53 Pathway: If the p53 pathway is involved, a p53 inhibitor like pifithrin-α could potentially offer protection.[11][12]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and address unexpected cytotoxicity when using this compound in normoxic conditions.

Problem: Excessive Cell Death Observed After this compound Treatment

Table 1: Quantitative Data on this compound-Induced Cytotoxicity in Normoxia

Time PointPropidium Iodide (PI) Uptake (% of dead cells)Cellular ATP Levels (% of control)
12 hours9.4 ± 2.4%83.4 ± 3.1%
24 hours16.8 ± 2.1%72.3 ± 2.8%
Data is presented as mean ± standard deviation.[2]

Step 1: Confirm Cytotoxicity and Apoptosis

  • Action: Perform a dose-response and time-course experiment to characterize the cytotoxic effect of this compound on your specific cell line.

  • Recommended Assays:

    • Propidium Iodide (PI) Staining: To quantify the percentage of dead cells.

    • ATP Assay: To measure overall cell viability.

    • Western Blot for Cleaved Caspase-3: To confirm the induction of apoptosis.

Step 2: Implement Mitigation Strategies

  • Option A: Co-treatment with a BKCa Channel Blocker

    • Rationale: To determine if the cytotoxicity is directly mediated by the opening of BKCa channels.

    • Recommended Agent: Iberiotoxin (a specific BKCa channel blocker).[13][14]

    • Experimental Design: Co-incubate cells with this compound and varying concentrations of iberiotoxin. Assess cell viability using PI staining and ATP assays.

  • Option B: Co-treatment with a Caspase-3 Inhibitor

    • Rationale: To block the execution phase of apoptosis induced by this compound.

    • Recommended Agent: Z-DEVD-FMK (a specific caspase-3 inhibitor).[8][9][10]

    • Experimental Design: Pre-incubate cells with Z-DEVD-FMK for 1-2 hours before adding this compound. Measure cell death and cleaved caspase-3 levels.

  • Option C: Co-treatment with a p53 Inhibitor

    • Rationale: To investigate the involvement of the p53 pathway in this compound-induced apoptosis.

    • Recommended Agent: Pifithrin-α (a p53 inhibitor).[11][12][15]

    • Experimental Design: Pre-treat cells with pifithrin-α prior to this compound exposure and assess cell viability and apoptosis markers.

Step 3: Analyze and Interpret Results

  • Expected Outcome for Mitigation: A significant reduction in PI-positive cells, an increase in ATP levels, and a decrease in cleaved caspase-3 levels in co-treated samples compared to cells treated with this compound alone.

  • Interpretation:

    • If iberiotoxin rescues the cells, the cytotoxicity is likely a direct result of BKCa channel activation.

    • If Z-DEVD-FMK is effective, it confirms that the cell death is apoptotic and caspase-3 dependent.

    • If pifithrin-α provides protection, it suggests the involvement of the p53 signaling pathway.

Experimental Protocols

Protocol 1: Propidium Iodide (PI) Staining for Cytotoxicity Assessment
  • Cell Seeding: Seed cells in a 24-well plate at a density that will not exceed 80% confluency at the end of the experiment.

  • Treatment: Treat cells with this compound at the desired concentrations and for the specified time points (e.g., 12 and 24 hours). Include vehicle-treated cells as a negative control. For mitigation experiments, pre-incubate with inhibitors before adding this compound.

  • Cell Harvesting: Gently collect the culture medium (containing detached, potentially dead cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 100 µL of cold PBS. Add 5 µL of PI staining solution (e.g., 50 µg/mL in PBS).

  • Incubation: Incubate for 15 minutes on ice in the dark.

  • Analysis: Analyze the cells by flow cytometry. PI-positive cells are considered non-viable.

Protocol 2: ATP Assay for Cell Viability
  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate.

  • Treatment: Add this compound and/or inhibitors to the wells.

  • Lysis and ATP Measurement: After the incubation period, add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Luminescence Reading: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP, which reflects the number of viable cells.

Protocol 3: Western Blot for Cleaved Caspase-3
  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

BMS191011_Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed Cells in Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment cotreatment Co-treat with Inhibitors: - Iberiotoxin (BKCa Blocker) - Z-DEVD-FMK (Caspase-3 Inhibitor) - Pifithrin-α (p53 Inhibitor) treatment->cotreatment pi_assay Propidium Iodide Staining (Flow Cytometry) treatment->pi_assay atp_assay ATP Assay (Luminescence) treatment->atp_assay wb_assay Western Blot (Cleaved Caspase-3) treatment->wb_assay cotreatment->pi_assay cotreatment->atp_assay cotreatment->wb_assay quantify Quantify Cell Death, Viability, and Apoptosis pi_assay->quantify atp_assay->quantify wb_assay->quantify interpret Determine Mitigation Strategy Efficacy quantify->interpret

Caption: Experimental workflow for investigating and mitigating this compound-induced cytotoxicity.

BMS191011_Signaling_Pathway cluster_inhibitors Potential Mitigation Points BMS This compound BKCa BKCa Channel BMS->BKCa Opens Hyperpolarization K+ Efflux & Membrane Hyperpolarization BKCa->Hyperpolarization p53 p53 Activation Hyperpolarization->p53 ? Mitochondria Mitochondrial Stress (Bax/Bcl-2 modulation) p53->Mitochondria Upregulates Bax Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Iberiotoxin Iberiotoxin Iberiotoxin->BKCa Blocks Pifithrin Pifithrin-α Pifithrin->p53 Inhibits ZDEVD Z-DEVD-FMK ZDEVD->Caspase3 Inhibits

Caption: Proposed signaling pathway for this compound-induced apoptosis and points of intervention.

References

Technical Support Center: Enhancing the In Vivo Efficacy of BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with BMS-191011, a potent large-conductance Ca2+-activated potassium (BKCa) channel opener.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent opener of the large-conductance Ca2+-activated potassium (BKCa) channels.[1] Activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[2] In excitable cells like neurons and smooth muscle, this hyperpolarization reduces the opening probability of voltage-gated calcium channels, thereby decreasing intracellular calcium concentration and leading to reduced cell excitability and smooth muscle relaxation.[2][3] This mechanism underlies its neuroprotective and vasodilatory effects.[1][4]

Q2: My this compound is not dissolving properly for in vivo administration. What should I do?

A2: this compound has low aqueous solubility, which is a common challenge.[5] A recommended and successfully used formulation for in vivo studies is a mixture of co-solvents and surfactants.

Troubleshooting Poor Solubility:

Symptom Potential Cause Recommended Solution
Precipitation upon addition to aqueous vehicle Low aqueous solubility of this compound.Utilize a co-solvent system. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . Prepare by first dissolving this compound in DMSO, then sequentially adding the other components while ensuring the solution is clear after each addition. Sonication may aid dissolution.
Cloudy or hazy final formulation Incomplete dissolution or precipitation.Ensure the stock solution in DMSO is fully dissolved before adding other components. Prepare the formulation fresh before each use. If storing, keep at -20°C for up to one month and visually inspect for precipitates before use after equilibrating to room temperature.[4]
Inconsistent results between experiments Variable bioavailability due to inconsistent formulation.Strictly adhere to a standardized formulation protocol. Ensure thorough mixing at each step of the preparation.

Q3: What is a recommended starting dose and administration route for in vivo studies?

A3: The optimal dose and route will depend on the animal model and the specific research question. However, based on published studies, here are some starting points:

Animal Model Indication Dose Route of Administration Reference
Rat Retinal Arteriolar Dilation10-100 µg/kgIntravenous (i.v.)[5]
Mouse Salicylate-Induced Tinnitus0.5 mg/kgIntraperitoneal (i.p.)[6]

Q4: I am observing adverse effects in my animals after this compound administration. What should I look for and what could be the cause?

A4: While specific adverse effects for this compound are not extensively documented in publicly available literature, potential side effects can be inferred from the mechanism of action of BK channel openers.

Potential Adverse Effects and Troubleshooting:

Observed Sign Potential Cause Troubleshooting Steps
Sedation or lethargy Systemic vasodilation leading to a drop in blood pressure, although some studies report no significant effect on mean arterial pressure at effective doses.[5]Monitor blood pressure if possible. Consider reducing the dose or infusion rate. Ensure the animal is adequately hydrated.
Irritation at the injection site Formulation components (e.g., DMSO) or the compound itself may be irritating.Ensure the formulation is well-solubilized. Administer the injection slowly. For i.p. injections, ensure correct placement in the lower right abdominal quadrant to avoid organs.[7] For i.v. injections, ensure proper catheter placement and a slow infusion rate.
Unusual motor activity Off-target effects or excessive on-target effects in the central nervous system.Carefully observe the animals for any signs of tremors, ataxia, or other motor deficits. If observed, consider reducing the dose or discontinuing the experiment.

Q5: How should I prepare the in vivo formulation of this compound?

A5: A detailed, step-by-step protocol for preparing the recommended formulation is crucial for consistency and efficacy.

Detailed Formulation Protocol (for a 1 mg/mL solution):

  • Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mg/mL). Ensure it is completely dissolved; sonication can be used to aid dissolution.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% Saline.

  • Final Formulation: Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to make 1 mL of a 1 mg/mL final solution, add 100 µL of the 10 mg/mL this compound stock in DMSO to 900 µL of the vehicle (containing PEG300, Tween 80, and Saline in the correct proportions).

  • Mixing: Vortex the final solution thoroughly to ensure homogeneity.

  • Pre-use Check: Before administration, visually inspect the solution for any signs of precipitation. The solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[4]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound

Animal Model Disease/Condition Model Dose/Route Key Finding Reference
Wistar RatNormal10-100 µg/kg, i.v.Increased diameter of retinal arterioles with no significant change in mean arterial pressure or heart rate.[5]
MouseSalicylate-Induced Tinnitus0.5 mg/kg, i.p.Reduced behavioral manifestations of tinnitus.[6]
SHR and Normotensive RatsMiddle Cerebral Artery Occlusion (MCAO)Not specifiedNeuroprotectant in stroke models.[1]

Key Experimental Protocols

Protocol 1: Salicylate-Induced Tinnitus Model in Mice

This protocol is adapted from a study demonstrating the efficacy of this compound in a mouse model of tinnitus.[6]

  • Animals: Use CBA/CaJ mice, aged 4–8 months.

  • Tinnitus Induction: Administer sodium salicylate (SS) at a dose of 250 mg/kg via intraperitoneal (i.p.) injection.

  • This compound Administration: One hour after the SS injection, administer this compound at a dose of 0.5 mg/kg via i.p. injection.

  • Behavioral Assessment: Two hours after the SS injection (one hour after this compound administration), assess tinnitus-like behavior using the gap-prepulse inhibition of the acoustic startle (GPIAS) reflex.

  • Control Groups: Include vehicle control groups for both SS and this compound.

Protocol 2: Intravenous Administration in Rats

This is a general protocol for i.v. administration, which can be adapted for this compound based on published studies.[5]

  • Animal Preparation: Anesthetize the rat (e.g., with pentobarbital sodium). For specific studies like retinal vasodilation, co-administration of agents to stabilize circulation and eliminate nerve activity may be necessary.[8]

  • Catheterization: Surgically place a catheter in a suitable vein (e.g., femoral or jugular vein) for drug administration.

  • Formulation Preparation: Prepare the this compound formulation as described in the FAQ section.

  • Administration: Infuse the this compound solution slowly through the catheter at the desired dose (e.g., 10-100 µg/kg).

  • Monitoring: Continuously monitor physiological parameters of interest (e.g., blood pressure, heart rate, or specific efficacy endpoints).

Visualizations

Signaling Pathway of this compound Action

BMS191011_Pathway BMS This compound BK_channel BKCa Channel BMS->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Leads to Excitability Reduced Neuronal Excitability Ca_influx->Excitability Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_influx->Vasodilation

Caption: Mechanism of action of this compound via BKCa channel activation.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_eval Evaluation Formulation Prepare this compound Formulation Dosing Administer this compound (i.v. or i.p.) Formulation->Dosing Animal_prep Animal Model Preparation Animal_prep->Dosing Monitoring Monitor for Adverse Effects Dosing->Monitoring Efficacy Assess Efficacy (e.g., Behavioral Test, Physiological Measurement) Dosing->Efficacy Data_analysis Data Analysis Efficacy->Data_analysis

References

Best practices for experimental controls with BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-191011, a potent opener of the large-conductance Ca²⁺-activated potassium (BKCa) channel. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for experimental controls and troubleshoot common issues encountered during in-vitro and in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent activator of the large-conductance Ca²⁺-activated potassium (BKCa, KCa1.1, Maxi-K) channels.[1][2] By opening these channels, it increases potassium efflux, leading to hyperpolarization of the cell membrane. This mechanism underlies its various physiological effects, including vasodilation and neuroprotection.[2]

Q2: What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 15 mM). For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[3] Prepare solutions on the day of use if possible, and for storage of solutions, aliquoting and storing at -20°C for up to one month is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the key applications of this compound in research?

This compound is primarily used in studies related to:

  • Neuroprotection: It has shown neuroprotective effects in rodent models of stroke.

  • Vasodilation: It induces vasodilation of retinal arterioles without significantly affecting systemic blood pressure or heart rate.[4][5]

  • Neuronal Excitability: It can modulate neuronal firing and has been used to study its effects on neuronal activity in conditions like hypoxia.[1][6][7]

Experimental Controls

Proper experimental controls are crucial for interpreting data generated with this compound. Here are the best practices:

Positive Controls:

In many experimental settings, a well-characterized BK channel opener can be used as a positive control.

Negative Controls:

  • Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent (e.g., DMSO) on the experimental model.

  • Pharmacological Blockade: The most critical negative control is the use of a specific BK channel blocker to demonstrate that the effects of this compound are indeed mediated by BK channel activation.

    • Iberiotoxin: A highly selective peptide blocker of BKCa channels, is the recommended negative control.[1][5] The reversal of the this compound-induced effect by iberiotoxin provides strong evidence for on-target activity.

  • Inactive Structural Analog: If available, an inactive structural analog of this compound can be a valuable negative control to rule out non-specific effects related to the chemical scaffold.

Quantitative Data Summary

ParameterValueSpecies/Assay ConditionReference
Purity ≥98% (HPLC)Not applicable
Molecular Weight 370.71 g/mol Not applicable
In Vitro Activity Increases K+ current to 126% of control at 1 µMXenopus oocytes expressing human KCa1.1 channels[8]
In Vitro Activity Activates BK channels at 20 or 40 µMIGR39 cells[4]
In Vivo Efficacy 10-100 µg/kg (i.v.)Increases diameter of retinal arterioles in rats[4][5]

Note: A specific EC50 value for this compound is not consistently reported in the reviewed literature. The provided in-vitro activity data gives an indication of its effective concentration range.

Experimental Protocols & Methodologies

In Vivo Vasodilation Assay in Rat Retinal Arterioles

This protocol is adapted from studies demonstrating the vasodilatory effects of this compound.[5]

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Pentobarbital sodium (anesthetic)

  • Tetrodotoxin (to eliminate nerve activity)

  • Adrenaline and noradrenaline solution (to maintain systemic circulation)

  • This compound

  • Iberiotoxin (for negative control)

  • Fundus camera system for observing retinal arterioles

Procedure:

  • Anesthetize rats with pentobarbital sodium (50 mg/kg, i.p.).

  • Administer tetrodotoxin (50 µg/kg, i.v.) to eliminate nerve activity.

  • Infuse a mixture of adrenaline and noradrenaline to maintain stable blood pressure and heart rate.

  • Record baseline diameter of retinal arterioles using a fundus camera.

  • Administer this compound intravenously at doses ranging from 10-100 µg/kg.

  • Continuously monitor and record the diameter of the retinal arterioles.

  • For negative control experiments, intravitreally inject iberiotoxin (20 pmol/eye) prior to this compound administration to confirm the involvement of BKCa channels.[5]

In Vivo Neuroprotection Model (Middle Cerebral Artery Occlusion - MCAO)

This compound has been shown to be effective in animal models of stroke. The MCAO model is a common method to induce focal cerebral ischemia.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other appropriate rodent model

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO procedure

  • This compound

  • Vehicle control (e.g., saline with appropriate solubilizing agents)

Procedure:

  • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.

  • Administer this compound or vehicle control at a predetermined time point (e.g., during or after the ischemic period). The route of administration (e.g., intravenous) and dosage should be optimized based on preliminary studies.

  • After a specific reperfusion period, assess the extent of brain injury using methods such as:

    • Infarct volume measurement: Staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Neurological deficit scoring: Evaluating motor and sensory function.

    • Histological analysis: Assessing neuronal death and tissue damage.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

BMS191011_Signaling This compound Signaling Pathway BMS191011 This compound BKCa BKCa Channel BMS191011->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Contributes to Iberiotoxin Iberiotoxin Iberiotoxin->BKCa Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prepare_Cells Prepare Cells/Tissue Treatment_Group Treat with this compound Prepare_Cells->Treatment_Group Vehicle_Group Treat with Vehicle Prepare_Cells->Vehicle_Group Negative_Control_Group Treat with this compound + Iberiotoxin Prepare_Cells->Negative_Control_Group Prepare_BMS191011 Prepare this compound Stock Prepare_BMS191011->Treatment_Group Prepare_BMS191011->Negative_Control_Group Prepare_Controls Prepare Vehicle & Iberiotoxin Prepare_Controls->Vehicle_Group Prepare_Controls->Negative_Control_Group Measure_Response Measure Physiological Response (e.g., Current, Vessel Diameter, Infarct Size) Treatment_Group->Measure_Response Vehicle_Group->Measure_Response Negative_Control_Group->Measure_Response Compare_Groups Compare Treatment vs. Controls Measure_Response->Compare_Groups Conclusion Draw Conclusions Compare_Groups->Conclusion

Caption: A generalized workflow for experiments using this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound Compound Degradation: Improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from powder. Aliquot and store at -80°C.
Low BKCa Channel Expression: The cell line or tissue may not express sufficient levels of BKCa channels.Verify BKCa channel expression using techniques like qPCR, Western blot, or immunohistochemistry. Select a cell line known to express BKCa channels.
Incorrect Concentration: The concentration of this compound may be too low.Perform a dose-response curve to determine the optimal concentration for your experimental system.
Solubility Issues: The compound may have precipitated out of the solution, especially in aqueous buffers.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels. Use sonication to aid dissolution if necessary.[3]
High background or off-target effects Non-specific Binding: this compound may interact with other cellular components at high concentrations.Use the lowest effective concentration determined from your dose-response studies. Include iberiotoxin as a negative control to confirm the effect is BKCa channel-mediated.
Vehicle Effects: The solvent (e.g., DMSO) may be causing cellular stress or other effects.Ensure the final vehicle concentration is the same across all treatment groups and is at a non-toxic level (typically <0.1%).
Variability in results Inconsistent Cell/Tissue Health: Poor cell health can lead to variable responses.Ensure consistent cell culture conditions and use cells within a specific passage number range. For tissue preparations, ensure consistent dissection and handling procedures.
Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations.Use calibrated pipettes and proper pipetting techniques.
Edge Effects in Plate-Based Assays: Cells in the outer wells of a microplate can behave differently.Avoid using the outer wells of the plate for experimental samples, or fill them with a buffer to maintain humidity.

References

Long-term storage conditions for BMS-191011 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMS-191011

This guide provides detailed information on the long-term storage, handling, and troubleshooting of this compound solutions to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A: this compound is soluble in several organic solvents but is only sparingly soluble in aqueous buffers.[1] For stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its high solubilizing capacity.[2][3][4] Ethanol and Dimethyl Formamide (DMF) are also viable options.[1] When preparing, the solvent should be purged with an inert gas.[1] It is also recommended to use newly opened DMSO, as its hygroscopic nature can impact solubility.[2]

Q2: How should I store my this compound stock solutions for the long term?

A: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials at low temperatures.[2] Storage at -20°C is suitable for up to a year, while storage at -80°C can extend stability for up to two years.[2] It is generally advised to prepare and use solutions on the same day whenever possible.[5]

Q3: Can I store this compound in aqueous solutions?

A: It is strongly recommended not to store this compound in aqueous solutions for more than one day.[1] The compound has limited stability in aqueous media. For experiments requiring an aqueous buffer, it is best to first dissolve the compound in DMSO and then perform a serial dilution into the aqueous buffer of choice on the day of the experiment.[1]

Q4: What is the correct procedure for using a stock solution that has been frozen?

A: Before use, frozen aliquots should be slowly warmed to room temperature.[5] It is critical to visually inspect the solution to ensure there is no precipitate.[5] If any solid is visible, the solution may require gentle warming or sonication to fully redissolve the compound.[2]

Data Presentation

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventMaximum Concentration / SolubilitySource(s)
DMSO50 - 125 mg/mL (134 - 337 mM)[2][3][4]
Ethanol~3 mg/mL (~8 mM)[1]
Dimethyl Formamide (DMF)~10 mg/mL (~27 mM)[1]
1:1 DMSO:PBS (pH 7.2)~0.3 mg/mL (~0.8 mM)[1]
Recommended Storage Conditions

This table provides a comparison of storage recommendations for both solid compound and prepared solutions.

FormTemperatureDurationSource(s)
Solid Powder Room TemperatureNot specified[4][6]
-20°C3 to 4+ years[1][2][3]
Solution in Solvent -20°CUp to 1 month[5]
-20°CUp to 1 year[2]
-80°CUp to 2 years[2]
Aqueous Solution AnyNot recommended for > 1 day[1]

Troubleshooting Guide

Issue: My stored this compound solution has a precipitate.

  • Cause: The compound may have come out of solution during storage, especially if the storage temperature fluctuated or if the initial concentration was near its solubility limit.

  • Solution:

    • Warm the vial to room temperature.[5]

    • Gently vortex or sonicate the solution to encourage redissolution.[2][3]

    • Visually confirm that all precipitate has dissolved before using. If it persists, the solution may be supersaturated and require dilution.

Issue: I am observing lower-than-expected efficacy in my experiments.

  • Cause: This could be due to compound degradation from improper storage, multiple freeze-thaw cycles, or prolonged storage in an aqueous buffer.

  • Solution:

    • Use a fresh aliquot of your stock solution that has not been subjected to multiple freeze-thaw cycles.

    • If possible, prepare a fresh stock solution from solid this compound.

    • For aqueous experimental media, ensure the final dilution from the DMSO stock is made immediately before use. Do not store the diluted aqueous solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Preparation: Allow the this compound solid (MW: 370.71 g/mol ) and a new, sealed vial of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 3.71 mg to prepare a 100 µL stock.

  • Dissolution: Add the calculated volume of DMSO to the powder. To make a 100 mM stock with 3.71 mg of compound, add 100 µL of DMSO.

  • Mixing: Vortex the solution thoroughly. If needed, use a brief sonication step to ensure complete dissolution.[2][3]

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed tubes. Store immediately at -20°C or -80°C for long-term storage.[2]

Protocol 2: Visual Stability Assessment
  • Thawing: Retrieve one aliquot of the this compound stock solution from the freezer. Allow it to thaw completely and equilibrate to room temperature.[5]

  • Visual Inspection: Hold the tube against a bright light and a dark background. Carefully inspect for any signs of precipitation, crystals, or cloudiness. The solution should be clear and particle-free.

  • Confirmation: If the solution is clear, it is ready for use. If not, refer to the troubleshooting guide above. Document the condition of the aliquot in your lab notebook.

Visual Workflows

G start Start: Retrieve This compound Solution from Storage thaw Equilibrate to Room Temperature start->thaw inspect Visually Inspect Solution for Precipitate thaw->inspect precipitate Precipitate Observed? inspect->precipitate No sonicate Gently Warm and/or Sonicate inspect->sonicate Yes clear Solution is Clear precipitate->clear reinspect Re-inspect Solution sonicate->reinspect reinspect->clear Yes not_clear Precipitate Persists reinspect->not_clear No proceed Proceed with Experiment clear->proceed discard Discard Aliquot & Use a Fresh One not_clear->discard

Caption: Troubleshooting workflow for handling stored this compound solutions.

G start Start: Prepare Stock Solution weigh Weigh this compound Solid start->weigh dissolve Dissolve in Anhydrous DMSO with Vortex/Sonication weigh->dissolve check Ensure Solution is Clear dissolve->check check->dissolve Not Clear aliquot Aliquot into Single-Use Tubes check->aliquot Is Clear store Store at -20°C or -80°C aliquot->store end Ready for Long-Term Storage store->end

Caption: Recommended workflow for preparing and storing this compound stock solutions.

References

Validation & Comparative

A Comparative Guide to BMS-191011 and NS 1619 as BK Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent large-conductance Ca2+-activated potassium (BK) channel openers: BMS-191011 and NS 1619. The information presented is collated from various experimental studies to aid in the selection of the appropriate tool compound for research and drug development purposes.

Introduction

Large-conductance Ca2+-activated potassium (BK, KCa1.1) channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. Their dual activation by intracellular calcium and membrane depolarization makes them a key therapeutic target for a range of disorders, including stroke, hypertension, and neurological diseases.[1] Small molecule openers of BK channels, such as this compound and NS 1619, are invaluable tools for investigating the physiological roles of these channels and for developing novel therapeutics. This guide offers a head-to-head comparison of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and NS 1619. Direct comparison of potency is challenging due to the limited availability of a specific EC50 value for this compound in direct BK channel activation assays.

Table 1: Potency and Efficacy

CompoundPotency (EC50)EfficacyCell/Tissue TypeReference
This compound Not explicitly reported. Described as a "potent" opener.[2][3][4] Used effectively at 20-40 µM.[5]Activates BK channels and leads to potentiation of currents.[5]IGR39 melanoma cells, Panc-1 pancreatic cancer cells.[5][3][4][5]
NS 1619 ~10 – 30 μMHighly effective relaxant of smooth muscles.[6]Various smooth muscles of blood vessels and other tissues.[6][6]
3.6 μMInduces a concentration-dependent decrease in mitochondrial membrane potential.[7]Not specified.[7]

Table 2: Selectivity and Off-Target Effects

CompoundPrimary TargetKnown Off-Target EffectsReference
This compound Large-conductance Ca2+-activated potassium (BK) channels.[2][3][4]Vasodilator response is sensitive to the BK channel inhibitor iberiotoxin.[8][2][3][4][8]
NS 1619 Large-conductance Ca2+-activated potassium (BK) channels.[6]- Inhibits L-type Ca2+ channels (IC50 = 7 µM).- Neuroprotective effects may be independent of BK channel activation and involve ROS generation and PI3K pathway activation.[9]- Vasodilator response in rat retinal arterioles is not inhibited by iberiotoxin.[8][8][9][10]

Mechanism of Action

Both this compound and NS 1619 act as positive modulators of BK channels, increasing the probability of the channel being in an open state.

NS 1619 has been shown to interact with the S6/RCK linker, a critical component in the channel's gating machinery. This interaction is thought to stabilize the open conformation of the channel.

While the precise binding site of This compound is not as well-characterized in the available literature, its effects are consistently attributed to the activation of BK channels.[2][3][4] One study suggests that its vasodilator effects in rat retinal arterioles are mediated through iberiotoxin-sensitive BK channels, indicating a direct action on the channel complex in the plasma membrane.[8]

Experimental Protocols

The primary method for evaluating the activity of BK channel openers is patch-clamp electrophysiology . The following provides a generalized protocol for whole-cell patch-clamp recording to assess the effect of these compounds on BK channel currents.

Whole-Cell Patch-Clamp Electrophysiology Protocol

1. Cell Preparation:

  • Culture cells endogenously expressing or transiently transfected with BK channel subunits (e.g., HEK293, CHO cells, or primary neurons/smooth muscle cells).

  • Plate cells on glass coverslips 24-48 hours prior to recording.

2. Solutions:

  • External (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a buffered free Ca2+ concentration appropriate for studying BK channels (e.g., 1-10 µM). Adjust pH to 7.2 with KOH.

  • Compound preparation: Prepare stock solutions of this compound and NS 1619 in DMSO (e.g., 10-100 mM). Dilute to the final desired concentration in the external solution immediately before application.

3. Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV) to elicit outward BK channel currents.

  • After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound (this compound or NS 1619).

  • Record the currents in the presence of the compound and after washout to assess reversibility and efficacy.

4. Data Analysis:

  • Measure the amplitude of the outward currents at each voltage step before and after compound application.

  • Construct current-voltage (I-V) relationship plots.

  • To determine potency, apply a range of compound concentrations and fit the dose-response data to a Hill equation to calculate the EC50 value.

Visualizations

Signaling Pathway of BK Channel Activation

BK_Channel_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BK_Channel BK Channel (Closed) BK_Channel_Open BK Channel (Open) BK_Channel->BK_Channel_Open Opens K_efflux K+ Efflux BK_Channel_Open->K_efflux VDCC Voltage-Gated Ca2+ Channel Ca_i Increased Intracellular [Ca2+] VDCC->Ca_i Ca2+ Influx Ca_in Ca2+ Depolarization Membrane Depolarization Depolarization->VDCC Activates Ca_i->BK_Channel Binds to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Compound This compound or NS 1619 Compound->BK_Channel Binds to

Caption: General signaling pathway of BK channel activation by voltage, calcium, and openers.

Experimental Workflow for Comparing BK Channel Openers

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with BK channels) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Clamp Compound_Prep Prepare this compound & NS 1619 Stock Solutions Compound_App Apply Compound (this compound or NS 1619) Compound_Prep->Compound_App Baseline Record Baseline BK Currents Patch_Clamp->Baseline Baseline->Compound_App Record_Effect Record Currents in Presence of Compound Compound_App->Record_Effect Washout Washout Compound Record_Effect->Washout IV_Curve Construct I-V Curves Record_Effect->IV_Curve Dose_Response Generate Dose-Response Curves Record_Effect->Dose_Response Compare Compare Potency, Efficacy & Selectivity IV_Curve->Compare EC50_Calc Calculate EC50 Dose_Response->EC50_Calc EC50_Calc->Compare

Caption: Workflow for electrophysiological comparison of BK channel openers.

Concluding Remarks

Both this compound and NS 1619 are valuable pharmacological tools for studying BK channels.

  • NS 1619 is a well-characterized BK channel opener with a known potency in the low micromolar range for various effects. However, researchers should be aware of its potential off-target effects, including the inhibition of L-type calcium channels and the induction of cellular responses independent of BK channel activation.[9][10]

  • This compound is described as a potent BK channel opener, and in at least one study, its physiological effect was shown to be dependent on iberiotoxin-sensitive BK channels, suggesting a degree of specificity.[8] However, the lack of a clearly defined EC50 for direct channel activation in the literature makes direct potency comparisons with NS 1619 challenging. Some studies have also reported it to have low potency in certain cell lines.

The choice between this compound and NS 1619 will depend on the specific experimental context. For studies requiring a well-defined potency and where potential off-target effects can be controlled for, NS 1619 is a suitable choice. Where high specificity for plasma membrane BK channels is desired and a precise EC50 is less critical than a demonstrable BK-dependent effect, this compound may be a valuable alternative. Further studies are warranted to fully elucidate the quantitative pharmacology and selectivity profile of this compound.

References

A Guide to Validating BMS-191011 Target Engagement with Iberiotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target engagement of BMS-191011, a potent activator of the large-conductance Ca²⁺-activated potassium (BK) channel, by using iberiotoxin, a highly selective peptide blocker of the same channel. The core principle of this validation strategy is the concept of occlusion: if this compound exerts its effect by opening BK channels, then a specific blocker of these channels, iberiotoxin, should reverse or prevent this effect.

Mechanism of Action: A Push and Pull on the BK Channel

The large-conductance calcium-activated potassium channel (KCa1.1 or BK channel) is a crucial regulator of cellular excitability. Its activation leads to an efflux of potassium (K⁺) ions, hyperpolarizing the cell membrane and reducing excitability.

  • This compound acts as a BK channel opener .[1] It potentiates the channel's activity, leading to increased K⁺ efflux and subsequent cellular hyperpolarization. This mechanism is the basis for its neuroprotective and vasodilatory effects.[1][2]

  • Iberiotoxin (IbTX) , a peptide toxin isolated from scorpion venom, is a potent and selective BK channel blocker .[3][4][5] It binds to the outer vestibule of the channel pore, physically obstructing the flow of potassium ions.[6]

The opposing actions of these two compounds on the same target make iberiotoxin an excellent tool for confirming that the observed physiological effects of this compound are indeed mediated by BK channels.

cluster_membrane Cell Membrane BK_Channel BK Channel (KCa1.1) K_efflux K⁺ Efflux BK_Channel->K_efflux Allows BMS This compound (Opener) BMS->BK_Channel Activates IbTX Iberiotoxin (Blocker) IbTX->BK_Channel Inhibits Hyperpolarization Cellular Hyperpolarization K_efflux->Hyperpolarization

Figure 1. Opposing actions of this compound and Iberiotoxin on the BK channel.

Comparative Data: Potency and Specificity

The following table summarizes key quantitative parameters for this compound and iberiotoxin, highlighting their distinct modes of interaction with the BK channel.

ParameterThis compoundIberiotoxinReference
Compound Type Small MoleculePeptide Toxin[1][3]
Mechanism Channel Opener/ActivatorChannel Blocker/Inhibitor[5]
Target Large-Conductance Ca²⁺-activated K⁺ (BK, KCa1.1) ChannelLarge-Conductance Ca²⁺-activated K⁺ (BK, KCa1.1) Channel[1][3]
Reported Potency Increases current to 126% over control at 1 µMKd: ~1 nM; IC₅₀: ~250 pM - 2 nM[3][4][5][7]
Binding Site Allosteric site (presumed)Outer vestibule of the channel pore[6]
Selectivity High for BK channelsHighly selective for BK channels over other K⁺ channels[1][5]

Experimental Validation Workflow

To validate that the functional effects of this compound are mediated by BK channels, a straightforward experimental workflow can be employed, typically using electrophysiology (e.g., patch-clamp) or functional assays (e.g., vasodilation studies). The logic is to first establish the effect of this compound and then demonstrate that this effect is reversed or occluded by the specific BK channel blocker, iberiotoxin.

G cluster_exp Target Validation Workflow cluster_res Interpretation A 1. Establish Baseline Measure basal BK channel activity (e.g., whole-cell current). B 2. Apply Agonist Apply this compound. Observe an increase in BK current. A->B C 3. Apply Antagonist In the continued presence of this compound, apply Iberiotoxin. B->C D 4. Observe Reversal Observe if the this compound-induced current increase is reversed. C->D E Reversal Observed? D->E F Conclusion: Target Engagement Validated This compound acts via Iberiotoxin-sensitive BK channels. E->F Yes G Conclusion: Off-Target Effect Possible The effect of this compound is not mediated by Iberiotoxin-sensitive BK channels. E->G No

Figure 2. Logical workflow for validating this compound target engagement.

Experimental Protocols

This technique directly measures the flow of ions through BK channels in the membrane of a single cell, providing a robust and quantitative readout of channel activity.

  • Objective: To demonstrate that this compound increases whole-cell K⁺ currents and that this increase is blocked by iberiotoxin.

  • Cell Preparation: Use a cell line heterologously expressing BK channels (e.g., HEK293 cells) or primary cells known to express the channel (e.g., vascular smooth muscle cells).

  • Recording Solutions:

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, pH adjusted to 7.2 with KOH. Free Ca²⁺ can be buffered to a specific concentration (e.g., 300 nM) to maintain a basal level of BK channel activity.[8]

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the cell membrane potential at a negative value (e.g., -80 mV) to ensure most channels are closed at rest.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV) to activate the BK channels and record the resulting outward K⁺ currents.

  • Experimental Procedure:

    • Baseline: Obtain stable whole-cell recordings and establish a baseline current-voltage relationship.

    • This compound Application: Perfuse the cell with the extracellular solution containing this compound (e.g., 1-10 µM). A significant increase in the outward current at depolarizing potentials is expected.[7]

    • Iberiotoxin Application: While continuing to perfuse with this compound, co-apply iberiotoxin (e.g., 100 nM). The current should return to, or near, baseline levels.[8] This reversal confirms the current is carried by iberiotoxin-sensitive BK channels.

This functional assay assesses the integrated physiological response to the compounds, providing evidence of target engagement in a whole-organism context. A study by Mori et al. (2011) provides an excellent example.[2]

  • Objective: To show that this compound-induced vasodilation is mediated by the activation of iberiotoxin-sensitive BK channels.[2]

  • Animal Model: Male Wistar rats.[2]

  • Experimental Procedure (summarized from Mori et al., 2011):

    • Preparation: Anesthetized rats are prepared for in vivo monitoring of retinal arteriole diameter.[2]

    • This compound Administration: Intravenous administration of this compound (10-100 µg/kg) is performed, and an increase in the diameter of retinal arterioles is measured.[2][9]

    • Iberiotoxin Pre-treatment: In a separate group of animals, an intravitreal injection of iberiotoxin (e.g., 20 pmol/eye) is administered prior to the this compound challenge.[2]

  • Expected Outcome: The vasodilator response to this compound will be significantly diminished or abolished in the animals pre-treated with iberiotoxin.[2] This result strongly suggests that the vasodilation caused by this compound requires the activation of BK channels.[2]

References

A Comparative Analysis of BMS-191011 and Other Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective treatments for ischemic stroke, a multitude of neuroprotective agents have been investigated, each targeting different mechanisms within the complex ischemic cascade. This guide provides a comparative analysis of BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BK) channels, with other key neuroprotective agents, namely NMDA receptor antagonists and free radical scavengers. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a comprehensive understanding of their mechanisms and therapeutic potential.

Mechanism of Action: A Tale of Three Pathways

The neuroprotective agents discussed herein exert their effects through distinct molecular mechanisms, primarily focusing on mitigating the excitotoxicity, oxidative stress, and ionic imbalances that lead to neuronal death following an ischemic event.

NMDA Receptor Antagonists: The N-methyl-D-aspartate (NMDA) receptor is a primary mediator of excitotoxic neuronal damage in stroke. Overactivation of this receptor by glutamate leads to a massive influx of calcium, triggering a cascade of intracellular events that culminate in cell death. NMDA receptor antagonists work by blocking this receptor, thereby preventing excessive calcium entry and its downstream detrimental effects. However, the role of NMDA receptors is complex, with synaptic receptors promoting cell survival and extrasynaptic receptors mediating cell death. This duality presents a challenge in developing NMDA receptor antagonists that are both effective and have an acceptable safety profile.

Free Radical Scavengers: Ischemic stroke is associated with a surge in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to neuronal injury. Free radical scavengers, such as Edaravone, act by neutralizing these harmful radicals, thereby reducing oxidative damage and inflammation.[1][5][6]

Comparative Preclinical Efficacy

The following table summarizes the quantitative data on the neuroprotective efficacy of representative compounds from each class in preclinical models of ischemic stroke. It is important to note that direct comparisons should be made with caution due to variations in experimental models, species, and methodologies.

Neuroprotective AgentClassAnimal ModelDoseAdministration TimeInfarct Volume Reduction (%)Reference
BMS-204352 BK Channel OpenerSpontaneously Hypertensive Rat (permanent MCAO)0.3 mg/kg (i.v.)2 hours post-occlusionSignificant reduction[7]
BMS-204352 BK Channel OpenerNormotensive Wistar Rat (permanent MCAO)1 µg/kg - 1 mg/kg (i.v.)Not specifiedSignificant reduction[7]
CNS 1102 NMDA AntagonistRat (permanent MCAO)Not specified15 minutes post-occlusion66%[8][9]
Edaravone Free Radical ScavengerRat (MCAO)Not specifiedNot specifiedSignificant reduction[10]
Acorus calamus extract Free Radical ScavengerRat (MCAO)25 mg/kg (p.o.)Post-occlusion19% (cortical infarct area)[10]

*Note: Quantitative data for this compound on infarct volume reduction was not available. Data for the structurally and functionally similar BK channel opener BMS-204352 is presented as a surrogate.

Experimental Protocols

A standardized and reproducible experimental model is crucial for the evaluation of neuroprotective agents. The most commonly used preclinical model for focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model in rodents.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce a focal ischemic stroke in the territory of the middle cerebral artery to mimic human stroke for the evaluation of neuroprotective therapies.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments (scissors, forceps, vessel clips)

  • 4-0 silk suture

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissues and vagus nerve.

  • Ligate the distal end of the ECA and place a temporary ligature on the proximal ECA.

  • Place a loose ligature around the CCA.

  • Temporarily clamp the ICA with a microvascular clip.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA stump into the ICA.

  • Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA. A significant drop in cerebral blood flow, as monitored by the laser Doppler, confirms the occlusion.

  • Secure the filament in place. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Measurement

Objective: To delineate and quantify the volume of infarcted brain tissue following ischemic stroke.

Principle: TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (pale white).

Materials:

  • Rat brain from MCAO model

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix or slicer

  • Formalin solution (10%)

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).

  • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • After staining, transfer the slices to a 10% formalin solution for fixation.

  • Capture high-resolution images of the stained sections.

  • Using image analysis software, measure the area of the entire hemisphere and the unstained (infarcted) area for each slice.

  • Calculate the infarct volume for each slice by multiplying the infarct area by the slice thickness.

  • Sum the infarct volumes of all slices to obtain the total infarct volume. To correct for edema, the following formula can be used: Corrected Infarct Volume = [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Measured infarct volume)].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the discussed neuroprotective agents and a typical experimental workflow for their evaluation.

G cluster_0 Ischemic Cascade Glutamate_Release ↑ Glutamate Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production ↑ ROS Production Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->ROS_Production Mitochondrial_Dysfunction->Apoptosis BMS191011 This compound (BK Channel Opener) BMS191011->Ca_Influx Hyperpolarization (reduces) NMDA_Antagonist NMDA Receptor Antagonist NMDA_Antagonist->NMDA_Activation Blocks Free_Radical_Scavenger Free Radical Scavenger Free_Radical_Scavenger->ROS_Production Neutralizes

Figure 1. Simplified signaling pathways of neuroprotective agents in ischemic stroke.

G cluster_0 Preclinical Evaluation Workflow Animal_Model Animal Model (MCAO in Rats) Treatment_Groups Treatment Groups (Vehicle, this compound, etc.) Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Tests (e.g., Neurological Score) Treatment_Groups->Behavioral_Tests Infarct_Measurement Infarct Volume Measurement (TTC Staining) Behavioral_Tests->Infarct_Measurement Data_Analysis Data Analysis & Statistical Comparison Infarct_Measurement->Data_Analysis

Figure 2. A typical experimental workflow for evaluating neuroprotective agents.

Conclusion

This compound, as a BK channel opener, represents a promising therapeutic strategy for ischemic stroke by targeting the fundamental mechanism of neuronal hyperexcitability. Its mechanism of action, focusing on membrane hyperpolarization, offers a distinct approach compared to NMDA receptor antagonists that block excitotoxic signaling and free radical scavengers that combat oxidative stress. While preclinical data for the closely related compound BMS-204352 are encouraging, further quantitative studies on this compound are warranted to fully elucidate its comparative efficacy. The standardized experimental protocols outlined in this guide provide a framework for such future investigations. Ultimately, a multi-targeted approach, potentially combining agents with different mechanisms of action, may hold the key to more effective neuroprotection in the complex pathophysiology of ischemic stroke.

References

Comparative Analysis of BMS-191011 Cross-Reactivity on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ion channel selectivity of BMS-191011, a potent activator of the large-conductance Ca2+-activated potassium (BKCa, KCa1.1) channel. While this compound is well-characterized as a BKCa channel opener with neuroprotective and vasodilatory properties, comprehensive public data on its cross-reactivity with other ion channels is limited. This document summarizes the available information and presents a typical experimental approach for evaluating ion channel selectivity.

Quantitative Analysis of this compound Activity

The primary target of this compound is the BKCa channel. Available data on its activity and potential off-target effects are summarized below. It is important to note that extensive screening against a broad panel of ion channels has not been widely published.

Ion ChannelChannel SubtypeEffectPotency (EC50/IC50)Data Source
Primary Target
Ca2+-activated K+ ChannelBKCa (KCa1.1)Opener/ActivatorPotent (specific EC50 values not consistently reported in public literature)[1][2]
Potential Off-Target Effects
Ca2+-activated K+ ChannelKCa3.1 (IKCa/SK4)Possible weak activationNot Quantified (observed at 40 µM)[3]
Voltage-gated Na+ Channelse.g., Nav1.5No publicly available data-
Voltage-gated Ca2+ Channelse.g., Cav1.2No publicly available data-
Voltage-gated K+ Channelse.g., Kv7.x, hERGNo publicly available data-

Note: The effect on KCa3.1 was a qualitative observation in a study on cancer cell lines and may not be a direct effect. Further investigation is required to confirm and quantify this activity. The lack of data for other key ion channels, such as those involved in cardiac action potential (Nav1.5, Cav1.2, hERG), represents a significant data gap in the public domain.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the methodology for assessing its selectivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for cross-reactivity studies.

BMS191011 This compound BKCa BKCa Channel (KCa1.1) BMS191011->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Downstream Modulation of Cellular Excitability (e.g., vasodilation, neuroprotection) Hyperpolarization->Downstream

This compound Signaling Pathway

cluster_workflow Experimental Workflow for Ion Channel Selectivity Profiling start Prepare Compound (this compound) apc Automated Patch-Clamp System (e.g., Patchliner, IonFlux) start->apc cell_prep Culture Cell Lines Expressing Target Ion Channels cell_prep->apc protocol Apply Voltage Protocols & Compound Concentrations apc->protocol data_acq Record Ion Channel Currents protocol->data_acq analysis Analyze Data (e.g., IC50/EC50 determination) data_acq->analysis results Generate Selectivity Profile analysis->results

Automated Patch-Clamp Workflow

Experimental Protocols

The following describes a representative experimental protocol for assessing the cross-reactivity of a compound like this compound against a panel of ion channels using automated patch-clamp electrophysiology.

Objective: To determine the potency of this compound on a panel of key ion channels (e.g., BKCa, Nav1.5, Cav1.2, hERG, KCa3.1) and assess its selectivity.

Materials and Methods:

  • Cell Lines: Stably transfected cell lines (e.g., HEK293, CHO) expressing the human isoform of each target ion channel are used.[1]

  • Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., Nanion Patchliner, Sophion QPatch, or IonFlux) is employed for whole-cell patch-clamp recordings.[4][5][6]

  • Solutions:

    • Internal Solution (Pipette): Composition will be optimized for each ion channel to ensure stable recordings. A typical potassium-based internal solution might contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. For calcium channels, a cesium-based solution would be used to block potassium currents.

    • External Solution (Bath): A standard Tyrode's solution or similar physiological saline is used, containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. The composition may be altered depending on the specific ion channel being studied.

  • Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution (e.g., 10-30 mM) and then serially diluted in the external solution to the final desired concentrations for testing. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.

  • Electrophysiological Recording:

    • Cells are automatically captured on the patch-clamp chip, and giga-ohm seals are formed.

    • The whole-cell configuration is established.

    • Specific voltage protocols are applied to elicit the characteristic currents for each ion channel. For example:

      • Voltage-gated channels (Nav, Cav, Kv): A series of depolarizing voltage steps from a holding potential.

      • hERG: A depolarizing step followed by a repolarizing step to measure the tail current.

      • Ligand-gated channels (if applicable): Application of the specific ligand to activate the channel.

    • A baseline recording is established before the application of this compound.

    • Increasing concentrations of this compound are applied to the cells, and the effect on the ion channel current is recorded at each concentration.

  • Data Analysis:

    • The peak current amplitude (or tail current for hERG) is measured at each compound concentration.

    • The percentage of inhibition or activation is calculated relative to the baseline current.

    • Concentration-response curves are generated, and the EC50 (for activators) or IC50 (for inhibitors) values are determined by fitting the data to a Hill equation.

    • Selectivity is determined by comparing the potency of this compound across the different ion channels.

Conclusion

This compound is a potent activator of the BKCa channel. However, there is a notable lack of publicly available data regarding its selectivity profile against other ion channels. A single study has suggested potential weak activity at KCa3.1 channels, but this requires further quantitative investigation.[3] To fully characterize the safety and therapeutic potential of this compound, comprehensive cross-reactivity screening using standardized methods, such as automated patch-clamp electrophysiology, is essential. The protocols and workflows described herein provide a framework for conducting such studies, which are critical for advancing our understanding of this and other ion channel modulators in drug development.

References

Scant Evidence Hinders Confirmation of BMS-191011's Reproducibility in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the promise of BMS-191011, a potent opener of large-conductance calcium-activated potassium (BKCa) channels, as a neuroprotective agent in focal stroke remains largely unsubstantiated due to a lack of comprehensive and independently verified data. While early preclinical evidence hinted at a modest therapeutic effect, the absence of multiple, robust studies makes it impossible to definitively assess the reproducibility of these findings, leaving its potential as a stroke therapeutic .

The primary mechanism behind this compound's proposed neuroprotective action lies in its ability to open BKCa channels on neurons. During an ischemic event, neurons in the affected brain region experience a massive influx of calcium, leading to a state of hyperexcitability known as excitotoxicity, which ultimately results in cell death. By opening BKCa channels, this compound facilitates the outflow of potassium ions, causing the neuronal membrane to hyperpolarize. This hyperpolarization makes it more difficult for the neuron to fire, thereby reducing further calcium influx and mitigating the downstream cascade of excitotoxic cell death.

BKCa_Channel_Signaling_in_Ischemic_Stroke cluster_ischemia Ischemic Cascade cluster_intervention This compound Intervention Glutamate Release Glutamate Release NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Calcium Influx Calcium Influx NMDA Receptor Activation->Calcium Influx Depolarization Depolarization NMDA Receptor Activation->Depolarization Excitotoxicity Excitotoxicity Calcium Influx->Excitotoxicity Depolarization->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death This compound This compound BKCa Channel Activation BKCa Channel Activation This compound->BKCa Channel Activation Potassium Efflux Potassium Efflux BKCa Channel Activation->Potassium Efflux Hyperpolarization Hyperpolarization Potassium Efflux->Hyperpolarization Reduced Calcium Influx Reduced Calcium Influx Hyperpolarization->Reduced Calcium Influx Inhibits Voltage-Gated Calcium Channels Reduced Calcium Influx->Excitotoxicity Inhibits

Caption: Proposed neuroprotective signaling pathway of this compound in ischemic stroke.

Limited Preclinical Data on this compound

The most specific evidence for this compound's efficacy comes from a 2003 study on a water-soluble prodrug of the compound. This research, published in Bioorganic & Medicinal Chemistry Letters by Hewawasam and colleagues, reported a 12-17% reduction in cortical infarct volume in a rat model of permanent middle cerebral artery occlusion (MCAO). The prodrug was administered intravenously at doses ranging from 100 µg/kg to 1 mg/kg two hours after the ischemic insult.

For comparison, a structurally related BKCa channel opener, BMS-204352, has also been evaluated in similar models. A 2002 report by Jensen detailed that BMS-204352 significantly reduced cortical infarct volume in both spontaneously hypertensive rats (SHR) and normotensive Wistar rats following permanent MCAO. Doses as low as 0.3 mg/kg intravenously two hours post-occlusion were effective in SHR, while a range of 1 µg/kg to 1 mg/kg was effective in normotensive rats. However, it is noteworthy that BMS-204352 ultimately failed to demonstrate efficacy in a large-scale Phase III clinical trial for acute stroke, highlighting the significant challenges in translating preclinical findings in this area.

CompoundAnimal ModelStroke ModelDosing RegimenPrimary Outcome
This compound Prodrug RatPermanent MCAO100 µg/kg to 1 mg/kg, single i.v. dose 2h post-occlusion12-17% reduction in cortical infarct volume
BMS-204352 Spontaneously Hypertensive Rat (SHR)Permanent MCAO0.3 mg/kg, single i.v. dose 2h post-occlusionSignificant reduction in cortical infarct volume
BMS-204352 Normotensive Wistar RatPermanent MCAO1 µg/kg to 1 mg/kg, i.v.Significant reduction in cortical infarct volume

Standardized Experimental Protocols for Focal Stroke Models

The evaluation of neuroprotective agents like this compound typically employs the middle cerebral artery occlusion (MCAO) model in rodents, which mimics the most common type of human ischemic stroke.

MCAO_Experimental_Workflow cluster_assessment Outcome Measures Animal_Preparation Animal_Preparation Anesthesia Anesthesia Animal_Preparation->Anesthesia e.g., Sprague-Dawley or SHR rats MCAO_Surgery MCAO_Surgery Anesthesia->MCAO_Surgery e.g., Isoflurane Drug_Administration Drug_Administration MCAO_Surgery->Drug_Administration Permanent or transient occlusion Post-operative_Care Post-operative_Care Drug_Administration->Post-operative_Care e.g., 2 hours post-MCAO, intravenous Outcome_Assessment Outcome_Assessment Post-operative_Care->Outcome_Assessment Monitor temperature, recovery Data_Analysis Data_Analysis Outcome_Assessment->Data_Analysis e.g., 24-48h post-MCAO Infarct_Volume_Measurement Infarct_Volume_Measurement Outcome_Assessment->Infarct_Volume_Measurement Neurological_Deficit_Scoring Neurological_Deficit_Scoring Outcome_Assessment->Neurological_Deficit_Scoring

Caption: A generalized experimental workflow for evaluating neuroprotective agents in a rat MCAO model.

A typical experimental protocol involves the following key steps:

  • Induction of Ischemia: In rats, the middle cerebral artery is occluded either permanently (e.g., by electrocoagulation) or transiently (e.g., using an intraluminal filament that is later withdrawn to allow reperfusion).

  • Drug Administration: The test compound, in this case, a soluble form of this compound, is administered at a specified time point after the onset of ischemia. The timing of administration is a critical factor in determining potential clinical relevance.

  • Assessment of Infarct Volume: At a predetermined time after MCAO (commonly 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue white, allowing for the quantification of the infarct volume.

  • Evaluation of Neurological Deficits: Functional outcomes are assessed using a battery of behavioral tests that measure motor and sensory impairments resulting from the stroke.

The Path Forward: A Call for More Data

The limited publicly available data on this compound in focal stroke models presents a significant hurdle for the research community. The initial positive, albeit modest, results for its prodrug have not been followed by a series of independent studies that would be necessary to build a strong case for its continued development for stroke.

Logical_Flow BMS-191011_Prodrug_Study This compound Prodrug Study Positive_Preclinical_Data Positive Preclinical Efficacy (Infarct Volume Reduction) BMS-191011_Prodrug_Study->Positive_Preclinical_Data BKCa_Hypothesis Hypothesis: BKCa Channel Opening is Neuroprotective Positive_Preclinical_Data->BKCa_Hypothesis Supports Need_For_Reproducibility Need for Independent Reproducibility Studies BKCa_Hypothesis->Need_For_Reproducibility Clinical_Translation_Challenges Challenges in Clinical Translation BKCa_Hypothesis->Clinical_Translation_Challenges

Caption: Logical flow from initial preclinical findings to future research needs for this compound.

To ascertain the true potential of this compound, further independent research is imperative. Such studies should not only aim to replicate the initial findings but also expand upon them by investigating different stroke models (e.g., transient occlusion), a broader range of doses and therapeutic windows, and long-term functional outcomes. Without such efforts, the reproducibility of this compound's effects in focal stroke models will remain an unresolved and critical question.

A Comparative Analysis of BMS-191011 Efficacy in IGR39 and Panc-1 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the efficacy of BMS-191011, a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels, in the IGR39 melanoma and Panc-1 pancreatic adenocarcinoma cell lines. The performance of this compound is contrasted with alternative BKCa channel openers, supported by experimental data on their electrophysiological and cellular effects.

Executive Summary

This compound demonstrates modest efficacy in activating BK channels in both IGR39 and Panc-1 cell lines. However, its impact on cancer-associated processes such as cell survival and proliferation in these lines is limited compared to other BK channel activators like NS-11021. Research indicates that while this compound can induce electrophysiological changes, these do not translate into significant cytotoxic or anti-proliferative effects in the tested cancer cell lines. In contrast, the alternative compound NS-11021 has been shown to significantly reduce the viability of both IGR39 and Panc-1 cells, although this effect may be partially independent of BK channel activation.

Data Presentation

Electrophysiological Efficacy of this compound
Cell LineConcentrationEffect on BK ChannelsReference
IGR3940 µMModerate activation of outward currents in less than 50% of cells.[1][1]
Panc-140 µMSlight activation of outward currents.[1][1]
Comparative Efficacy on Cell Viability

This compound:

  • Studies report that this compound is less effective than NS-11021 and NS-19504 in activating BK channels in both IGR39 and Panc-1 cells.[1]

  • No significant effects on cell survival, migration, or proliferation were observed for this compound in these cell lines.[1]

NS-11021 (Alternative Compound):

Cell LineTreatmentIncubation Time% Reduction in Cell Viability (Mean ± SEM)Reference
IGR3920 µM NS-1102172 hours~25%[1]
Panc-120 µM NS-1102172 hours~30%[1]

Experimental Protocols

Cell Culture
  • IGR39 (Melanoma) and Panc-1 (Pancreatic Ductal Adenocarcinoma) cells were cultured in RPMI-1640 medium and DMEM, respectively.

  • Media were supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Electrophysiology (Whole-Cell Patch-Clamp)
  • Whole-cell patch-clamp recordings were performed to measure membrane currents.

  • The standard extracellular solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

  • The intracellular (pipette) solution contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH. Free Ca2+ concentration was buffered to specific levels.

  • Currents were recorded in response to voltage steps from a holding potential of -50 mV to test potentials ranging from -80 mV to +120 mV in +20 mV increments.

  • This compound was applied to the bath solution at the desired concentration.

Cell Viability Assay (MTT Assay)
  • Cells were seeded into 96-well plates at a density of 3 × 10^3 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with the compounds (e.g., 20 µM NS-11021) or vehicle control (DMSO) for 72 hours.

  • After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 2 hours at 37°C.

  • The resulting formazan crystals were dissolved by adding a solubilization solution.

  • Cell viability was determined by measuring the absorbance at 570 nm. The results were expressed as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathway and Experimental Workflow

BMS-191011_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Effects This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Cancer_Processes Cell Viability, Proliferation, Migration Hyperpolarization->Cancer_Processes Limited Effect in IGR39 & Panc-1

Caption: Mechanism of action of this compound on BK channels and its limited downstream effects.

Experimental_Workflow Cell_Culture Cell Culture (IGR39 & Panc-1) Treatment Treatment with This compound / Alternatives Cell_Culture->Treatment Electrophysiology Electrophysiology (Patch-Clamp) Treatment->Electrophysiology Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Data_Analysis Data Analysis & Comparison Electrophysiology->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for evaluating the efficacy of this compound in cancer cell lines.

References

A Comparative Guide to the Specificity of KCa1.1 Channel Activators: Focusing on BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BMS-191011, a potent activator of the large-conductance calcium-activated potassium (KCa1.1 or BK) channel, with other commonly used activators. The specificity of this compound for KCa1.1 channels is a critical factor for its utility in research and potential therapeutic applications. This document summarizes key experimental data, outlines relevant methodologies, and visually represents the pertinent biological pathways and experimental workflows.

Executive Summary

Comparative Data of KCa1.1 Channel Activators

The following table summarizes the available quantitative data for this compound and its common alternatives, NS1619 and NS11021. The data is primarily focused on their potency in activating KCa1.1 channels.

CompoundTargetEC50 / PotencySelectivity ProfileKey Findings
This compound KCa1.1 (BK)Potent activator (specific EC50 value not publicly available)Effects are reversed by the selective KCa1.1 blocker iberiotoxin, indicating high specificity.[3][2]Demonstrates neuroprotective and vasodilatory properties.[1]
NS1619 KCa1.1 (BK)~10 – 30 µM (for smooth muscle relaxation)[4]Known to have off-target effects, including inhibition of L-type Ca2+ channels at higher concentrations.[5]A widely used tool compound for studying KCa1.1 channels, but with recognized limitations in specificity.[5]
NS11021 KCa1.1 (BK)0.4 - 2.1 µMReported to be ~10 times more potent than NS1619 and does not affect several cloned Kv channels, or endogenous Na+ and Ca2+ channels at 10 µM.[6][7]A more recent and selective KCa1.1 activator compared to NS1619.[5][6]

Experimental Protocols

The primary method for assessing the specificity of a compound like this compound for KCa1.1 channels is the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel activity in living cells.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing KCa1.1 Activator Specificity

1. Cell Preparation:

  • Use a cell line stably expressing the human KCa1.1 channel (e.g., HEK293 cells).
  • Culture cells to 70-80% confluency on glass coverslips.
  • For control experiments to determine selectivity, use cell lines expressing other ion channels of interest (e.g., Nav1.5, Cav1.2, hERG).

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a defined concentration of free Ca2+ (e.g., buffered with EGTA/CaCl2 to achieve a specific concentration, such as 1 µM, to study Ca2+-dependent activation) (pH adjusted to 7.2 with KOH).

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution.
  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal between the pipette tip and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -80 mV.
  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

4. Data Acquisition and Analysis:

  • Record the elicited currents using an appropriate amplifier and data acquisition system.
  • Apply the test compound (e.g., this compound) at various concentrations to the external solution and record the changes in KCa1.1 current amplitude.
  • To assess specificity, perform similar recordings on cells expressing other ion channels.
  • Construct concentration-response curves to determine the EC50 value for KCa1.1 activation and IC50 values for any off-target inhibition.

Visualizations

Signaling Pathway of KCa1.1 Channel Activation

The following diagram illustrates the central role of the KCa1.1 channel in regulating cellular excitability and how activators like this compound modulate its function.

KCa1_1_Signaling_Pathway cluster_membrane Cell Membrane KCa1_1 KCa1.1 (BK) Channel K_efflux K+ Efflux KCa1_1->K_efflux Ca_source Increased Intracellular Ca2+ Ca_source->KCa1_1 Activates Depolarization Membrane Depolarization Depolarization->KCa1_1 Activates Activators This compound & Alternatives Activators->KCa1_1 Potentiates Activation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: KCa1.1 channel activation pathway.

Experimental Workflow for Specificity Testing

This diagram outlines the logical flow of experiments to confirm the specificity of this compound for KCa1.1 channels.

Specificity_Workflow start Start: Hypothesis This compound is a specific KCa1.1 activator patch_clamp Whole-Cell Patch Clamp on KCa1.1 expressing cells start->patch_clamp add_bms Apply this compound patch_clamp->add_bms observe_activation Observe KCa1.1 Current Activation add_bms->observe_activation add_iberiotoxin Apply Iberiotoxin (KCa1.1 Blocker) observe_activation->add_iberiotoxin observe_block Observe Reversal of Activation add_iberiotoxin->observe_block selectivity_panel Test on a Panel of Other Ion Channels observe_block->selectivity_panel no_effect No Significant Effect Observed selectivity_panel->no_effect conclusion Conclusion: This compound is a Specific KCa1.1 Activator no_effect->conclusion

Caption: Workflow for confirming this compound specificity.

References

Meta-analysis of BMS-191011 Efficacy in Preclinical Stroke Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical efficacy of BMS-191011, a potent opener of the large-conductance Ca2+-activated potassium (BKCa) channels, in animal models of ischemic stroke. The information is compiled from publicly available scientific literature and aims to offer an objective overview to support further research and development.

Executive Summary

This compound has demonstrated neuroprotective effects in preclinical rodent models of stroke. The primary mechanism of action is believed to be the activation of BKCa channels, leading to neuronal hyperpolarization and reduced excitotoxicity. Preclinical studies have reported a reduction in infarct volume following the administration of a this compound prodrug. However, detailed public data on dose-response relationships and effects on neurological deficits are limited. This guide summarizes the available quantitative data, outlines the experimental methodologies, and visualizes the proposed mechanism of action.

Data Presentation

The following table summarizes the key quantitative efficacy data for a water-soluble prodrug of this compound from a preclinical study in a rat model of focal stroke.

Animal ModelTreatment ProtocolEfficacy EndpointOutcome
Rat (strain not specified)Single intravenous (IV) doses of a this compound prodrug (100 pg/kg to 1 mg/kg) administered 2 hours after permanent middle cerebral artery occlusion (MCAO).Cortical Infarct VolumeSignificant reduction of 12-17% compared to the control group.

Note: Specific dose-response data within the specified range and corresponding neurological deficit scores were not available in the reviewed literature.

Experimental Protocols

Animal Model of Ischemic Stroke

The primary model cited in the context of this compound efficacy is the Middle Cerebral Artery Occlusion (MCAO) model in rats. This model is a widely used preclinical paradigm to mimic human ischemic stroke.

  • Procedure: The MCAO model involves the occlusion of the middle cerebral artery, a major blood vessel supplying the brain. This can be achieved through various techniques, with the filament occlusion method being common. In this method, a filament is introduced into the internal carotid artery and advanced to block the origin of the MCA.

  • Permanent vs. Transient Occlusion: The study reporting the efficacy of the this compound prodrug utilized a permanent MCAO model, where the artery is permanently blocked. Transient MCAO models, which involve temporary occlusion followed by reperfusion, are also commonly used in stroke research.

  • Assessment of Infarct Volume: Following the ischemic insult and treatment, the extent of brain injury is typically quantified by measuring the infarct volume. This is often done by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted (pale) and viable (red) tissue.

Drug Administration
  • Compound: A water-soluble prodrug of this compound was used in the reported efficacy study to overcome the low aqueous solubility of the parent compound.

  • Route of Administration: The prodrug was administered intravenously (IV).

  • Dosing Regimen: Single doses ranging from 100 pg/kg to 1 mg/kg were administered 2 hours post-MCAO.

Mechanism of Action and Signaling Pathway

This compound is a potent opener of large-conductance Ca2+-activated potassium (BKCa) channels. In the context of ischemic stroke, the activation of these channels on neurons is believed to be the primary mechanism of its neuroprotective action.

The proposed signaling pathway is as follows:

  • Ischemic Cascade: A stroke triggers a cascade of events, including excessive release of the excitatory neurotransmitter glutamate.

  • Glutamate Receptor Activation: Glutamate binds to its receptors (e.g., NMDA and AMPA receptors) on the postsynaptic neuron, leading to a massive influx of Ca2+ ions.

  • Neuronal Excitotoxicity: The intracellular Ca2+ overload activates various downstream signaling pathways that lead to neuronal cell death.

  • This compound Action: this compound binds to and activates BKCa channels on the neuronal membrane.

  • Potassium Efflux and Hyperpolarization: Activation of BKCa channels leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane.

  • Neuroprotection: This hyperpolarization makes the neuron less excitable and counteracts the excessive depolarization caused by the glutamate surge, thereby reducing Ca2+ influx and mitigating excitotoxic cell death.

G cluster_0 Ischemic Stroke cluster_1 Neuronal Environment cluster_2 This compound Intervention Ischemia Ischemic Insult Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA_AMPA NMDA/AMPA Receptor Activation Glutamate->NMDA_AMPA Ca_Influx ↑ Ca²⁺ Influx NMDA_AMPA->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity BMS191011 This compound BK_Channel BKCa Channel Activation BMS191011->BK_Channel K_Efflux ↑ K⁺ Efflux BK_Channel->K_Efflux Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Excitotoxicity Inhibits

Caption: Proposed neuroprotective mechanism of this compound in ischemic stroke.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective agent like this compound in a preclinical stroke model.

G A Animal Acclimation (e.g., Rats) B Induction of Focal Ischemia (e.g., MCAO) A->B C Randomization to Treatment Groups B->C D Drug Administration (this compound or Vehicle) C->D E Neurological Assessment (e.g., Neurological Deficit Score) D->E F Euthanasia and Brain Collection E->F G Infarct Volume Analysis (e.g., TTC Staining) F->G H Data Analysis and Comparison G->H

Caption: General experimental workflow for preclinical stroke studies.

Conclusion and Future Directions

The available preclinical data suggests that this compound, through its action as a BKCa channel opener, holds promise as a neuroprotective agent for ischemic stroke. The reported reduction in infarct volume is a positive indicator of its potential therapeutic efficacy.

However, to build a more comprehensive understanding and facilitate translation to clinical settings, further research is warranted. Key areas for future investigation include:

  • Dose-Response Studies: Detailed studies are needed to establish a clear dose-response relationship for both infarct volume reduction and improvement in neurological function.

  • Therapeutic Window: Defining the optimal time window for administration after the onset of ischemia is crucial for clinical relevance.

  • Different Stroke Models: Evaluating the efficacy of this compound in transient MCAO models and other stroke models would provide a more robust preclinical evidence base.

  • Combination Therapy: Investigating the potential synergistic effects of this compound with other neuroprotective agents or thrombolytic therapies could lead to more effective treatment strategies.

This guide provides a snapshot of the current understanding of this compound's preclinical efficacy in stroke. As more research becomes publicly available, this information will be updated to provide the most current and comprehensive overview for the scientific community.

Prodrug Strategy Enhances In Vivo Potential of Maxi-K Channel Opener BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the neuroprotective agent BMS-191011 and its water-soluble prodrugs reveals a significant improvement in drug delivery and in vivo efficacy, addressing the therapeutic limitations posed by the parent compound's poor aqueous solubility. This guide provides a detailed comparison of this compound and its clinically evaluated deoxycarnitine ester prodrug, focusing on their in vivo performance, supported by experimental data and methodologies.

This compound is a potent opener of large-conductance calcium-activated potassium (maxi-K) channels and has demonstrated neuroprotective effects in animal models of stroke.[1] However, its clinical development has been hampered by very low water solubility.[1] To overcome this limitation, researchers at Bristol-Myers Squibb developed several water-soluble prodrugs, with the deoxycarnitine ester of this compound emerging as a promising clinical candidate.[1][2] This prodrug strategy aims to improve the compound's pharmaceutical properties while ensuring efficient conversion to the active parent drug in vivo.

In Vivo Efficacy: A Comparative Overview

The primary advantage of the deoxycarnitine ester prodrug lies in its ability to deliver the active this compound to the target site more effectively than the parent drug itself, particularly in acute situations like stroke where intravenous administration is required.

Table 1: Comparison of In Vivo Efficacy in a Rat Model of Focal Stroke
CompoundDosing (Intravenous)Time of AdministrationOutcome
Deoxycarnitine Ester Prodrug of this compound100 µg/kg to 1 mg/kg2 hours post-occlusionSignificant reduction in cortical infarct volume (12-17%)[1]
This compoundNot reported in a comparable stroke model due to solubility issues--

The data clearly indicates that the prodrug, when administered intravenously, is effective in a rat model of focal stroke.[1] The poor solubility of this compound complicates its intravenous formulation and has limited the acquisition of comparable in vivo efficacy data for the parent compound in this model.

Physicochemical and Pharmacokinetic Properties

The rationale for developing a prodrug of this compound is rooted in its challenging physicochemical properties. The deoxycarnitine ester prodrug was specifically designed to enhance aqueous solubility and facilitate in vivo delivery.

Table 2: Physicochemical and In Vitro Conversion Properties
PropertyThis compoundDeoxycarnitine Ester Prodrug
Aqueous Solubility Very low[1]Significantly enhanced[1]
Chemical Stability in Solution Not specifiedLong duration[1]
Conversion to this compound in Human Plasma -Extensive[1][2]
Conversion to this compound in Rat Plasma and Blood -Extensive[1]

The superior chemical stability and crystallinity of the deoxycarnitine ester prodrug, combined with its efficient cleavage to this compound in human plasma, were key factors in its selection for clinical evaluation.[2]

Experimental Methodologies

The in vivo efficacy of the this compound prodrug was evaluated using a well-established animal model of stroke.

Focal Stroke Model in Rats
  • Animal Model: The study utilized a rat model of focal stroke.[1]

  • Procedure: A permanent occlusion of the left middle cerebral artery was induced to mimic the effects of a stroke.[1]

  • Treatment: Single intravenous doses of the deoxycarnitine ester prodrug, ranging from 100 µg/kg to 1 mg/kg, were administered two hours after the arterial occlusion.[1]

  • Endpoint: The primary outcome measured was the cortical infarct volume, which was found to be significantly reduced in the treated group.[1]

Signaling Pathway and Prodrug Conversion

This compound exerts its neuroprotective effects by opening maxi-K channels. The prodrug is designed to be inactive until it is metabolically converted into the active this compound.

G cluster_0 In Vivo Administration cluster_1 Systemic Circulation cluster_2 Target Tissue (Neuron) Prodrug Deoxycarnitine Ester Prodrug of this compound Conversion Enzymatic Cleavage (Plasma/Blood) Prodrug->Conversion Metabolism BMS191011 Active this compound Conversion->BMS191011 Release of MaxiK Maxi-K Channel BMS191011->MaxiK Opens Effect Neuroprotection MaxiK->Effect Leads to

Caption: Prodrug activation and mechanism of action.

Experimental Workflow: From Prodrug to Efficacy Assessment

The evaluation of the this compound prodrug followed a logical progression from synthesis to in vivo testing.

G A Synthesis of Water-Soluble Prodrugs of this compound B In Vitro Evaluation: - Aqueous Solubility - Chemical Stability - Plasma Conversion Rate A->B C Selection of Deoxycarnitine Ester Prodrug B->C D In Vivo Efficacy Study (Rat Focal Stroke Model) C->D E Measurement of Cortical Infarct Volume D->E

Caption: Experimental workflow for prodrug evaluation.

References

Investigating BMS-191011's Effect on Tinnitus in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-191011 and alternative compounds in preclinical animal models of tinnitus. The information presented is intended to inform research and development efforts in the field of auditory neuroscience and pharmacology. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.

Executive Summary

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition with limited effective treatments. Preclinical research in animal models is crucial for understanding the underlying pathophysiology and for the development of novel therapeutics. This guide focuses on this compound, a large-conductance calcium-activated potassium (BK) channel opener, and compares its efficacy and mechanism of action with other compounds, primarily KCNQ potassium channel openers, that have been investigated for the treatment of tinnitus in animal models.

Comparative Analysis of Compounds

The following tables summarize the key characteristics and experimental findings for this compound and selected alternative compounds.

Table 1: Compound Characteristics and Mechanism of Action

CompoundTargetMechanism of ActionTinnitus Model(s)Animal Model(s)
This compound Large-conductance Ca2+-activated K+ (BK) channelsChannel OpenerSalicylate-inducedCBA Mice
Retigabine (Ezogabine) KCNQ2-5 potassium channelsChannel OpenerNoise-induced, Salicylate-inducedMice, Rats
SF0034 (RL-81) KCNQ2/3 potassium channelsSelective Channel OpenerNoise-inducedMice
Maxipost KCNQ2-5 and BK channelsChannel OpenerSalicylate-inducedRats

Table 2: Comparison of Efficacy in Behavioral Models of Tinnitus

CompoundTinnitus InductionBehavioral AssayKey FindingsQuantitative Data
This compound 250 mg/kg Sodium Salicylate (i.p.)Gap-Prepulse Inhibition of Acoustic Startle (GPIAS)Reduced behavioral manifestations of tinnitus.[1][2]Co-treatment with this compound returned the salicylate-induced decrease in %Gap PPI to baseline levels in the 12-20 kHz frequency range.[3]
Retigabine 116-dB SPL noise exposure for 45 minGPIASPrevented the development of tinnitus when administered after noise exposure.[4]50% of noise-exposed mice developed tinnitus, while mice treated with retigabine did not.[4]
SF0034 (RL-81) 116 dB SPL broadband noise for 1hOperant conditioning (movement in response to sound)Significantly reduced the percentage of mice with behavioral evidence of tinnitus when administered one week after noise exposure.[5][6]Reduced the percentage of mice with tinnitus.[5]
Maxipost SalicylateConditioned lick suppressionSuppressed behavioral evidence of tinnitus.[7]At 10 mg/kg, completely reversed salicylate's suppression of licks in quiet.[7]

Table 3: Comparison of Electrophysiological Effects

CompoundTinnitus ModelAuditory StructureKey Findings
This compound Salicylate-inducedInferior Colliculus (IC)Reversed salicylate-suppressed spontaneous neuronal activity.[1][2][8]
Retigabine Noise-inducedDorsal Cochlear Nucleus (DCN)Reduced spontaneous firing rate of fusiform cells.[9]
SF0034 (RL-81) Noise-inducedDorsal Cochlear Nucleus (DCN)Prevents the reduction in KCNQ2/3 channel activity in fusiform cells.[9]
Maxipost Salicylate-inducedPeripheral auditory systemPrevented salicylate-reduced compound action potential amplitudes at high frequencies.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This compound Protocol
  • Animal Model: Young adult CBA mice.[1]

  • Tinnitus Induction: A single intraperitoneal (i.p.) injection of 250 mg/kg sodium salicylate (SS).[1]

  • Drug Administration: this compound was administered i.p. 1 hour prior to behavioral or electrophysiological assessment.[1] For local application, it was applied directly over the inferior colliculus.[1]

  • Behavioral Assessment (GPIAS): The acoustic startle response was measured in response to a loud sound burst (startle-eliciting stimulus, SES). The prepulse inhibition was assessed by presenting a 50 ms silent gap in a continuous background noise prior to the SES. A reduction in the startle response indicates detection of the gap. Tinnitus is inferred when the animal's startle response is not suppressed by the gap, suggesting the phantom sound "fills in" the silence. The percent reduction in startle amplitude by the silent gap (%Gap PPI) was calculated.[3]

  • Electrophysiological Assessment: Auditory Brainstem Responses (ABRs) were recorded to assess the integrity of the auditory pathway. Spontaneous and sound-evoked neuronal activity in the inferior colliculus was recorded using multi-electrode arrays.[1][8]

KCNQ Channel Opener (Retigabine/SF0034) Protocol
  • Animal Model: Mice.[4][9]

  • Tinnitus Induction: Unilateral exposure to a 116-decibel (dB) sound for 45 minutes[4] or 1 hour.[5]

  • Drug Administration: Retigabine was administered via i.p. injections 30 minutes into the noise exposure and twice daily for the following five days.[4] SF0034 (RL-81) was administered transiently one week after noise exposure.[5]

  • Behavioral Assessment (GPIAS and Operant Conditioning): GPIAS was performed as described for this compound.[4][9] For operant conditioning, mice were trained to move in response to sound but remain still in silence. Tinnitus was identified if the mice moved during silent periods.[5]

  • Electrophysiological Assessment: In vivo recordings of spontaneous firing rates of fusiform cells in the dorsal cochlear nucleus (DCN) were conducted.[9]

Maxipost Protocol
  • Animal Model: Rats.[7]

  • Tinnitus Induction: High doses of sodium salicylate.[7]

  • Drug Administration: Maxipost was administered to rats with behavioral evidence of salicylate-induced tinnitus.[7]

  • Behavioral Assessment (Conditioned Lick Suppression): Rats were conditioned to drink during quiet periods and to suppress drinking in the presence of sound. Tinnitus was indicated by a suppression of licking in quiet, which was reversed by Maxipost.[7]

  • Electrophysiological Assessment: Compound Action Potentials (CAPs) were measured to assess peripheral auditory function.[10]

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Signaling_Pathway_BMS191011 cluster_Neuron Auditory Neuron in Inferior Colliculus BMS191011 This compound BK_Channel BK Channel BMS191011->BK_Channel opens K_ion K+ ions BK_Channel->K_ion efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Tinnitus_Suppression Suppression of Tinnitus-like Activity Reduced_Excitability->Tinnitus_Suppression

Caption: Signaling pathway of this compound in auditory neurons.

Signaling_Pathway_KCNQ_Openers cluster_Neuron Dorsal Cochlear Nucleus Fusiform Cell KCNQ_Opener Retigabine / SF0034 KCNQ_Channel KCNQ2/3 Channel KCNQ_Opener->KCNQ_Channel opens K_ion K+ ions KCNQ_Channel->K_ion efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Tinnitus_Prevention Prevention of Tinnitus Development Reduced_Excitability->Tinnitus_Prevention

Caption: Signaling pathway of KCNQ openers in DCN fusiform cells.

Experimental_Workflow_Tinnitus_Induction_and_Assessment cluster_Induction Tinnitus Induction cluster_Treatment Treatment cluster_Assessment Assessment Salicylate Salicylate Injection Compound Test Compound (e.g., this compound) Salicylate->Compound Vehicle Vehicle Control Salicylate->Vehicle Noise Noise Exposure Noise->Compound Noise->Vehicle Behavioral Behavioral Testing (GPIAS, Operant Conditioning) Compound->Behavioral Electrophysiology Electrophysiology (ABR, Single-unit recording) Compound->Electrophysiology Vehicle->Behavioral Vehicle->Electrophysiology

Caption: General experimental workflow for tinnitus studies.

Conclusion

This compound, a BK channel opener, demonstrates efficacy in reducing the behavioral manifestations of salicylate-induced tinnitus in mice, primarily by reversing suppressed spontaneous activity in the inferior colliculus. This mechanism of action, targeting a key central auditory processing hub, distinguishes it from KCNQ channel openers like Retigabine and its analogs, which have shown promise in preventing noise-induced tinnitus by modulating the excitability of neurons in the dorsal cochlear nucleus. While both classes of compounds target potassium channels to reduce neuronal hyperexcitability, their specific channel targets and primary sites of action within the auditory pathway appear to differ. Further research is warranted to fully elucidate the therapeutic potential of this compound and to compare its efficacy in different tinnitus models, including noise-induced tinnitus, against that of KCNQ channel modulators. These preclinical findings provide a strong rationale for continued investigation into potassium channel modulators as a promising therapeutic strategy for tinnitus.

References

Safety Operating Guide

Proper Disposal of BMS-191011: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of BMS-191011, a potent KCa1.1 (BK) channel opener used in laboratory research. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must follow these step-by-step instructions for its proper disposal. This guide synthesizes information from the material safety data sheet (MSDS) and general laboratory chemical waste management best practices.

Summary of Key Safety and Disposal Information

All personnel must handle this compound with care, utilizing appropriate personal protective equipment (PPE). The primary disposal route for this compound is through a licensed hazardous waste disposal program, managed by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1]

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyValueSource
Chemical Name3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-oneTocris Bioscience
Molecular FormulaC₁₆H₁₀ClF₃N₂O₃Tocris Bioscience
Molecular Weight370.71 g/mol Tocris Bioscience
AppearanceSolidProbechem Biochemicals
StorageRecommended storage at -20°C for long term.BioCrick[1]

Experimental Protocols for Disposal

The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following protocol outlines the necessary steps for its collection and preparation for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the following minimum PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Collection

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust formation.[1]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original product container, if in good condition, is an ideal choice.

    • For any residual powder, use a cloth lightly dampened with a suitable solvent (e.g., ethanol or methanol) to wipe the area. Dispose of the cloth in the same hazardous waste container.

  • Solutions:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, weighing boats) that have come into contact with this compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before standard washing procedures.

Step 3: Container Labeling and Storage

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

    • Ensure the storage area is secure and away from incompatible materials.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Experiment Complete ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid this compound (Avoid Dust Formation) ppe->collect_solid collect_solution Collect this compound Solutions ppe->collect_solution collect_contaminated Collect Contaminated Labware ppe->collect_contaminated waste_container Place in a Labeled, Sealable, Compatible Hazardous Waste Container collect_solid->waste_container collect_solution->waste_container collect_contaminated->waste_container label_container Label Container: 'Hazardous Waste' 'this compound' All Contents & Date waste_container->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling BMS-191011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the research compound BMS-191011. The following procedural guidance is designed to ensure the safe and effective use of this potent BK channel activator in a laboratory setting.

Immediate Safety Information

This compound is a chemical compound intended for research use only and is not for human or veterinary use.[1] Due to its biological activity as a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels, appropriate personal protective equipment (PPE) and cautious handling are mandatory to prevent accidental exposure.[2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the solid compound or its solutions.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: If handling large quantities of the solid compound or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 370.71 g/mol [5]
Molecular Formula C₁₆H₁₀ClF₃N₂O₃[5]
Purity ≥98% (HPLC)[4][6]
CAS Number 202821-81-6[5]
Appearance White solid[5]
Storage (Solid) Store at room temperature.[5][6]
Storage (Solutions) Store at -20°C for up to one month.
Solubility Soluble in DMSO (up to 100 mM).[4]

Experimental Protocols: Preparation of Stock Solutions

Objective: To prepare a stock solution of this compound for use in experimental assays.

Materials:

  • This compound solid compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-handling: Before opening the vial of this compound, ensure you are in a designated workspace, preferably a chemical fume hood, and are wearing the appropriate PPE.

  • Weighing: If starting from a solid, carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed solid). This compound is soluble in DMSO up to 100 mM.[4]

  • Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.

  • Usage: When ready to use, thaw an aliquot at room temperature. Ensure the solution is clear and free of any precipitate before diluting to the final experimental concentration in your assay buffer. Prepare and use diluted solutions on the same day if possible.

Mechanism of Action and Experimental Workflow

This compound is a potent opener of large-conductance Ca²⁺-activated potassium (BK) channels (also known as KCa1.1).[2][4] These channels are activated by both membrane depolarization and increases in intracellular calcium concentration. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This mechanism is the basis for its neuroprotective and vasodilatory effects observed in research models.

Experimental Workflow for Assessing this compound Activity:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound prep_stock->treatment prep_cells Culture Target Cells (e.g., neurons, smooth muscle) prep_cells->treatment measurement Measure Cellular Response (e.g., patch clamp, Ca2+ imaging) treatment->measurement data_analysis Data Analysis measurement->data_analysis

Experimental workflow for studying this compound effects.

Disposal Plan

Solid Waste:

  • Dispose of unused solid this compound as chemical waste in accordance with your institution's and local regulations.

  • Contaminated materials such as pipette tips, tubes, and gloves should be placed in a designated hazardous waste container.

Liquid Waste (DMSO Solutions):

  • Do not pour DMSO solutions down the drain. DMSO can facilitate the absorption of other chemicals through the skin and may harm aquatic life.[7]

  • Collect all waste solutions of this compound in DMSO in a clearly labeled, sealed, and chemical-resistant waste container.

  • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound in Dimethyl Sulfoxide".

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7] These specialized companies can ensure the waste is treated in an environmentally responsible manner, such as through high-temperature incineration.[8]

Spill Cleanup:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and contact your institution's EHS office immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BMS-191011
Reactant of Route 2
BMS-191011

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.